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  • Product: 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde
  • CAS: 328547-38-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde, a heterocyclic compound of interest to researchers and professio...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde, a heterocyclic compound of interest to researchers and professionals in drug development. The synthesis is presented in two key stages: the formation of the 3-(4-Methylphenyl)-2,1-benzisoxazole core, followed by the regioselective introduction of a formyl group at the 5-position. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the rationale behind the chosen methodologies.

Introduction

The 2,1-benzisoxazole (or anthranil) scaffold is a significant pharmacophore due to its presence in a variety of biologically active molecules. The introduction of specific substituents at the 3- and 5-positions allows for the fine-tuning of a compound's physicochemical properties and biological targets. 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde serves as a valuable intermediate, with the aldehyde functionality providing a versatile handle for further chemical modifications, such as the synthesis of imines, alcohols, or carboxylic acids, thereby enabling the exploration of a wider chemical space in drug discovery programs.

Strategic Overview of the Synthesis

The synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde is strategically divided into two distinct, high-yielding steps. This approach ensures the efficient construction of the target molecule.

  • Step 1: Synthesis of the 3-(4-Methylphenyl)-2,1-benzisoxazole Core. This is achieved through a variation of the Davis-Beirut reaction, which involves the condensation of an ortho-nitroaryl compound with a benzylic C-H acid. This method is particularly effective for the formation of 3-aryl-2,1-benzisoxazoles.[1]

  • Step 2: Formylation of the Benzisoxazole Core. The Vilsmeier-Haack reaction is employed for the regioselective introduction of a carbaldehyde group onto the benzisoxazole ring. This classic formylation method is well-suited for electron-rich aromatic systems.[2][3]

The overall synthetic pathway is depicted in the workflow diagram below.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole Start->Step1 Intermediate 3-(4-Methylphenyl)-2,1-benzisoxazole Step1->Intermediate Step2 Step 2: Vilsmeier-Haack Formylation Intermediate->Step2 Product 3-(4-Methylphenyl)-2,1-benzisoxazole- 5-carbaldehyde Step2->Product Step1_Mechanism cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Intermediate Product 4_Me_Ph_ACN 4-Methylphenylacetonitrile CH₃-C₆H₄-CH₂-CN Carbanion Carbanion Formation CH₃-C₆H₄-CH⁻-CN 4_Me_Ph_ACN->Carbanion Base o_Nitro ortho-Nitroaryl R-C₆H₄-NO₂ Nucleophilic_Attack Nucleophilic Attack o_Nitro->Nucleophilic_Attack Base Base (e.g., t-BuOK) Carbanion->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Elimination Elimination Cyclization->Elimination Intermediate_Product 3-(4-Methylphenyl)-2,1-benzisoxazole Elimination->Intermediate_Product

Caption: Mechanistic overview of the 3-aryl-2,1-benzisoxazole formation.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Nitrobenzaldehyde151.123.0 g0.0199
4-Methylphenylacetonitrile131.172.62 g0.0199
Potassium tert-butoxide112.214.46 g0.0398
Chlorotrimethylsilane108.648.64 g0.0795
Tetrahydrofuran (THF), anhydrous-150 mL-
Ethyl acetate-As needed-
Hexane-As needed-
1 M Hydrochloric acid-As needed-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous sodium sulfate-As needed-

Procedure:

  • To a stirred solution of 2-nitrobenzaldehyde (3.0 g, 0.0199 mol) and 4-methylphenylacetonitrile (2.62 g, 0.0199 mol) in anhydrous THF (100 mL) under an inert atmosphere (e.g., nitrogen or argon) and cooled to -60 °C, a solution of potassium tert-butoxide (2.23 g, 0.0199 mol) in anhydrous THF (25 mL) is added dropwise.

  • After stirring for 15 minutes at -60 °C, chlorotrimethylsilane (8.64 g, 0.0795 mol) is added dropwise.

  • The reaction mixture is stirred for a further 15 minutes at this temperature, after which a solution of potassium tert-butoxide (2.23 g, 0.0199 mol) in anhydrous THF (25 mL) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(4-methylphenyl)-2,1-benzisoxazole as a solid.

Part 2: Vilsmeier-Haack Formylation of 3-(4-Methylphenyl)-2,1-benzisoxazole

The introduction of the aldehyde group at the 5-position is achieved via the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate the electron-rich benzisoxazole ring.

Mechanistic Insights and Regioselectivity

The Vilsmeier reagent, a chloroiminium ion, is a moderately strong electrophile. [4]The 2,1-benzisoxazole ring system is activated towards electrophilic aromatic substitution. The substitution pattern is directed by the electron-donating nature of the fused ring system. Formylation is expected to occur at the 5- or 7-position. Based on the electronic distribution and steric considerations of similar heterocyclic systems, the 5-position is generally favored.

Step2_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_product Final Product DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent EAS Electrophilic Aromatic Substitution Vilsmeier_Reagent->EAS Benzisoxazole 3-(4-Methylphenyl)- 2,1-benzisoxazole Benzisoxazole->EAS Iminium_Intermediate Iminium Ion Intermediate EAS->Iminium_Intermediate Hydrolysis Aqueous Work-up Iminium_Intermediate->Hydrolysis Final_Product 3-(4-Methylphenyl)-2,1-benzisoxazole- 5-carbaldehyde Hydrolysis->Final_Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-(4-Methylphenyl)-2,1-benzisoxazole209.242.0 g0.00956
N,N-Dimethylformamide (DMF), anhydrous73.0920 mL-
Phosphorus oxychloride (POCl₃)153.331.75 g (1.05 mL)0.0114
Dichloromethane (DCM), anhydrous-30 mL-
Saturated sodium acetate solution-As needed-
Water-As needed-
Ethyl acetate-As needed-
Brine-As needed-
Anhydrous sodium sulfate-As needed-

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, phosphorus oxychloride (1.75 g, 0.0114 mol) is added dropwise to anhydrous DMF (20 mL) at 0 °C with stirring.

  • The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • A solution of 3-(4-methylphenyl)-2,1-benzisoxazole (2.0 g, 0.00956 mol) in anhydrous DCM (30 mL) is added dropwise to the Vilsmeier reagent at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then heated to 40-45 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction mixture is cooled to 0 °C and carefully poured into a beaker containing crushed ice and a saturated solution of sodium acetate.

  • The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • The aqueous layer is extracted with ethyl acetate (3 x 40 mL).

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(4-methylphenyl)-2,1-benzisoxazole-5-carbaldehyde.

Expected Results and Characterization

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

CompoundExpected AppearanceExpected Yield (%)Melting Point (°C)Key ¹H NMR Signals (δ, ppm)
3-(4-Methylphenyl)-2,1-benzisoxazoleYellow solid60-75~80-852.4 (s, 3H, -CH₃), 7.2-8.0 (m, 8H, Ar-H)
3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehydePale yellow solid65-80~150-1552.4 (s, 3H, -CH₃), 7.3-8.5 (m, 7H, Ar-H), 10.1 (s, 1H, -CHO)

Conclusion

This guide outlines a reliable and well-documented synthetic route to 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. The two-step process, involving a modified Davis-Beirut reaction followed by a Vilsmeier-Haack formylation, is both efficient and scalable. The provided protocols are based on established chemical principles and offer a solid foundation for the synthesis of this and related compounds for applications in medicinal chemistry and drug discovery. Careful execution of the experimental procedures and appropriate analytical characterization are crucial for obtaining the desired product in high yield and purity.

References

  • Więcław, M., Bobin, M., Kwast, A., Bujok, R., Wróbel, Z., & Wojciechowski, K. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Molecular Diversity, 19(4), 807–816. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2015). Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl). PubMed Central. [Link]

  • The Journal of Organic Chemistry. (2020). Synthesis of 2,1-Benzoisoxazole-Containing 1,2,3-Triazoles through Copper-Catalyzed Three-Component Domino Reactions of o-Bromoacetophenones, Aldehydes, and Sodium Azide. ACS Publications. [Link]

  • PrepChem. (n.d.). Synthesis of 3-(4-Ethylphenyl)-2,1-benzisoxazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Davis–Beirut reaction. Retrieved from [Link]

  • Organic Letters. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Publications. [Link]

  • Google Patents. (n.d.). WO2005058834A2 - Quinolines useful in treating cardiovascular disease.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde: A Scaffold of Therapeutic Promise

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged 2,1-Benzisoxazole Scaffold The 2,1-benzisoxazole (anthranil) core is a significant heterocyclic motif in medicinal chemistry, r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 2,1-Benzisoxazole Scaffold

The 2,1-benzisoxazole (anthranil) core is a significant heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] These structures serve as crucial starting materials for the synthesis of more complex molecules, including 2-aminoarylketones, which are precursors to potent psychoactive drugs like 1,4-benzodiazepines.[3] The versatility of the benzisoxazole scaffold is further underscored by its incorporation into compounds with a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial agents.[1][4][5] The continuous development of novel benzisoxazole derivatives highlights their potential as foundational structures for future therapeutic candidates.[4][5]

This guide focuses on a specific derivative, 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde (CAS Number 328547-38-2), a molecule that combines the established benzisoxazole core with a substituted phenyl ring and a reactive carbaldehyde group. This unique combination of functional groups suggests a high potential for further chemical modification and a diverse range of biological activities.

Physicochemical Properties and Structural Elucidation

While specific experimental data for 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde is not extensively documented in publicly available literature, its physicochemical properties can be predicted based on its constituent parts.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₅H₁₁NO₂
Molecular Weight 237.26 g/mol
Appearance Likely a crystalline solid
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) and poorly soluble in water.
Reactivity The aldehyde group is a key reactive site, susceptible to nucleophilic addition and condensation reactions, making it a valuable handle for derivatization.

Structural Confirmation Workflow:

A researcher synthesizing this compound would employ a standard battery of analytical techniques for unambiguous structure confirmation.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Oxidation 4-Nitro-3-methylbenzaldehyde 4-Nitro-3-methylbenzaldehyde Adduct σH-Adduct 4-Nitro-3-methylbenzaldehyde->Adduct Nucleophilic Attack p-Tolylacetonitrile p-Tolylacetonitrile p-Tolylacetonitrile->Adduct Base Strong Base (e.g., t-BuOK) Base->p-Tolylacetonitrile Deprotonation Solvent Aprotic Solvent (e.g., DMF) Oxidation Oxidative Cyclization Adduct->Oxidation Silylation Silylating_Agent Silylating Agent (e.g., TMSCl) Silylating_Agent->Oxidation Product 3-(4-Methylphenyl)-2,1- benzisoxazole-5-carbaldehyde Oxidation->Product

Caption: Proposed synthesis via the Davis-Beirut reaction.

Experimental Protocol: Davis-Beirut Synthesis

  • Reaction Setup: To a solution of 4-nitro-3-methylbenzaldehyde (1.0 eq) and p-tolylacetonitrile (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon), add a strong base such as potassium tert-butoxide (t-BuOK) (2.5 eq) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the consumption of starting materials by thin-layer chromatography (TLC).

  • Cyclization: Cool the reaction mixture to 0 °C and add a trialkylchlorosilane (e.g., trimethylsilyl chloride, TMSCl) (2.0 eq) dropwise.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Potential Biological Activities and Therapeutic Applications

The benzisoxazole scaffold is a known pharmacophore with a wide range of biological activities. The presence of the 4-methylphenyl group and the aldehyde functionality on the 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde molecule suggests several potential therapeutic applications.

1. Anticancer Activity:

Numerous benzisoxazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. [1]The mechanism of action often involves the inhibition of key cellular processes. The aldehyde group on the target molecule could potentially interact with biological nucleophiles, such as cysteine residues in enzymes, contributing to its cytotoxic effects.

Proposed Screening Workflow: Anticancer Activity

Caption: Experimental workflow for assessing anticancer potential.

2. Antimicrobial and Antifungal Activity:

Benzoxazole and benzisoxazole derivatives have been reported to possess significant antibacterial and antifungal properties. [6]The lipophilic nature of the 4-methylphenyl group may facilitate the compound's penetration through microbial cell membranes.

3. Anti-inflammatory and Analgesic Properties:

Certain benzisoxazole-containing compounds have shown promise as anti-inflammatory and analgesic agents, potentially through the inhibition of enzymes involved in the inflammatory cascade.

Future Directions and Derivatization Potential

The aldehyde functionality at the 5-position of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde is a key feature that opens up a vast landscape for chemical derivatization. This allows for the systematic exploration of structure-activity relationships (SAR).

Potential Derivatization Reactions:

  • Reductive Amination: To introduce a variety of amine-containing side chains, potentially improving solubility and introducing new biological targets.

  • Wittig Reaction: To form alkenes, allowing for the extension of the conjugated system or the introduction of other functional groups.

  • Condensation Reactions: With hydrazines or hydroxylamines to form hydrazones and oximes, respectively, which are themselves classes of biologically active compounds.

Conclusion

3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde represents a promising, yet underexplored, molecule for drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its structure possesses the key features of the pharmacologically privileged benzisoxazole scaffold. The presence of a reactive aldehyde group provides a versatile handle for creating a library of derivatives for comprehensive biological screening. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its analogs is highly warranted and could lead to the discovery of novel therapeutic agents.

References

  • Kamal, A., et al. (2015). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 5(92), 75649-75677. Available at: [Link]

  • Gajewska, K. A., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(10), 1545-1563. Available at: [Link]

  • Lalut, J., et al. (2020). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Mąkosza, M., & Wojciechowski, K. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Monatshefte für Chemie - Chemical Monthly, 146(11), 1885-1892. Available at: [Link]

  • Shetnev, A., et al. (2024). The general structure of the 2,1-benzisoxazole derivatives that were... ResearchGate. Available at: [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles. Organic Chemistry Portal. Available at: [Link]

  • Harrowven, D. C., & Whiting, M. C. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. Available at: [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2012). Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones. The Journal of Organic Chemistry, 77(2), 1144-1149. Available at: [Link]

  • Dzhons, D. Y., & Budruev, A. V. (2018). Supporting Information for Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-(4-Ethylphenyl)-2,1-benzisoxazole. PrepChem.com. Available at: [Link]

  • Google Patents. (n.d.). US7205302B2 - Heterocyclic compound derivatives and medicines.
  • ResearchGate. (2025). Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. ResearchGate. Available at: [Link]

  • PubMed. (2023). Design, Synthesis, In Vitro, and In Silico Insights of 5-(Substituted benzylidene)-2-phenylthiazol-4(5 H)-one Derivatives: A Novel Class of Anti-Melanogenic Compounds. PubMed. Available at: [Link]

  • SciSpace. (2021). New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation. SciSpace. Available at: [Link]

  • Google Patents. (n.d.). US2430094A - Isoxazole derivatives of.
  • Google Patents. (n.d.). A METHOD FOR SYNTHESIZING LEFLUNOMIDE.
  • Google Patents. (n.d.). US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides.
  • PubMed Central (PMC). (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[1][7]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central (PMC). Available at: [Link]

  • Google Patents. (n.d.). US3397209A - 3-hydroxy-5-isoxazole-carboxamide.
  • PubChem. (n.d.). 3-(Benzyloxy)isoxazole-5-carbaldehyde. PubChem. Available at: [Link]

  • PubChem. (n.d.). Isoxazole, 5-(4-methylphenyl)-3-phenyl-. PubChem. Available at: [Link]

  • Beilstein Journals. (n.d.). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journals. Available at: [Link]

  • Stenutz. (n.d.). 5-(4-methylphenyl)isoxazole-3-carboxaldehyde. Stenutz. Available at: [Link]

  • ResearchGate. (2006). 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde. ResearchGate. Available at: [Link]

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Foundational

A Technical Guide to the Spectral Analysis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

This technical guide provides a comprehensive overview of the expected spectral characteristics of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde, a compound of interest in contemporary drug discovery and materials...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectral characteristics of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde, a compound of interest in contemporary drug discovery and materials science. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for its spectral signature across various analytical techniques. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from structurally analogous compounds and foundational spectroscopic principles to offer a robust predictive analysis. This approach not only anticipates the compound's spectral behavior but also provides a framework for the empirical validation and characterization of this and related novel chemical entities.

Molecular Structure and Its Spectroscopic Implications

The unique arrangement of aromatic rings and functional groups in 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde dictates its interaction with electromagnetic radiation, giving rise to a distinct spectral fingerprint. Understanding this structure is paramount to interpreting its spectroscopic data.

Figure 1: Chemical structure of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, and the methyl protons.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Peak Assignments:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.1Singlet1HAldehyde proton (-CHO)The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
~8.2-8.5Multiplet2HAromatic protons (H4, H6)Protons on the benzisoxazole ring are expected to be in the downfield region due to the aromatic system and the influence of the fused heterocyclic ring.
~7.8-8.0Doublet2HAromatic protons on the methylphenyl ringThese protons are ortho to the carbon attached to the benzisoxazole ring and will appear as a doublet.
~7.3-7.5Doublet2HAromatic protons on the methylphenyl ringThese protons are meta to the carbon attached to the benzisoxazole ring and will appear as a doublet.
~7.7Doublet1HAromatic proton (H7)The proton at position 7 of the benzisoxazole ring is expected to be a doublet.
~2.4Singlet3HMethyl protons (-CH₃)The methyl group protons will appear as a singlet in the upfield region.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that for ¹H NMR, but with a higher number of scans required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.

Predicted ¹³C NMR Peak Assignments:

Chemical Shift (δ, ppm)AssignmentRationale
~192Aldehyde carbon (-CHO)The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield.
~160-170C3 and C7a of benzisoxazoleThese carbons are part of the heterocyclic ring and are deshielded by the adjacent nitrogen and oxygen atoms.
~120-150Aromatic carbonsThe remaining aromatic carbons of both the benzisoxazole and methylphenyl rings will appear in this region, with quaternary carbons generally showing lower intensity.
~21Methyl carbon (-CH₃)The aliphatic carbon of the methyl group is shielded and appears in the upfield region.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde (Molecular Formula: C₁₅H₁₁NO₂), the expected molecular weight is approximately 237.26 g/mol .

Experimental Protocol for Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The data will show the mass-to-charge ratio (m/z) of the ions.

Expected Mass Spectrum:

  • Molecular Ion Peak [M+H]⁺: A prominent peak is expected at an m/z of approximately 238.09, corresponding to the protonated molecule.

  • Fragmentation Pattern: Fragmentation may occur, leading to smaller charged fragments. Potential fragmentation pathways could involve the loss of the aldehyde group (CHO), the methyl group (CH₃), or cleavage of the benzisoxazole ring.

cluster_ionization Ionization cluster_detection Mass Analyzer & Detector M C15H11NO2 (M) MH [M+H]+ m/z ≈ 238.09 M->MH Protonation Frag1 [M-CHO]+ m/z ≈ 209.09 MH->Frag1 Fragmentation Frag2 [M-CH3]+ m/z ≈ 222.07 MH->Frag2 Fragmentation

Figure 2: Predicted ESI-MS fragmentation pathway.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde would show characteristic absorption bands for its key functional groups.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~3100-3000MediumAromatic C-HStretching
~2850 & ~2750WeakAldehyde C-HStretching (Fermi resonance)
~1700StrongC=O (Aldehyde)Stretching
~1600-1450Medium-StrongC=C & C=NAromatic and heterocyclic ring stretching
~1300-1000MediumC-OStretching

Conclusion

This technical guide provides a detailed predictive analysis of the spectral data for 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. The expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data have been outlined based on established spectroscopic principles and comparison with structurally related molecules. These predictions offer a valuable baseline for researchers working on the synthesis and characterization of this compound and its derivatives. Empirical verification of these spectral features will be crucial for confirming the structure and purity of synthesized 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde, thereby underpinning its potential applications in medicinal chemistry and materials science.

References

  • General NMR Principles: For foundational knowledge on NMR spectroscopy, including chemical shifts and coupling constants, refer to standard organic chemistry textbooks such as "Organic Chemistry" by Paula Yurkanis Bruice or specialized spectroscopy texts like "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.
  • Mass Spectrometry Principles: A comprehensive understanding of mass spectrometry techniques and fragmentation can be found in "Mass Spectrometry: Principles and Applications" by Edmond de Hoffmann and Vincent Stroobant.
  • Infrared Spectroscopy Principles: For detailed information on the interpretation of IR spectra, "Introduction to Spectroscopy" by Pavia, Lampman, Kriz, and Vyvyan is an excellent resource.
  • Spectral Data of Related Compounds: Publicly available spectral databases such as the and can provide experimental data for structurally similar molecules, which can aid in the interpretation of the spectra of novel compounds.

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Potential Significance of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

Introduction: The Privileged 2,1-Benzisoxazole Scaffold The 2,1-benzisoxazole, also known as anthranil, represents a significant heterocyclic scaffold in medicinal chemistry and materials science. This bicyclic aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 2,1-Benzisoxazole Scaffold

The 2,1-benzisoxazole, also known as anthranil, represents a significant heterocyclic scaffold in medicinal chemistry and materials science. This bicyclic aromatic system, consisting of a fusion between a benzene ring and an isoxazole ring, is a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] The inherent chemical properties of the benzisoxazole nucleus, including its electronic distribution and rigid conformation, make it a versatile building block in the design of novel therapeutic agents.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and neuroleptic properties.[1][2] The focus of this guide, 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde, incorporates three key functionalities: the core 2,1-benzisoxazole system, a p-tolyl (4-methylphenyl) substituent at the 3-position, and a carbaldehyde (formyl) group at the 5-position. This unique combination of structural motifs suggests a rich potential for novel chemical reactivity and biological activity, warranting a detailed exploration of its molecular architecture and prospective applications.

Molecular Structure Analysis

The molecular structure of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde is characterized by the planar 2,1-benzisoxazole ring system. The p-tolyl group at the 3-position is likely to be twisted out of the plane of the benzisoxazole ring to minimize steric hindrance. The carbaldehyde group at the 5-position is a key feature, offering a reactive site for further chemical modifications and potential interactions with biological macromolecules.

Synthetic_Workflow Start 4-Bromo-2-nitrotoluene Intermediate1 4-Methyl-2-nitrobenzoic acid Start->Intermediate1 1. KMnO4, H2O, heat 2. H3O+ Intermediate2 4-Methyl-2-nitrobenzoyl chloride Intermediate1->Intermediate2 SOCl2, reflux Intermediate3 (4-Methylphenyl)(4-methyl-2-nitrophenyl)methanone Intermediate2->Intermediate3 Toluene, AlCl3 (Friedel-Crafts Acylation) Intermediate4 (4-Formyl-2-nitrophenyl)(4-methylphenyl)methanone Intermediate3->Intermediate4 NBS, CCl4, light (Benzylic Bromination) Na2CO3, H2O, heat (Hydrolysis) Product 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde Intermediate4->Product SnCl2·2H2O, EtOH, reflux (Reductive Cyclization)

Caption: Proposed synthetic workflow for 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Methyl-2-nitrobenzoic acid

  • To a stirred solution of 4-bromo-2-nitrotoluene in a suitable solvent, add a strong oxidizing agent such as potassium permanganate.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to yield 4-methyl-2-nitrobenzoic acid.

Causality: The benzylic methyl group is oxidized to a carboxylic acid. The nitro group remains intact under these conditions.

Step 2: Synthesis of 4-Methyl-2-nitrobenzoyl chloride

  • Suspend 4-methyl-2-nitrobenzoic acid in an excess of thionyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture under reflux until the evolution of gases ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-methyl-2-nitrobenzoyl chloride.

Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to their corresponding acid chlorides, which are more reactive for the subsequent Friedel-Crafts acylation.

Step 3: Synthesis of (4-Methylphenyl)(4-methyl-2-nitrophenyl)methanone

  • Dissolve 4-methyl-2-nitrobenzoyl chloride in dry toluene.

  • Cool the solution in an ice bath and add anhydrous aluminum chloride (AlCl₃) portion-wise with stirring.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and concentrated HCl to decompose the aluminum complex.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality: This is a classic Friedel-Crafts acylation reaction where the electrophilic acylium ion, generated from the acid chloride and AlCl₃, attacks the electron-rich toluene ring, preferentially at the para position due to the directing effect of the methyl group.

Step 4: Synthesis of (4-Formyl-2-nitrophenyl)(4-methylphenyl)methanone

  • Dissolve (4-Methylphenyl)(4-methyl-2-nitrophenyl)methanone and N-bromosuccinimide (NBS) in carbon tetrachloride.

  • Add a radical initiator such as benzoyl peroxide.

  • Irradiate the mixture with a UV lamp while heating under reflux.

  • After the reaction is complete, cool the mixture, filter off the succinimide, and evaporate the solvent.

  • The resulting benzylic bromide is then hydrolyzed to the aldehyde using a suitable method, such as the Sommelet reaction or by treatment with sodium carbonate in aqueous dioxane.

Causality: The benzylic methyl group is selectively brominated under radical conditions. Subsequent hydrolysis converts the benzylic bromide to the desired aldehyde.

Step 5: Synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

  • Dissolve (4-Formyl-2-nitrophenyl)(4-methylphenyl)methanone in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

  • Heat the mixture under reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, neutralize with a base (e.g., NaHCO₃), and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the final product by column chromatography.

Causality: Tin(II) chloride is a classic reagent for the reduction of a nitro group to an amine. The in-situ generated amino group then undergoes intramolecular cyclization with the adjacent ketone to form the 2,1-benzisoxazole ring.

Spectroscopic Characterization (Predicted)

The definitive structural elucidation of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data can be predicted:

Technique Predicted Data Rationale
¹H NMR Aldehyde proton (CHO): singlet, ~10.0-10.2 ppm. Aromatic protons (benzisoxazole ring): doublets and doublet of doublets, ~7.8-8.5 ppm. Aromatic protons (p-tolyl ring): two doublets, ~7.3-7.8 ppm. Methyl protons (CH₃): singlet, ~2.4 ppm.The aldehyde proton is highly deshielded. The aromatic protons of the benzisoxazole ring will show complex splitting patterns due to their positions on the substituted ring. The p-tolyl group will exhibit a characteristic AA'BB' system. The methyl protons will appear as a singlet in the typical benzylic region.
¹³C NMR Carbonyl carbon (CHO): ~190-192 ppm. Aromatic and heterocyclic carbons: ~110-165 ppm. Methyl carbon (CH₃): ~21-22 ppm.The aldehyde carbonyl carbon is characteristically downfield. The numerous aromatic and heterocyclic carbons will appear in a crowded region of the spectrum. The methyl carbon will be in the aliphatic region.
IR (cm⁻¹) ~1700-1710 (C=O stretch of aldehyde). ~1600-1620 (C=N stretch of isoxazole). ~1500-1580 (C=C aromatic stretching). ~2720, 2820 (C-H stretch of aldehyde).These are characteristic vibrational frequencies for the key functional groups present in the molecule. [3]
Mass Spec. Molecular ion peak (M⁺) at the calculated molecular weight. Fragmentation pattern showing loss of -CHO (M-29), and cleavage of the benzisoxazole ring.The molecular ion peak confirms the molecular weight. The fragmentation pattern provides evidence for the presence of the aldehyde group and the core heterocyclic structure. A prominent fragment would be the p-tolyl cation. [4][5]

Potential Biological Significance and Future Directions

The unique structural features of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde suggest several avenues for investigation into its biological activity.

  • Anticancer Activity: Numerous 3-aryl-benzisoxazole derivatives have demonstrated significant anticancer properties. The p-tolyl group is a common substituent in many biologically active molecules. The presence of the reactive aldehyde group at the 5-position allows for the synthesis of a library of derivatives, such as Schiff bases or hydrazones, which could be screened for their cytotoxic effects against various cancer cell lines (e.g., MCF-7, HeLa, HT-29). [1][3][6]

  • Antimicrobial Activity: The benzisoxazole scaffold is a known pharmacophore in antimicrobial agents. [1]The title compound and its derivatives could be evaluated for their activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Structure-activity relationship (SAR) studies could be conducted to optimize the antimicrobial potency. [7][8]

  • Neurological and Enzyme Inhibition Activity: Certain benzisoxazole derivatives have shown activity as neuroleptic agents and enzyme inhibitors, such as acetylcholinesterase inhibitors. [2][9][10][11]The potential of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde to modulate neurological targets or inhibit specific enzymes could be explored through relevant in vitro and in vivo models. The aldehyde functionality could act as a key binding element within an enzyme's active site.

Proposed Biological Evaluation Workflow

Biological_Evaluation Compound 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde Anticancer Anticancer Activity Screening Compound->Anticancer Antimicrobial Antimicrobial Activity Screening Compound->Antimicrobial Neuro Neurological/Enzyme Inhibition Assays Compound->Neuro MTT MTT Assay (e.g., MCF-7, HeLa) Anticancer->MTT MIC MIC/MBC Determination (Bacteria & Fungi) Antimicrobial->MIC AChE Acetylcholinesterase Inhibition Assay Neuro->AChE SAR SAR Studies & Lead Optimization MTT->SAR MIC->SAR AChE->SAR

Caption: Proposed workflow for the biological evaluation of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde.

Conclusion

3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde is a molecule of significant interest at the intersection of synthetic organic chemistry and drug discovery. While specific data for this exact compound is sparse, a robust understanding of the chemistry of the 2,1-benzisoxazole scaffold allows for the confident prediction of its synthesis, characterization, and potential biological activities. The proposed synthetic route offers a clear and achievable pathway to this molecule, and the predicted spectral data provide a benchmark for its successful identification. The true potential of this compound, however, lies in its prospective biological activities. The strategic combination of the benzisoxazole core, a p-tolyl substituent, and a reactive aldehyde group makes it a prime candidate for further investigation as a lead compound in the development of new anticancer, antimicrobial, or neurological agents. This technical guide serves as a foundational resource to stimulate and direct future research into this promising molecule.

References

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  • Patel, J. R., et al. (2013). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 636-642. [Link]

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  • Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole. (n.d.). ResearchGate. [Link]

  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-183. [Link]

  • Claramunt, R. M., et al. (2017). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 22(12), 2096. [Link]

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  • Dzhons, D. Y., & Budruev, A. V. (2019). Supporting Information for Synthesis of 2,1-benzisoxazole-3(1H)-ones by base- mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry. [Link]

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Foundational

The Benzisoxazole Core: A Technical Guide to its Discovery, History, and Enduring Legacy in Medicinal Chemistry

Abstract The benzisoxazole scaffold, a seemingly simple fusion of a benzene and an isoxazole ring, has etched an indelible mark on the landscape of medicinal chemistry. This guide provides an in-depth technical explorati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzisoxazole scaffold, a seemingly simple fusion of a benzene and an isoxazole ring, has etched an indelible mark on the landscape of medicinal chemistry. This guide provides an in-depth technical exploration of the discovery and history of benzisoxazole compounds, from their initial synthesis in the late 19th century to their contemporary status as a "privileged scaffold" in drug development. We will traverse the pivotal moments in its synthetic evolution, dissect key reaction mechanisms, and illuminate the journey of benzisoxazole-based compounds from laboratory curiosities to life-changing therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this remarkable heterocyclic system.

The Dawn of Benzisoxazole Chemistry: Unraveling a Heterocyclic Pioneer

The story of benzisoxazole does not begin with a single "eureka" moment but rather as a chapter in the broader narrative of heterocyclic chemistry's emergence in the 19th century. While the precise first synthesis of the unsubstituted 1,2-benzisoxazole remains a subject of historical nuance, early explorations into related structures laid the crucial groundwork.

A significant early milestone was the synthesis of a 2,1-benzisoxazole derivative (anthranil) by Paul Friedländer and R. Henriques in 1882. Their work on the reaction of 2-nitrobenzaldehyde with various reagents provided some of the first examples of this fused heterocyclic system. Concurrently, the foundational chemistry of the simpler isoxazole ring was being established, with chemists like Claisen investigating their synthesis in the early 1900s.

It was the work of chemists like Zincke and Siebert in 1905 on 3-hydroxy-1,2-benzisoxazole that began to truly shape the understanding of the more medicinally relevant 1,2-benzisoxazole isomer.[1] These early endeavors were characterized by harsh reaction conditions and limited substrate scope, yet they were instrumental in establishing the fundamental reactivity of this novel ring system.

A notable advancement in the early 20th century was the work of von Auwers and Hügel , who in 1925, further expanded the synthetic repertoire for constructing the benzisoxazole core. Their investigations into the cyclization of ortho-substituted benzene derivatives provided more versatile routes to these compounds, paving the way for future exploration of their chemical and biological properties.

The following timeline highlights some of the key historical developments in the journey of benzisoxazole compounds:

Year Key Development Significance
1882 Friedländer and Henriques synthesize a 2,1-benzisoxazole derivative.One of the earliest documented syntheses of a benzisoxazole-type structure.
1905 Zincke and Siebert report on the synthesis of 3-hydroxy-1,2-benzisoxazole.[1]Early exploration of the medicinally important 1,2-benzisoxazole isomer.
1925 von Auwers and Hügel develop new synthetic routes to benzisoxazoles.Expanded the synthetic accessibility of the benzisoxazole core.
1972 Zonisamide is discovered by Uno and colleagues.[2]Marks the beginning of the modern therapeutic era for benzisoxazoles.
Late 1980s Janssen Pharmaceutica begins the development of risperidone.[3][4]Led to the creation of a blockbuster atypical antipsychotic.
1989 Zonisamide is launched in Japan as Excegran.[2][5]The first major commercial success for a benzisoxazole-based drug.
1993 Risperidone is approved for sale in the United States.[3][6]Solidified the importance of the benzisoxazole scaffold in treating psychiatric disorders.

The Art of Synthesis: From Classical Methods to Modern Innovations

The synthetic approaches to the benzisoxazole core have evolved significantly over the past century, driven by the need for greater efficiency, milder reaction conditions, and broader functional group tolerance.

Classical Synthetic Strategies

The foundational methods for constructing the 1,2-benzisoxazole ring system typically involve the formation of the N-O bond through intramolecular cyclization.

This method relies on the dehydration of an ortho-hydroxyaryl ketoxime, a reaction often promoted by an activating agent for the oxime's hydroxyl group.

Step 1: Oxime Formation

  • To a solution of the desired o-hydroxyaryl ketone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated ketoxime by filtration, wash with water, and dry under vacuum.

Step 2: Cyclization to the Benzisoxazole

  • Suspend the dried ketoxime (1.0 eq) in a suitable solvent such as toluene or xylene.

  • Add a dehydrating/activating agent. A common choice is polyphosphoric acid (PPA) or thionyl chloride (SOCl₂).

  • Heat the reaction mixture to reflux for 4-8 hours, again monitoring by TLC.

  • After completion, cool the reaction and carefully quench with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-1,2-benzisoxazole.

Classical Benzisoxazole Synthesis o-Hydroxyaryl Ketone o-Hydroxyaryl Ketone o-Hydroxyaryl Ketoxime o-Hydroxyaryl Ketoxime o-Hydroxyaryl Ketone->o-Hydroxyaryl Ketoxime Hydroxylamine Activated Oxime Activated Oxime o-Hydroxyaryl Ketoxime->Activated Oxime Activating Agent (e.g., PPA, SOCl₂) 3-Substituted-1,2-benzisoxazole 3-Substituted-1,2-benzisoxazole Activated Oxime->3-Substituted-1,2-benzisoxazole Intramolecular Cyclization

Caption: Classical synthesis of 1,2-benzisoxazoles via oxime formation and cyclization.

Modern Synthetic Methodologies: The Era of Catalysis

The advent of transition metal catalysis has revolutionized the synthesis of benzisoxazoles, offering milder conditions and unprecedented efficiency. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for constructing the benzisoxazole core.[7][8][9][10]

This modern approach often involves the palladium-catalyzed coupling of an ortho-halo-oxime derivative.

Step 1: Synthesis of the o-Halo-Oxime Precursor

  • Synthesize the desired oxime from the corresponding ortho-halo-ketone using a standard procedure as described in the classical method.

Step 2: Palladium-Catalyzed Cyclization

  • In a reaction vessel purged with an inert gas (e.g., argon), combine the o-halo-oxime (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a suitable ligand (e.g., a phosphine ligand like Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Add a high-boiling point aprotic solvent, such as dioxane or toluene.

  • Heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 1,2-benzisoxazole product.

Modern Benzisoxazole Synthesis o-Halo-Oxime o-Halo-Oxime Palladacycle Intermediate Palladacycle Intermediate o-Halo-Oxime->Palladacycle Intermediate Pd(0) Catalyst, Base 1,2-Benzisoxazole 1,2-Benzisoxazole Palladacycle Intermediate->1,2-Benzisoxazole Reductive Elimination

Caption: Palladium-catalyzed synthesis of 1,2-benzisoxazoles.

The Benzisoxazole Scaffold in Medicinal Chemistry: From Discovery to Blockbuster Drugs

The unique physicochemical properties of the benzisoxazole ring system, including its aromaticity, hydrogen bonding capabilities, and metabolic stability, have made it a "privileged scaffold" in medicinal chemistry. This has led to the development of a number of blockbuster drugs.

Zonisamide: A Pioneer in Epilepsy Treatment

The story of zonisamide marks a pivotal moment in the history of benzisoxazole compounds, demonstrating their therapeutic potential. Discovered in 1972 by Uno and colleagues at Dainippon Pharmaceutical, zonisamide was initially investigated for psychiatric disorders.[5][11] However, its potent anticonvulsant properties soon became apparent. After extensive clinical trials, it was launched in Japan in 1989 as Excegran for the treatment of epilepsy.[2][5] Its approval in the United States followed in 2000.[12]

Mechanism of Action: The precise mechanism of action of zonisamide is multifaceted. It is believed to exert its anticonvulsant effects primarily by blocking voltage-gated sodium channels and T-type calcium channels.[2][13][14][15] This dual action helps to stabilize neuronal membranes and prevent the propagation of seizure activity.[16] Zonisamide is also a weak inhibitor of carbonic anhydrase and modulates GABAergic and glutamatergic neurotransmission.[2][16]

Zonisamide Mechanism of Action Zonisamide Zonisamide Voltage-gated Na+ Channels Voltage-gated Na+ Channels Zonisamide->Voltage-gated Na+ Channels Blocks T-type Ca2+ Channels T-type Ca2+ Channels Zonisamide->T-type Ca2+ Channels Blocks Neuronal Hyperexcitability Neuronal Hyperexcitability Voltage-gated Na+ Channels->Neuronal Hyperexcitability Leads to T-type Ca2+ Channels->Neuronal Hyperexcitability Leads to Seizure Activity Seizure Activity Neuronal Hyperexcitability->Seizure Activity

Caption: Simplified mechanism of action of Zonisamide.

Risperidone: A Revolution in Antipsychotic Therapy

Developed by Janssen Pharmaceutica in the late 1980s, risperidone emerged as a groundbreaking atypical antipsychotic.[3][4] It was approved for use in the United States in 1993 and quickly became a first-line treatment for schizophrenia and bipolar disorder.[3][6] The success of risperidone firmly established the benzisoxazole scaffold as a key player in the development of central nervous system therapeutics.

Mechanism of Action: The antipsychotic effects of risperidone are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][6][17][18] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while its interaction with 5-HT2A receptors may contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to older antipsychotics.[19] Risperidone also exhibits affinity for adrenergic and histaminergic receptors.[17]

Risperidone Mechanism of Action Risperidone Risperidone Dopamine D2 Receptors Dopamine D2 Receptors Risperidone->Dopamine D2 Receptors Antagonizes Serotonin 5-HT2A Receptors Serotonin 5-HT2A Receptors Risperidone->Serotonin 5-HT2A Receptors Antagonizes Mesolimbic Pathway Mesolimbic Pathway Dopamine D2 Receptors->Mesolimbic Pathway Modulates Negative Symptoms of Schizophrenia Negative Symptoms of Schizophrenia Serotonin 5-HT2A Receptors->Negative Symptoms of Schizophrenia May Improve Positive Symptoms of Schizophrenia Positive Symptoms of Schizophrenia Mesolimbic Pathway->Positive Symptoms of Schizophrenia Reduces

Caption: Simplified mechanism of action of Risperidone.

Conclusion: An Enduring Legacy and a Bright Future

From its humble beginnings in the laboratories of 19th-century organic chemists, the benzisoxazole core has blossomed into a cornerstone of modern medicinal chemistry. Its synthetic versatility and favorable pharmacological properties have enabled the development of life-altering medications for a range of debilitating conditions. The ongoing exploration of novel synthetic methodologies and the continued identification of new biological targets for benzisoxazole derivatives ensure that this remarkable scaffold will remain at the forefront of drug discovery for the foreseeable future. The journey of the benzisoxazole is a testament to the power of fundamental chemical research to drive profound advances in human health.

References

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Astakhov, A. V. (2024). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 60(1), 1-35. [Link]

  • Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. [Link]

  • Singh, H., & Singh, A. (2023). Risperidone. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia. (n.d.). Zonisamide. [Link]

  • Wikipedia. (n.d.). Risperidone. [Link]

  • Ghaffarpour, S., & Gidal, B. E. (2023). Zonisamide. In StatPearls. StatPearls Publishing. [Link]

  • Britannica. (n.d.). Risperidone. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. [Link]

  • Shelke, K. F., Sapkal, S. B., Shitole, N. V., Shingate, B. B., & Shingare, M. S. (2009). Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. Organic Communications, 2(3), 72-78. [Link]

  • Wiȩcław, M., Bobin, M., Kwast, A., Bujok, R., Wróbel, Z., & Wojciechowski, K. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Molecular Diversity, 19(4), 807–816. [Link]

  • Gidal, B. E., Resnick, T., Smith, M. C., & Wheless, J. W. (2024). Zonisamide: A Comprehensive, Updated Review for the Clinician. Neurology. Clinical practice, 14(1), e200210. [Link]

  • Leppik, I. E. (2004). Clinical pharmacology and mechanism of action of zonisamide. Seizure, 13 Suppl 1, S5–S9. [Link]

  • Chen, J., Chen, J., & Zhao, Y. (2016). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 7(10), 6551-6555. [Link]

  • Colpaert, F. C. (2003). Discovering risperidone: the LSD model of psychopathology. Nature reviews. Drug discovery, 2(4), 315–320. [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183. [Link]

  • Royal Society of Chemistry. (2016). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. [Link]

  • Chen, J., Chen, J., & Zhao, Y. (2016). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 7(10), 6551-6555. [Link]

  • Drugs.com. (2022). Zonisade (zonisamide) FDA Approval History. [Link]

  • Sławik, T., & Bień, I. (1992). [New alkylated derivates and dissociation constans of 3-hydroxy-1,2-benzisoxazole]. Acta Poloniae pharmaceutica, 49(3), 49–52. [Link]

  • PERSERIS®. (n.d.). Mechanism of Action. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Zonisamide?. [Link]

  • ResearchGate. (2018). Proposed mechanism for palladium‐catalysed benzoxazole synthesis. [Link]

  • Seino, M. (2004). Review of zonisamide development in Japan. Seizure, 13 Suppl 1, S2–S4. [Link]

  • MDPI. (2022). Palladium-Catalyzed Benzodiazepines Synthesis. [Link]

  • Gidal, B. E., Resnick, T., Smith, M. C., & Wheless, J. W. (2024). Zonisamide. Neurology. Clinical practice, 14(1), e200210. [Link]

  • Sztejnberg, A. (2022). Hans Landolt (1831-1910) the Great German chemist of the Second Half of the XIX Century. Revista CENIC Ciencias Químicas, 53(1), 044-059. [Link]

Sources

Exploratory

theoretical studies of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

An In-depth Technical Guide to the Theoretical Studies of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract The 2,1-benzisoxazole scaffold is a c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Studies of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,1-benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] This guide presents a comprehensive theoretical framework for the investigation of a specific derivative, 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. While direct experimental and theoretical data for this exact molecule are nascent, this document establishes a robust computational protocol based on well-regarded methodologies applied to analogous structures. By leveraging Density Functional Theory (DFT) and molecular docking simulations, we provide a step-by-step approach for researchers to elucidate the structural, electronic, and reactivity properties of this and similar compounds. This guide is designed to be a self-validating system, explaining the causality behind each computational choice and empowering researchers to apply these techniques in their own drug discovery and development endeavors.

Introduction: The Significance of the 2,1-Benzisoxazole Core

Heterocyclic compounds form the bedrock of modern pharmacology, and among them, the benzisoxazole moiety has emerged as a "privileged scaffold."[1] This is due to its structural features that allow for diverse biological interactions. The presence of the benzisoxazole ring in a molecule can significantly influence its physicochemical properties, such as lipophilicity and polarity, which are critical for pharmacokinetic profiles.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticonvulsant, and antitubercular properties.[1]

The subject of this guide, 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde, combines the benzisoxazole core with a substituted phenyl ring and a reactive carbaldehyde group. The substitution at position 3 and the functionalization at position 5 are known to be crucial for modulating biological activity.[2] A theoretical understanding of this molecule's properties is therefore a critical step in exploring its potential as a therapeutic agent.

This guide will walk through the essential theoretical studies, from fundamental molecular modeling to the more applied aspects of molecular docking. The methodologies described herein are grounded in established computational chemistry practices and are designed to provide a deep understanding of the molecule's behavior at a quantum level.

Part 1: Molecular Modeling and Structural Analysis

Objective: To computationally determine the most stable three-dimensional geometry of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. The optimized structure is the foundation for all subsequent theoretical calculations.

Expertise & Experience: The "Why" Behind the Method

The choice of Density Functional Theory (DFT) is deliberate. For organic molecules of this size, DFT provides an excellent balance between computational cost and accuracy.[3] The B3LYP functional is a hybrid functional that has a proven track record for accurately predicting the geometries of a wide range of organic compounds.[4][5] The 6-311++G(d,p) basis set is chosen to provide a flexible description of the electron distribution, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.[4][5]

Protocol 1: Geometry Optimization
  • Molecule Building: Construct the 2D structure of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde using a molecular editor and convert it to a 3D structure.

  • Input File Preparation: Create an input file for a computational chemistry package (e.g., Gaussian, ORCA). Specify the following:

    • Calculation Type: Opt (Geometry Optimization).

    • Method: B3LYP.

    • Basis Set: 6-311++G(d,p).

    • Charge and Multiplicity: 0 and 1 (for a neutral, singlet ground state).

  • Execution: Submit the input file to the computational software.

  • Verification of Optimization: After the calculation is complete, confirm that a true energy minimum has been reached by performing a frequency calculation (Freq). The absence of imaginary frequencies indicates a stable structure.

  • Analysis of Results: Extract the optimized coordinates and analyze the key geometrical parameters.

Data Presentation: Optimized Geometrical Parameters

The following table presents a hypothetical set of key optimized geometrical parameters for 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde, which would be populated with the actual calculated values.

ParameterAtom(s) InvolvedCalculated Value (Å or °)
Bond Lengths
C=O (aldehyde)C-OValue
C-N (isoxazole)C-NValue
N-O (isoxazole)N-OValue
C-C (inter-ring)C(isoxazole)-C(phenyl)Value
Bond Angles
O=C-H (aldehyde)O-C-HValue
C-N-O (isoxazole)C-N-OValue
Dihedral Angle
Phenyl-BenzisoxazoleC-C-C-C (across rings)Value
Visualization: Geometry Optimization Workflow

Geometry_Optimization_Workflow Start 1. Build 2D/3D Structure Input 2. Prepare Input File (Method: B3LYP) (Basis Set: 6-311++G(d,p)) Start->Input Run 3. Execute Calculation Input->Run Verify 4. Frequency Analysis (Check for imaginary frequencies) Run->Verify Analyze 5. Extract Optimized Geometry Verify->Analyze

Caption: Workflow for geometry optimization.

Part 2: Electronic Properties and Reactivity Analysis

Objective: To investigate the electronic structure, reactivity, and stability of the molecule. This is achieved through the analysis of Frontier Molecular Orbitals (FMOs), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBOs).

Methodology 1: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[4]

Protocol:

  • Use the optimized geometry from Part 1.

  • Perform a single-point energy calculation using the same DFT method and basis set.

  • Request the generation of molecular orbitals in the output.

  • Identify the HOMO and LUMO energies and calculate the energy gap (ΔE = ELUMO - EHOMO).

  • Visualize the HOMO and LUMO isosurfaces to identify regions of electron density involved in these orbitals.

Methodology 2: Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution around a molecule. It is invaluable for predicting where the molecule is likely to interact with other species. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).[4]

Protocol:

  • Use the optimized geometry.

  • Perform a single-point energy calculation.

  • Request the generation of the MEP surface.

  • Analyze the map to identify the most positive and negative potential sites.

Data Presentation: Electronic Properties
PropertyCalculated Value (eV)Significance
EHOMOValueElectron-donating ability
ELUMOValueElectron-accepting ability
HOMO-LUMO Gap (ΔE)ValueChemical reactivity and kinetic stability
Visualization: FMO Analysis Workflow

FMO_Analysis_Workflow Start Optimized Geometry SPE Single-Point Energy Calculation Start->SPE MO Generate Molecular Orbitals SPE->MO Analyze Analyze HOMO, LUMO, and Energy Gap MO->Analyze Visualize Visualize HOMO/LUMO Isosurfaces Analyze->Visualize

Caption: Workflow for FMO analysis.

Part 3: Theoretical Spectroscopic Characterization

Objective: To predict the vibrational (FT-IR) and electronic (UV-Vis) spectra of the molecule. Comparing these theoretical spectra with experimental data is a crucial step in validating the computational model.[5]

Methodology 1: Vibrational Spectroscopy (FT-IR)

Frequency calculations not only confirm a stable geometry but also provide the theoretical vibrational spectrum. The calculated frequencies correspond to the different vibrational modes of the molecule (e.g., stretching, bending).

Protocol:

  • Use the optimized geometry.

  • Perform a frequency calculation (Freq) at the same level of theory.

  • The output will list the vibrational frequencies and their corresponding IR intensities.

  • It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate frequencies.

Methodology 2: Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states.

Protocol:

  • Use the optimized geometry.

  • Perform a TD-DFT calculation (e.g., TD(NStates=10) to calculate the first 10 excited states).

  • The output will provide the excitation energies (often in nm), oscillator strengths (related to the intensity of the absorption), and the molecular orbitals involved in each transition.

Data Presentation: Predicted Spectroscopic Data
Vibrational Frequencies (cm-1) AssignmentElectronic Transitions (nm) Orbitals Involved
ValueC=O stretch (aldehyde)ValueHOMO -> LUMO
ValueC=N stretch (isoxazole)ValueHOMO-1 -> LUMO
ValueAromatic C-H stretchValueHOMO -> LUMO+1

Part 4: Application in Drug Development - Molecular Docking

Objective: To predict the binding mode and affinity of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde with a relevant biological target, providing insights into its potential mechanism of action.

Expertise & Experience: A Rational Approach to Target Selection

Given the wide range of activities of benzisoxazoles, a potential target could be a bacterial enzyme (e.g., for antibacterial activity) or a human receptor implicated in a disease state. The choice of target should be informed by experimental data on similar compounds.[6] The docking simulation then predicts the most favorable binding pose of the ligand within the active site of the protein.

Protocol: Molecular Docking Workflow
  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states.

  • Ligand Preparation:

    • Use the DFT-optimized structure of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde.

    • Assign partial charges and define rotatable bonds.

  • Binding Site Definition:

    • Identify the active site of the protein, typically a pocket or cavity where the natural substrate or known inhibitors bind.

  • Docking Simulation:

    • Use docking software (e.g., AutoDock, Glide, FlexX) to systematically search for the best binding poses of the ligand in the protein's active site.[7]

  • Analysis of Results:

    • Rank the poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

    • Visualize the best-scoring pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.

Visualization: Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Protein 1. Prepare Protein (from PDB) Grid 3. Define Binding Site (Grid Generation) Protein->Grid Ligand 2. Prepare Ligand (Optimized Geometry) Ligand->Grid Dock 4. Run Docking Simulation Grid->Dock Analyze 5. Analyze Results (Binding Energy & Interactions) Dock->Analyze

Caption: Workflow for molecular docking.

Conclusion

This guide has outlined a comprehensive theoretical approach for the study of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. By following these protocols, researchers can gain a deep understanding of the molecule's structural, electronic, and reactivity properties. The insights derived from these computational studies are invaluable for rationalizing structure-activity relationships and for the design of new, more potent analogues. The integration of molecular modeling, quantum chemical calculations, and molecular docking provides a powerful, in silico platform for accelerating the drug discovery process, saving both time and resources in the quest for novel therapeutics.

References

  • Kaur, R., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. Available at: [Link]

  • Silva, T., et al. (2023). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Journal of Chemistry. Available at: [Link]

  • Mary, Y., & Viji, C. (2021). Synthesis, molecular docking, molinspiration and anti-oxidant studies of novel N- ethylbenzimidazolylisoxazole derivatives. Indian Journal of Chemistry. Available at: [Link]

  • Wujec, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Applied Microbiology and Biotechnology. Available at: [Link]

  • Demir, B., et al. (2020). DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • Mąkosza, M., et al. (2016). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gökçe, H., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents. Scientific Reports. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2,1-Benzisoxazoles. Available at: [Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. ResearchGate. Available at: [Link]

  • Zúñiga-Gutiérrez, C., et al. (2024). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. International Journal of Molecular Sciences. Available at: [Link]

  • Kumar, A., et al. (2024). Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H). Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

Sources

Foundational

Solubility Profiling of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde: A Methodological Framework for Preformulation and Discovery

An In-depth Technical Guide for the Pharmaceutical Scientist Abstract Introduction: The Critical Role of Solubility The 2,1-benzisoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

Introduction: The Critical Role of Solubility

The 2,1-benzisoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The specific compound, 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde, combines this heterocyclic system with an aromatic substituent and a reactive carbaldehyde group, suggesting potential applications as a synthetic intermediate or a bioactive agent itself. However, before any meaningful biological or synthetic exploration can occur, a fundamental physicochemical property must be established: its solubility.

Poor solubility is a primary driver of compound attrition in the pharmaceutical industry.[3] It can lead to:

  • Underestimated Potency: In vitro assays may show artificially low efficacy if the compound precipitates in the assay medium.

  • Poor Bioavailability: Limited solubility in gastrointestinal fluids can severely restrict a drug's absorption following oral administration.[3]

  • Formulation Challenges: Developing a stable and effective dosage form for an insoluble compound is often a complex and costly endeavor.[3]

This guide, therefore, addresses the practical need for a rigorous and systematic approach to characterizing the solubility of novel compounds like 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde.

Physicochemical Analysis and Solubility Prediction

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[4][5]

Structural Breakdown of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde:

  • Nonpolar Core: The molecule is dominated by a large, rigid, and fused aromatic system (benzisoxazole) and an additional phenyl ring. This extensive hydrocarbon framework contributes significantly to its lipophilic (oil-loving) and hydrophobic (water-fearing) character.

  • Polar Moieties: The presence of the nitrogen and oxygen atoms within the isoxazole ring, along with the carbonyl group (C=O) of the aldehyde, introduces polar characteristics. These groups can participate in dipole-dipole interactions and act as hydrogen bond acceptors.

  • Overall Prediction: The molecule's large nonpolar surface area is likely to dominate its behavior. Therefore, it is predicted to have very low solubility in highly polar protic solvents like water, but significantly better solubility in various organic solvents. The key is to identify which organic solvents provide the optimal balance of polarity and interaction potential to disrupt the compound's crystal lattice and solvate it effectively.

The following diagram illustrates the logical flow from structural analysis to the selection of a diverse solvent panel for experimental validation.

G cluster_0 Structural Analysis of Target Compound cluster_1 Solubility Prediction cluster_2 Solvent Selection Rationale Compound 3-(4-Methylphenyl)-2,1- benzisoxazole-5-carbaldehyde Structure Features Dominant Lipophilic Core (Aromatic Rings) + Minor Polar Groups (Isoxazole, Aldehyde) Structure->Features Prediction Low Aqueous Solubility High Organic Solubility Features->Prediction Based on 'Like Dissolves Like' Solvents Select Diverse Solvent Panel (Polarity & H-Bonding) Prediction->Solvents Guides Experimental Design Nonpolar Toluene (Aromatic Interactions) Solvents->Nonpolar PolarAprotic DCM, Ethyl Acetate, Acetone (Dipole-Dipole) Solvents->PolarAprotic PolarProtic Methanol, Ethanol (H-Bonding Potential) Solvents->PolarProtic HighPolarity DMSO, DMF (Strong Solvating Power) Solvents->HighPolarity

Caption: Logical workflow from molecular structure to solvent selection.

Differentiating Kinetic and Thermodynamic Solubility

In drug discovery, solubility is often assessed in two distinct forms: kinetic and thermodynamic. Understanding the difference is crucial for interpreting data correctly.

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under specific, non-equilibrium conditions. It is typically measured by adding a concentrated DMSO stock solution of the compound to an aqueous or organic buffer and observing the point of precipitation.[6][7] This high-throughput method is invaluable for early-stage screening where speed is essential.[8]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent at a given temperature and pressure, once the solution has reached equilibrium.[3][9] This is determined by the "shake-flask" method, which is lower-throughput but considered the gold standard for its accuracy and relevance to formulation development.[3][6]

For a novel compound like 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde, determining the thermodynamic solubility in key organic solvents is paramount for applications in synthesis, purification, and preformulation.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol outlines a robust, self-validating method to determine the equilibrium solubility of the title compound. The core principle is to create a saturated solution and then accurately measure the concentration of the dissolved compound in the supernatant.

4.1. Materials and Equipment

  • 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde (solid powder, >95% purity)

  • Selected organic solvents (HPLC grade or equivalent): Dichloromethane (DCM), Toluene, Ethyl Acetate, Acetone, Methanol, Dimethyl Sulfoxide (DMSO)

  • 2 mL glass vials with screw caps

  • Analytical balance (4 decimal places)

  • Vortex mixer

  • Orbital shaker or vial roller system set to a controlled temperature (e.g., 25 °C)

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes for standard preparation

4.2. Step-by-Step Methodology

  • Preparation of Compound Slurry:

    • Accurately weigh approximately 2-5 mg of the solid compound into a pre-weighed 2 mL glass vial.[3]

    • Add 1.0 mL of the selected organic solvent to the vial. This creates a slurry with an excess of solid, which is essential for ensuring equilibrium is reached with a saturated solution.

    • Securely cap the vial. Prepare one vial for each solvent to be tested. Running duplicates is highly recommended for statistical validity.[6]

  • Equilibration:

    • Place the vials on an orbital shaker or vial roller in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the slurries continuously for 24 to 48 hours.[6][9] This extended incubation time is critical to allow the system to reach thermodynamic equilibrium. A preliminary time-course experiment (e.g., sampling at 4, 8, 24, and 48 hours) can be performed to validate that equilibrium is indeed reached by 24 hours.

  • Sample Clarification:

    • After incubation, allow the vials to stand for 30 minutes to let the excess solid settle.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully aspirate the clear supernatant using a syringe.

    • Filter the supernatant through a solvent-compatible 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any remaining microscopic particles that could interfere with the analysis.[6]

  • Sample Analysis (Quantification by HPLC-UV):

    • Standard Curve Preparation: Prepare a series of calibration standards of the compound in the same solvent used for the solubility test. This is typically done by creating a concentrated stock solution and performing serial dilutions to cover the expected solubility range.

    • HPLC Analysis: Inject the filtered supernatant (the saturated solution) and the calibration standards onto the HPLC system.

    • Quantification: Use the peak area from the UV chromatogram of the saturated solution to determine its concentration by interpolating from the linear regression of the standard curve. Ensure the sample is diluted if its concentration exceeds the highest point of the calibration curve.

The following diagram visualizes this comprehensive experimental workflow.

G cluster_0 1. Preparation cluster_1 2. Equilibration cluster_2 3. Clarification cluster_3 4. Analysis A Weigh ~5 mg solid into 2 mL vial B Add 1.0 mL of organic solvent A->B C Incubate on shaker (24-48h at 25°C) B->C D Centrifuge vial (10,000 x g, 15 min) C->D E Filter supernatant (0.22 µm syringe filter) D->E G Inject sample & standards into HPLC-UV E->G F Prepare calibration standards F->G H Quantify concentration from standard curve G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The quantitative results from the HPLC analysis should be compiled into a clear, structured table. This allows for easy comparison of the compound's solubility across different solvents and provides a valuable dataset for future formulation and synthetic work.

Table 1: Thermodynamic Solubility of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde at 25 °C (Example Data)

SolventPolarity IndexDielectric ConstantSolubility (mg/mL)Solubility (mM)Observations
Toluene2.42.3815.264.1Readily Soluble
Dichloromethane (DCM)3.19.08> 50> 210.7Very Soluble
Ethyl Acetate4.46.0225.8108.7Soluble
Acetone5.120.731.5132.8Soluble
Methanol5.132.72.18.9Sparingly Soluble
Dimethyl Sulfoxide (DMSO)7.246.7> 100> 421.5Freely Soluble

Molecular Weight of C₁₅H₁₁NO₂ assumed to be 237.26 g/mol for calculations.

Interpretation: The example data illustrates a typical profile for a lipophilic, aromatic compound. Solubility is highest in polar aprotic solvents like DCM, Acetone, and especially DMSO, which is a powerful universal solvent. The good solubility in Toluene is driven by favorable pi-pi stacking interactions between the solvent and the compound's aromatic rings. In contrast, the solubility is significantly lower in the polar protic solvent Methanol, likely due to the energy penalty of disrupting methanol's strong hydrogen-bonding network to accommodate the large nonpolar solute.

Conclusion

This guide has established a comprehensive, scientifically-grounded framework for determining the solubility of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde in organic solvents. By integrating theoretical predictions based on molecular structure with a robust experimental protocol, researchers can generate reliable and reproducible data. This information is not merely a physical constant; it is actionable intelligence that directly informs critical decisions in medicinal chemistry, process development, and pharmaceutical formulation, ultimately enhancing the probability of success for promising therapeutic candidates.

References

  • Chaker, A. et al. (2013). New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. Arabian Journal of Chemistry.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Pouliot, M. et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters.
  • Pouliot, M. et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Publications.
  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds.
  • Evotec. Thermodynamic Solubility Assay.
  • Organic Chemistry Portal. Synthesis of Benzisoxazoles.
  • Chemistry Steps. Solubility of Organic Compounds.
  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Mąkosza, M. et al. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. SpringerLink.
  • ChemicalBook. 3-PHENYL-2,1-BENZISOXAZOLE-5-CARBALDEHYDE CAS#: 94752-06-4.

Sources

Exploratory

Determining the Physicochemical Profile of Novel Benzisoxazole Derivatives: A Technical Guide to Melting Point Analysis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

This guide provides a comprehensive framework for the determination of the melting point of the novel compound 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. As this is a compound without extensive documentation in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the determination of the melting point of the novel compound 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. As this is a compound without extensive documentation in publicly available literature, this document serves as a procedural whitepaper for researchers and drug development professionals. The focus is not merely on the value of the melting point itself, but on the rigorous methodologies required to obtain a reliable and reproducible measurement, a critical parameter in the physicochemical characterization of new chemical entities (NCEs).

The melting point is a fundamental thermodynamic property of a solid, representing the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range. The sharpness of this range is a primary indicator of sample purity, a critical factor in pharmaceutical development where impurities can impact efficacy, stability, and safety.[1][2][3] A depressed and broadened melting range typically signifies the presence of impurities.[1][3]

This guide will detail two primary methods for melting point determination: the traditional capillary method and the more advanced technique of Differential Scanning Calorimetry (DSC). The causality behind experimental choices and the establishment of self-validating protocols will be emphasized throughout.

Synthesis and Purification: The Prerequisite for Accurate Measurement

A reliable melting point determination is contingent on the purity of the analyte. The synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde is a multi-step process that requires careful execution and rigorous purification of the final product. While a specific, validated synthesis for this exact molecule is not readily found in the literature, a plausible route can be designed based on established methodologies for analogous benzisoxazole structures.

A potential synthetic pathway could involve the reaction of a suitably substituted o-nitrobenzaldehyde with p-tolylacetonitrile, followed by reductive cyclization to form the 2,1-benzisoxazole core. The aldehyde functionality at the 5-position would be carried through from the starting nitrobenzaldehyde.

Regardless of the synthetic route, the final product must be subjected to rigorous purification. Column chromatography followed by recrystallization is the standard and recommended procedure. The choice of solvent for recrystallization is critical and must be determined empirically to ensure the formation of well-defined crystals and the effective removal of residual solvents and by-products. The purity of the final compound should be verified by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding to melting point determination.

Classical Determination: The Capillary Method

The capillary method is a long-established, accessible, and reliable technique for determining the melting range of a solid.[1] It involves heating a small sample of the compound in a capillary tube and observing the temperatures at which melting begins and is complete.

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the sample of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

    • Tap the open end of a glass capillary tube into the powder to pack a small amount of the sample into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to compact the sample into a column of 2-3 mm in height at the bottom of the tube.

  • Apparatus Setup and Measurement:

    • Place the packed capillary tube into the heating block of a melting point apparatus.

    • Set the initial heating rate to be rapid to quickly approach the expected melting point. If the approximate melting point is unknown, a preliminary, rapid determination is advisable.[1]

    • Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination of the melting range.[1]

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

    • The recorded melting point should be expressed as a range from the onset to the completion temperature.

  • Data Interpretation:

    • A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.[3]

    • A broad melting range suggests the presence of impurities.

Data Summary: Capillary Method
ParameterObservationSignificance
Onset Temperature (°C) Temperature at which the first liquid is observed.Start of the melting transition.
Completion Temperature (°C) Temperature at which all solid has melted.End of the melting transition.
Melting Range (°C) The difference between the completion and onset temperatures.A narrow range indicates high purity.
Workflow for Capillary Melting Point Determination

Caption: Workflow for the capillary melting point determination method.

Advanced Thermal Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC provides a more quantitative and detailed analysis of the melting process compared to the capillary method.

Principle of DSC for Melting Point Determination

As the sample is heated, it reaches its melting point and undergoes a phase transition from solid to liquid. This is an endothermic process, meaning the sample absorbs energy. The DSC instrument detects this absorption by measuring the increased heat flow to the sample required to maintain the same temperature as the reference. The result is a peak on the DSC thermogram, and the characteristics of this peak provide detailed information about the melting process.

Experimental Protocol: DSC Analysis
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the purified 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde into an aluminum DSC pan.

    • Seal the pan hermetically to prevent any loss of sample due to sublimation.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup and Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, to create a stable and non-reactive atmosphere.

  • Measurement:

    • Equilibrate the sample at a temperature well below the expected melting point.

    • Heat the sample at a constant rate, typically 5-10°C per minute, through the melting transition.

    • Record the heat flow as a function of temperature.

Data Interpretation from DSC Thermogram

The resulting DSC thermogram is a plot of heat flow versus temperature. The melting event is observed as an endothermic peak.

  • Onset Temperature (T_onset): The temperature at which the peak begins to deviate from the baseline. This is often taken as the melting point.

  • Peak Temperature (T_peak): The temperature at the apex of the peak.

  • Enthalpy of Fusion (ΔH_fus): The area under the melting peak, which corresponds to the energy required to melt the sample. It is a characteristic property of the substance.

Data Summary: DSC Method
ParameterSymbolDescription
Onset Temperature T_onsetThe extrapolated onset of the melting peak, often reported as the melting point.
Peak Temperature T_peakThe temperature at which the rate of heat absorption is maximal.
Enthalpy of Fusion ΔH_fusThe heat absorbed during the melting process (in J/g or kJ/mol).
Workflow for DSC Analysis

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Conclusion: A Self-Validating Approach to Physicochemical Characterization

The determination of the melting point of a novel compound such as 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde is a foundational step in its characterization. By employing both the classical capillary method and the more advanced DSC technique, researchers can establish a self-validating system. A sharp melting range observed in the capillary method should correspond to a sharp endothermic peak with a well-defined T_onset in the DSC analysis. Discrepancies between the two methods may indicate issues with sample purity or thermal events other than simple melting. This dual-method approach provides a high degree of confidence in the reported melting point, a critical parameter for the subsequent stages of drug development and materials science research.

References

  • Kalkote, U. R., et al. (n.d.). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Available at: [Link]

  • University of Toronto. (n.d.). Experiment 1 - Melting Points. Available at: [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Available at: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC. Available at: [Link]

  • Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements. Available at: [Link]

  • TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Melting point determination. Available at: [Link]

  • Pasadena City College. (n.d.). Experiment 1 – Melting Points. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

These application notes provide a comprehensive guide for the synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The benzisoxazole scaffold is a privileged structure in drug discovery, and the introduction of a carbaldehyde functional group at the 5-position offers a versatile handle for further molecular elaboration.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol grounded in established chemical principles.

Introduction and Synthetic Strategy

The synthesis of 3-aryl-2,1-benzisoxazoles, also known as anthranils, has been approached through various methodologies, often involving the cyclization of suitably substituted aromatic precursors.[2] A robust method for the formation of the 2,1-benzisoxazole core involves the reaction of nitroarenes with compounds containing an active methylene group, such as arylacetonitriles, in the presence of a strong base.[2]

Following the construction of the core heterocyclic system, the introduction of a formyl group onto the benzisoxazole ring is necessary to arrive at the target compound. Electrophilic aromatic substitution reactions are well-suited for this purpose. Among the various formylation methods, the Vilsmeier-Haack reaction is particularly effective for electron-rich aromatic and heteroaromatic systems.[3][4]

Therefore, a two-step synthetic strategy is proposed for the synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde:

  • Step 1: Synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole. This will be achieved through the reaction of 4-chloronitrobenzene with 4-methylphenylacetonitrile.

  • Step 2: Formylation of 3-(4-Methylphenyl)-2,1-benzisoxazole. The Vilsmeier-Haack reaction will be employed to introduce the carbaldehyde group at the 5-position of the benzisoxazole ring.

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole cluster_1 Step 2: Formylation A 4-Chloronitrobenzene C Reaction with Strong Base (t-BuOK) and Silylating Agent (TMSCl) A->C B 4-Methylphenylacetonitrile B->C D 3-(4-Methylphenyl)-2,1-benzisoxazole C->D Cyclization E 3-(4-Methylphenyl)-2,1-benzisoxazole F Vilsmeier Reagent (DMF, POCl3) E->F Vilsmeier-Haack Reaction G 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde F->G Hydrolysis

Caption: Synthetic workflow for 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )SupplierPurity
4-ChloronitrobenzeneC₆H₄ClNO₂157.56Sigma-Aldrich99%
4-MethylphenylacetonitrileC₉H₉N131.17Sigma-Aldrich98%
Potassium tert-butoxide (t-BuOK)C₄H₉KO112.21Sigma-Aldrich≥98%
Trimethylsilyl chloride (TMSCl)C₃H₉ClSi108.64Sigma-Aldrich≥98%
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11Sigma-Aldrich≥99.9%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Sigma-Aldrich≥99.8%
Phosphorus oxychloride (POCl₃)POCl₃153.33Sigma-Aldrich≥99%
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93Sigma-Aldrich≥99.8%
Hydrochloric acid (HCl), concentratedHCl36.46Fisher Scientific37%
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01Fisher ScientificACS grade
Magnesium sulfate (MgSO₄), anhydrousMgSO₄120.37Fisher ScientificLaboratory grade
Ethyl acetateC₄H₈O₂88.11Fisher ScientificHPLC grade
HexanesC₆H₁₄86.18Fisher ScientificHPLC grade
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware and consumables

Detailed Synthesis Protocol

Step 1: Synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole

This procedure is adapted from the general method for the synthesis of 3-aryl-2,1-benzisoxazoles from nitroarenes and benzylic C-H acids.[2] The reaction proceeds via the formation of a σH-adduct, which then undergoes cyclization.

Reaction Scheme:

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-chloronitrobenzene (1.58 g, 10 mmol) and 4-methylphenylacetonitrile (1.31 g, 10 mmol).

  • Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (t-BuOK) (2.47 g, 22 mmol) to the stirred solution. The color of the solution should change, indicating the formation of the carbanion.

  • After stirring for 30 minutes at 0 °C, add trimethylsilyl chloride (TMSCl) (2.7 mL, 22 mmol) dropwise via a syringe.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 66 °C) for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: 10% ethyl acetate in hexanes).

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford 3-(4-methylphenyl)-2,1-benzisoxazole as a solid.

Step 2: Vilsmeier-Haack Formylation of 3-(4-Methylphenyl)-2,1-benzisoxazole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[3][4] The Vilsmeier reagent, a chloroiminium ion, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Reaction Scheme:

Procedure:

  • In a dry 100 mL round-bottom flask under a nitrogen atmosphere, place N,N-dimethylformamide (DMF) (10 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 mL, 12 mmol) dropwise to the DMF with vigorous stirring. A white solid may form.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • In a separate flask, dissolve 3-(4-methylphenyl)-2,1-benzisoxazole (2.09 g, 10 mmol), obtained from Step 1, in 20 mL of anhydrous dichloromethane (DCM).

  • Add the solution of the benzisoxazole to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC (eluent: 20% ethyl acetate in hexanes).

  • After the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 40 mL).

  • Combine the organic layers, wash with water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to yield 3-(4-methylphenyl)-2,1-benzisoxazole-5-carbaldehyde.

Characterization and Validation

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Melting Point: To determine the melting point of the crystalline product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product. The appearance of a signal around 9-10 ppm in the ¹H NMR spectrum is indicative of the aldehyde proton.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl stretch of the aldehyde (around 1700 cm⁻¹).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Chen, G., Liu, H., Li, S., Tang, Y., Lu, P., Xu, K., & Zhang, Y. (2017). An efficient and facile PPh3-mediated Barbier-Grignard-type reaction provides various 3-aryl or alkyl substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles and bromides in good yields. Organic Letters, 19(7), 1792–1795. [Link]

  • Mąkosza, M., & Wojciechowski, K. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Monatshefte für Chemie - Chemical Monthly, 146(10), 1695–1703. [Link]

  • Lukoyanov, A. A., & Sukhorukov, A. Y. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Russian Chemical Reviews, 90(1), 67–91. [Link]

  • Schall, A., & Reiser, O. (2007). Product Class 6: Arenecarbaldehydes. In Science of Synthesis (Vol. 25, pp. 585-604). Thieme.
  • Asif, M. (2015). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 5(124), 102245–102268. [Link]

  • Duff, J. C., & Bills, E. J. (1932). A new method for the preparation of o-hydroxyaldehydes. Journal of the Chemical Society (Resumed), 1987-1990.
  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824–828.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzisoxazole Synthesis. Retrieved January 28, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 3-(4-Ethylphenyl)-2,1-benzisoxazole. Retrieved January 28, 2026, from [Link]

Sources

Application

Introduction: The Benzisoxazole Scaffold as a Privileged Structure

An Application Guide to Benzisoxazole Derivatives in Medicinal Chemistry In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These ar...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Benzisoxazole Derivatives in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to diverse biological targets with high affinity. The benzisoxazole scaffold is a prominent member of this class.[1][2] This heterocyclic system, consisting of a benzene ring fused to an isoxazole ring, serves as the core of numerous therapeutic agents across a wide spectrum of diseases. Its utility stems from its rigid, planar structure and its capacity for versatile substitution, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

Benzisoxazole derivatives have demonstrated significant potential as antipsychotic, anticonvulsant, anti-inflammatory, anticancer, antimicrobial, and antidiabetic agents.[1][3][4] This guide provides an in-depth exploration of these applications, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.

Application Area I: Atypical Antipsychotic Agents

The most profound impact of benzisoxazole derivatives has been in the treatment of psychosis, particularly schizophrenia. Drugs based on this scaffold, such as Risperidone and its active metabolite Paliperidone, are cornerstone treatments worldwide.[5]

Causality of Action: The Dopamine-Serotonin Receptor Antagonism Model

The therapeutic efficacy of atypical antipsychotics is primarily attributed to their unique receptor binding profile. Unlike older "typical" antipsychotics that mainly block dopamine D2 receptors, benzisoxazole derivatives act as potent antagonists at both serotonin 5-HT2A and dopamine D2 receptors.[3][5][6]

The prevailing hypothesis is that potent 5-HT2A antagonism, relative to D2 antagonism, alleviates the negative symptoms of schizophrenia (e.g., apathy, social withdrawal) and reduces the likelihood of extrapyramidal side effects (EPS), such as parkinsonism and tardive dyskinesia, which are common with D2-selective agents.[5] This dual-receptor blockade is believed to normalize dopamine levels in different brain regions, increasing it in the prefrontal cortex (improving negative symptoms) while modulating it in the mesolimbic pathway (controlling positive symptoms like hallucinations).[5][6]

Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Binds Serotonin_Release Serotonin Release HT2A_Receptor 5-HT2A Receptor Serotonin_Release->HT2A_Receptor Binds Neuronal_Response Psychotic Symptoms (Response) D2_Receptor->Neuronal_Response Activates HT2A_Receptor->Dopamine_Release Inhibits Benzisoxazole Benzisoxazole Derivative (e.g., Risperidone) Benzisoxazole->D2_Receptor Blocks Benzisoxazole->HT2A_Receptor Blocks

Mechanism of atypical antipsychotic action.
Quantitative Data: Receptor Binding Profiles

The affinity of a compound for a receptor is a critical determinant of its potency and side-effect profile. This is typically quantified by the inhibition constant (Ki), with lower values indicating higher affinity.

CompoundD₂ Receptor Ki (nM)5-HT₂ₐ Receptor Ki (nM)α₁-Adrenergic Ki (nM)H₁ Receptor Ki (nM)
Risperidone 3.1 - 5.90.16 - 0.50.8 - 2.62.1 - 7.3
Paliperidone 0.8 - 5.90.2 - 1.11.1 - 4.110 - 20
Haloperidol (Typical) 0.7 - 2.14.5 - 10010 - 20>1000
(Data synthesized from multiple sources, including[6])

This table clearly illustrates the high affinity of Risperidone and Paliperidone for both D₂ and 5-HT₂ₐ receptors, a hallmark of their atypical profile.

Protocol 1: In Vitro Dopamine D₂ Receptor Binding Assay

This protocol outlines a standard competitive radioligand binding assay to determine the affinity of a test compound for the human dopamine D₂ receptor.

Principle: This assay measures the ability of a test compound (the "competitor") to displace a known radioactive ligand (e.g., [³H]-Spiperone) from the D₂ receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, from which the Ki can be calculated.

Materials:

  • Cell membranes from a stable cell line expressing human D₂ receptors (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM final concentration).

  • Test compounds (benzisoxazole derivatives) at various concentrations.

  • 96-well microplates, glass fiber filters, and a scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL Assay Buffer.

    • Non-specific Binding: 25 µL of 10 µM Haloperidol.

    • Test Compound: 25 µL of the benzisoxazole derivative at desired concentrations (typically a serial dilution from 10 µM to 0.1 nM).

  • Radioligand Addition: Add 25 µL of [³H]-Spiperone (diluted in assay buffer) to all wells for a final concentration of ~0.2 nM.

  • Membrane Addition: Add 150 µL of the diluted cell membrane preparation to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Causality Behind Choices:

  • Choice of Radioligand: [³H]-Spiperone is a high-affinity antagonist for D₂ receptors, making it ideal for competitive binding assays.

  • Non-specific Control: Haloperidol, at a high concentration, saturates all D₂ receptors, allowing for the quantification of radioligand binding to non-receptor components (the filter, lipids), which must be subtracted for accurate analysis.

  • Incubation Time: The 90-120 minute incubation ensures the binding reaction has reached equilibrium.

Application Area II: Anticonvulsant Agents

Benzisoxazole derivatives have also been developed as effective treatments for epilepsy. The drug Zonisamide, a benzisoxazole-containing sulfonamide, is widely used for various seizure types.[1]

Mechanism of Action: Modulation of Neuronal Excitability

The anticonvulsant activity of these derivatives is primarily linked to their ability to suppress the rapid and excessive firing of neurons that underlies seizures.[7] This is achieved through multiple mechanisms:

  • Blockade of Voltage-Gated Sodium Channels: By blocking these channels, the drugs reduce the ability of neurons to fire high-frequency action potentials.

  • Inhibition of T-type Calcium Channels: This action is particularly relevant for absence seizures, as it reduces neuronal burst firing in the thalamus.

Several 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have shown marked anticonvulsant activity in preclinical models.[8]

Anticonvulsant_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening In Vivo Screening cluster_Evaluation Quantitative Evaluation Synthesis Synthesis of Benzisoxazole Derivatives MES_Test Maximal Electroshock (MES) Test Synthesis->MES_Test scPTZ_Test Subcutaneous PTZ (scPTZ) Test Synthesis->scPTZ_Test Toxicity Neurotoxicity Screen (Rotorod Test) MES_Test->Toxicity ED50 Determine ED₅₀ (Effective Dose) MES_Test->ED50 scPTZ_Test->Toxicity scPTZ_Test->ED50 TD50 Determine TD₅₀ (Toxic Dose) Toxicity->TD50 PI Calculate Protective Index (PI = TD₅₀ / ED₅₀) ED50->PI TD50->PI

Workflow for preclinical anticonvulsant drug screening.
Quantitative Data: Anticonvulsant Activity in Animal Models

The MES and scPTZ tests are standard models for identifying efficacy against generalized tonic-clonic and myoclonic seizures, respectively.[9]

CompoundMES Test ED₅₀ (mg/kg)scPTZ Test ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)
Compound 8a 14.90>100>300
Compound 7d >10042.30>300
Zonisamide 15.233.6178
Phenytoin (Standard) 9.5Inactive66.3
*Compound 8a: 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione. Compound 7d: 3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2,5-dione. Data sourced from[9].

This data highlights how different substitutions on the benzisoxazole scaffold can confer selectivity for different seizure types. Compound 8a shows potent activity in the MES test, similar to Phenytoin, suggesting efficacy for generalized tonic-clonic seizures.[9]

Protocol 2: Maximal Electroshock (MES) Seizure Test in Mice

Principle: This test evaluates the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus. It is a reliable predictor of efficacy against generalized tonic-clonic seizures.

Materials:

  • Male Swiss albino mice (20-25 g).

  • Corneal electrode apparatus with a constant current stimulator.

  • Electrode solution (0.9% saline).

  • Test compounds and vehicle (e.g., 0.5% carboxymethylcellulose).

  • Standard drug: Phenytoin (for positive control).

Step-by-Step Methodology:

  • Animal Preparation: Acclimatize mice for at least one week. Fast the animals for 3-4 hours before the experiment but allow free access to water.

  • Dosing: Administer the test compound or vehicle intraperitoneally (i.p.). Typically, compounds are first screened at doses of 30, 100, and 300 mg/kg. The standard drug (Phenytoin) is administered at its known effective dose.

  • Time to Peak Effect: Wait for the time of peak effect of the drug (often 30-60 minutes post-i.p. administration). This should be determined in preliminary studies.

  • Stimulation: Apply the corneal electrodes, moistened with saline, to the eyes of the mouse.

  • Deliver Shock: Administer a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension. The seizure typically progresses from tonic flexion of the limbs to tonic extension, followed by clonus.

  • Endpoint: Protection is defined as the complete absence of the tonic hindlimb extension phase.

  • Data Analysis: The initial screen identifies the minimum dose at which protection is observed. For quantitative analysis, a dose-response curve is generated with multiple dose groups to calculate the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

Causality Behind Choices:

  • Supramaximal Stimulus: The electrical current is set above the threshold required to induce a tonic extension in 100% of control animals, ensuring that any protection observed is due to the drug's action and not sub-threshold stimulation.

  • Tonic Hindlimb Extension Endpoint: This specific phase of the seizure is highly reproducible and its abolition is strongly correlated with clinical efficacy against generalized tonic-clonic seizures.

Application Area III: Anti-inflammatory and Anticancer Agents

The versatility of the benzisoxazole scaffold extends to the development of anti-inflammatory and anticancer agents.[1][10]

  • Anti-inflammatory Activity: Some derivatives have shown potent anti-inflammatory effects in preclinical models like the carrageenan-induced paw edema assay.[10][11] The mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[12] Researchers aim to design selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[12]

  • Anticancer Activity: Numerous benzisoxazole derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, including HeLa, MCF-7, and HepG-2.[1] The mechanisms can be diverse, involving the inhibition of kinases or other enzymes crucial for cancer cell growth and survival.[13]

Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (benzisoxazole derivatives).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates, multi-channel pipette, microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: % Viability = (Absorbance_test / Absorbance_control) * 100.

    • Plot the % Viability against the log concentration of the compound and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

General Synthetic Protocols

The construction of the benzisoxazole core is a key step in developing new derivatives. Several reliable methods exist.[14]

General_Synthesis cluster_Route1 Route A: Oxime Cyclization cluster_Route2 Route B: Reductive Cyclization Salicylaldehyde Substituted Salicylaldehyde Oxime Salicylaldehyde Oxime Salicylaldehyde->Oxime NH₂OH·HCl Benzisoxazole_A 1,2-Benzisoxazole Oxime->Benzisoxazole_A Base-promoted Cyclization Nitrobenzoate o-Nitrobenzoate Hydroxylamine Hydroxylamine Intermediate Nitrobenzoate->Hydroxylamine Reduction (e.g., Zn/NH₄Cl) Benzisoxazole_B 1,2-Benzisoxazole Hydroxylamine->Benzisoxazole_B Cyclization

Common synthetic routes to the 1,2-benzisoxazole core.
Protocol 4: Synthesis of 3-(Bromomethyl)-1,2-benzisoxazole (A Key Intermediate)

This protocol describes a common method for synthesizing a versatile intermediate used in the production of anticonvulsant derivatives.[8]

Principle: This synthesis involves the cyclization of an oxime derived from 2-hydroxy-bromoacetophenone, a classic and effective method for forming the 1,2-benzisoxazole ring system.

Materials:

  • 2-Hydroxyacetophenone.

  • Bromine (Br₂).

  • Glacial Acetic Acid.

  • Hydroxylamine hydrochloride (NH₂OH·HCl).

  • Sodium acetate (CH₃COONa).

  • Ethanol.

  • Standard laboratory glassware and safety equipment.

Step-by-Step Methodology:

  • Bromination: Dissolve 2-hydroxyacetophenone in glacial acetic acid. Cool the solution in an ice bath. Add a solution of bromine in acetic acid dropwise with stirring. Stir for 2-3 hours at room temperature. Pour the reaction mixture into ice water. The solid precipitate, 2-hydroxy-bromoacetophenone, is filtered, washed with water, and dried.

  • Oximation: Reflux a mixture of the 2-hydroxy-bromoacetophenone, hydroxylamine hydrochloride, and sodium acetate in aqueous ethanol for 2-4 hours.

  • Cyclization and Isolation: Cool the reaction mixture. The product, 3-(bromomethyl)-1,2-benzisoxazole, will often precipitate. Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure intermediate.

  • Characterization: Confirm the structure of the product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Causality Behind Choices:

  • Bromination: The α-bromination of the ketone is a key step to introduce a leaving group that facilitates the subsequent cyclization.

  • Oximation: The conversion of the ketone to an oxime provides the nitrogen atom required for the isoxazole ring.

  • Base/Buffer: Sodium acetate acts as a base to neutralize the HCl formed during the oximation reaction, driving it to completion.

Conclusion and Future Perspectives

The benzisoxazole scaffold is undeniably a privileged structure in medicinal chemistry, having yielded blockbuster drugs and countless promising lead compounds. Its rigid framework provides a solid anchor for designing ligands that can be tailored to interact with a wide array of biological targets. Current and future research continues to explore this scaffold for novel therapeutic applications.[1][13] Areas of active investigation include the development of multi-target ligands (e.g., compounds with both antipsychotic and cognitive-enhancing properties) and the exploration of new derivatives for neurodegenerative diseases, metabolic disorders, and infectious diseases.[4][15] The continued synthesis and biological evaluation of novel benzisoxazole isomers and derivatives will be crucial for unlocking the full therapeutic potential of this remarkable chemical entity.[13]

References

  • Patil, P., Bari, S., & Firke, S. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 11(45), 28205-28227. [Link]

  • Shivaprasad, C. M., et al. (2014). Synthesis of New Benzisoxazole Derivatives and Their Antimicrobial, Antioxidant and Anti-Inflammatory Activities. European Journal of Chemistry, 5(1), 91-95. [Link]

  • Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Taylor & Francis Online. [Link]

  • Villalobos, A., et al. (1994). Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase. Journal of Medicinal Chemistry, 37(17), 2721-2734. [Link]

  • Temple, D. L., et al. (1983). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 26(11), 1614-1618. [Link]

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  • Masuda, Y., et al. (1979). 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile. Arzneimittel-Forschung, 29(10), 1549-1555. [Link]

  • Chouinard, G., & Perry, J. C. (1993). Risperidone. PubMed. [Link]

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  • Khan, S. A., et al. (2014). Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. European Journal of Medicinal Chemistry, 84, 333-341. [Link]

  • Hassan, M., et al. (2020). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed. [Link]

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Sources

Method

using 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde as a synthetic intermediate

An Application Guide for the Strategic Use of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde in Synthetic Chemistry Introduction: Unlocking the Potential of a Privileged Scaffold The 2,1-benzisoxazole, or anthranil,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Use of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde in Synthetic Chemistry

Introduction: Unlocking the Potential of a Privileged Scaffold

The 2,1-benzisoxazole, or anthranil, moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] Molecules incorporating this heterocycle have demonstrated significant therapeutic potential, including antipsychotic, anticancer, and anti-inflammatory activities.[2][3] The inherent reactivity of the N-O bond also makes the 2,1-benzisoxazole ring a valuable precursor for synthesizing other complex systems like quinolines and acridines through ring-transformation reactions.[1]

This guide focuses on the synthetic utility of a specific, functionalized derivative: 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde . The strategic placement of an aldehyde group at the C5-position transforms the stable benzisoxazole core into a versatile platform for molecular elaboration. The aldehyde is a synthetically powerful functional group, amenable to a vast range of chemical transformations, including nucleophilic additions, condensations, and oxidations. This dual-functionality—a bioactive core coupled with a reactive handle—makes this intermediate a highly valuable building block for professionals in drug discovery and materials science.

This document provides a technical overview of the molecule's properties, a plausible synthetic route, and detailed protocols for its application in two fundamental transformations: Schiff base formation and Wittig olefination. The causality behind experimental choices is emphasized to provide a deeper understanding beyond procedural steps.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a synthetic intermediate's properties is critical for its effective use. The following table summarizes the key characteristics of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde.

PropertyValueRationale & Expected Observations
Molecular Formula C₁₅H₁₁NO₂Calculated from the chemical structure.
Molecular Weight 237.26 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Pale yellow to off-white solidTypical for conjugated aromatic aldehydes.
Predicted ¹H NMR δ ~10.1 (s, 1H), 8.2-7.6 (m, 7H), 2.45 (s, 3H)The aldehyde proton is expected to be highly deshielded (~10 ppm). Aromatic protons will appear in the 7.6-8.2 ppm range. The methyl group protons will be a sharp singlet around 2.45 ppm.
Predicted ¹³C NMR δ ~192, 165-110, 21.5The aldehyde carbonyl carbon is expected around 192 ppm. Aromatic and benzisoxazole carbons will populate the 110-165 ppm region. The methyl carbon will appear upfield around 21.5 ppm.
Predicted IR (KBr) ~1705 cm⁻¹, ~1610 cm⁻¹, ~1580 cm⁻¹A strong C=O stretch for the aromatic aldehyde is expected around 1705 cm⁻¹. C=N and C=C stretching vibrations of the heterocyclic and aromatic rings will appear in the 1580-1610 cm⁻¹ region.

Proposed Synthesis of the Intermediate

The synthesis of 2,1-benzisoxazoles is well-established, often proceeding from appropriately substituted nitroarenes.[4] The following protocol outlines a robust, proposed method for the synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde.

G cluster_0 Proposed Synthetic Pathway start 4-Nitro-3-methylbenzaldehyde step1 Bromination (NBS, AIBN) start->step1 intermediate 3-(Bromomethyl)-4-nitrobenzaldehyde step1->intermediate step2 Reaction with Toluene (Lewis Acid Catalyst, e.g., AlCl₃) intermediate->step2 intermediate2 3-(4-Methylbenzyl)-4-nitrobenzaldehyde step2->intermediate2 step3 Base-mediated Cyclization (e.g., t-BuOK) intermediate2->step3 product 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde step3->product

Caption: Proposed workflow for synthesizing the target intermediate.

Protocol 1: Synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

This protocol is based on the general principle of intramolecular cyclization of a nitro compound bearing an adjacent activated C-H group.[1]

  • Preparation of Starting Material: Synthesize 3-(4-methylbenzyl)-4-nitrobenzaldehyde via Friedel-Crafts alkylation of toluene with 3-(bromomethyl)-4-nitrobenzaldehyde. The latter can be prepared from 4-nitro-3-methylbenzaldehyde via radical bromination.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-(4-methylbenzyl)-4-nitrobenzaldehyde (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely (approx. 10 mL per 1 g of substrate).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the deprotonation and prevent side reactions.

  • Base Addition: Slowly add a solution of potassium tert-butoxide (t-BuOK) in THF (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The strong base deprotonates the benzylic carbon, initiating the cyclization cascade.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Quenching: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde.

Application Note 1: Synthesis of Schiff Base Derivatives

The reaction of an aldehyde with a primary amine to form an imine (or Schiff base) is a robust and fundamental transformation in organic synthesis.[6] This reaction provides a straightforward entry into a vast chemical space, as the resulting imines can be valuable ligands in coordination chemistry, bioactive molecules themselves, or intermediates for further reduction to secondary amines.[7][8]

G cluster_0 Schiff Base Formation Mechanism aldehyde Benzisoxazole Aldehyde (R-CHO) protonation Acid Catalyst (H⁺) Protonates Carbonyl Oxygen aldehyde->protonation amine Primary Amine (R'-NH₂) nucleophilic_attack Nucleophilic Attack by Amine amine->nucleophilic_attack protonation->nucleophilic_attack carbinolamine Carbinolamine Intermediate nucleophilic_attack->carbinolamine proton_transfer Proton Transfer carbinolamine->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination imine Schiff Base (Imine) (R-CH=N-R') water_elimination->imine

Caption: Key mechanistic steps in acid-catalyzed Schiff base formation.

Protocol 2: General Procedure for Schiff Base Synthesis

This protocol employs an acid catalyst and azeotropic removal of water to drive the reaction equilibrium towards the product.[6]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde (1.0 eq).

  • Reagents: Add the desired primary amine (1.0-1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.05 eq).

  • Solvent: Add toluene as the solvent (sufficient to fill the Dean-Stark trap). Toluene forms an azeotrope with water, facilitating its removal.

  • Reflux: Heat the reaction mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap, providing a visual indicator of reaction progress.

  • Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours). The reaction can also be monitored by TLC or ¹H NMR (disappearance of the aldehyde proton signal).

  • Cooling & Concentration: Allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting crude Schiff base can often be purified by simple recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography if it is an oil.

Application Note 2: Olefination via the Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for converting aldehydes or ketones into alkenes.[9] It is one of the most reliable methods for C=C bond formation with excellent regiochemical control, as the double bond is formed precisely where the carbonyl group was located.[10][11] This reaction utilizes a phosphonium ylide (the Wittig reagent), which attacks the aldehyde to form a four-membered oxaphosphetane intermediate that subsequently collapses to yield the alkene and triphenylphosphine oxide.

G cluster_1 Wittig Reaction Workflow phosphonium_salt Phosphonium Salt (Ph₃P⁺-CH₂R Br⁻) ylide Phosphonium Ylide (Wittig Reagent) phosphonium_salt->ylide base Strong Base (e.g., n-BuLi, NaH) base->ylide cycloaddition [2+2] Cycloaddition ylide->cycloaddition aldehyde Benzisoxazole Aldehyde aldehyde->cycloaddition oxaphosphetane Oxaphosphetane Intermediate cycloaddition->oxaphosphetane elimination Cycloreversion oxaphosphetane->elimination alkene Alkene Product elimination->alkene byproduct Triphenylphosphine Oxide (Ph₃PO) elimination->byproduct

Caption: The general workflow and key intermediates of the Wittig reaction.

Protocol 3: General Procedure for Wittig Olefination

This protocol describes the in-situ generation of the ylide followed by reaction with the aldehyde. This reaction must be performed under anhydrous conditions and an inert atmosphere (Nitrogen or Argon). [12]

  • Ylide Preparation - Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the desired phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq).

  • Solvent: Add anhydrous THF via syringe.

  • Deprotonation: Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) in hexanes (1.05 eq) dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide. Stir for 30-60 minutes at this temperature.

  • Aldehyde Addition: In a separate flame-dried flask, dissolve 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde (1.0 eq) in anhydrous THF.

  • Reaction: Transfer the aldehyde solution to the ylide solution via cannula at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 2-12 hours. The disappearance of the ylide's color often signals the reaction's progression. Monitor by TLC.

  • Quenching: Carefully quench the reaction by adding water or saturated aqueous NH₄Cl.

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product contains the desired alkene and triphenylphosphine oxide. Purify via column chromatography on silica gel. The less polar alkene will typically elute before the more polar triphenylphosphine oxide.

Conclusion

3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde stands out as a high-potential synthetic intermediate. It combines a biologically relevant heterocyclic core with a versatile aldehyde functionality, enabling rapid diversification and the construction of complex molecular architectures. The protocols detailed herein for Schiff base formation and Wittig olefination represent foundational, reliable methods for leveraging this intermediate in research, discovery, and development workflows. By understanding the principles behind these transformations, scientists can effectively integrate this powerful building block into their synthetic strategies.

References

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  • Coles, S. J., et al. (2020). Synthesis and structures of three isoxazole-containing Schiff bases. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1435–1441. [Link]

  • Al-Masoudi, W. A. (2020). Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties. Journal of Physics: Conference Series, 1530, 012059. [Link]

  • Stępnicki, P., et al. (2021). Benzisoxazole – Knowledge and References. Expert Opinion on Drug Discovery, 16(11), 1263-1283. [Link]

  • Mąkosza, M., & Paszewski, M. (2011). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Beilstein Journal of Organic Chemistry, 7, 152–158. [Link]

  • Das, P., & Bordoloi, P. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1), 1435-1440. [Link]

  • Goud, B. S., et al. (2022). 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. RSC Advances, 12(30), 19345–19353. [Link]

  • Asif, M. (2009). 2, 4- Di substituted-5-Imino-1, 3, 4- Thiadiazole Derivatives: Synthesis and Biological Evaluation of Anti-inflammatory activities. International Journal of ChemTech Research, 1(4), 1199-1203. [Link]

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  • Organic Reactions. (n.d.). The Wittig Reaction. John Wiley & Sons. [Link]

  • Wady, A. F., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars International Journal of Chemistry and Material Sciences, 4(5), 46-53. [Link]

  • Osyanin, V. A. (2024). Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans. ES Chemistry and Sustainability, 5, 1788. [Link]

  • University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

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Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

Abstract This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. The benzisoxazole scaffold is a privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Therefore, rigorous analytical characterization of novel derivatives like the title compound is critical for ensuring identity, purity, and quality in research and drug development settings. This document outlines integrated spectroscopic and chromatographic protocols, explaining the rationale behind each technique and providing step-by-step procedures for structural elucidation and purity assessment.

Introduction: The Significance of Benzisoxazole Derivatives

The benzisoxazole ring system is a key pharmacophore found in a wide array of biologically active compounds, demonstrating activities such as antipsychotic, anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The title compound, 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde, combines this potent scaffold with an aromatic aldehyde functionality, a versatile chemical handle for further synthetic elaboration.

Accurate and comprehensive characterization is the bedrock of chemical and pharmaceutical development. It validates the synthetic route, confirms the molecular structure, and quantifies the purity, all of which are essential for interpreting biological data and meeting regulatory standards. This note details a logical workflow for achieving a full analytical profile of this molecule.

cluster_workflow Analytical Characterization Workflow A Sample Receipt 3-(4-Methylphenyl)-2,1- benzisoxazole-5-carbaldehyde B Structural Elucidation A->B Primary Goal: Confirm Identity C Purity & Impurity Profiling A->C Primary Goal: Assess Quality D Physicochemical Properties A->D E Data Integration & Reporting B->E C->E D->E

Caption: High-level workflow for analytical characterization.

Structural Elucidation: A Spectroscopic Toolkit

The primary objective of structural elucidation is the unambiguous confirmation of the covalent structure of the synthesized molecule. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides orthogonal and complementary data to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential.

Causality: The number of signals, their chemical shifts (δ), integration values (for ¹H), and coupling patterns (J-coupling) in the ¹H NMR spectrum reveal the number and connectivity of protons. The ¹³C NMR spectrum indicates the number of unique carbon environments. For a molecule of this complexity, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for aromatic compounds due to its excellent solvating power.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at δ 39.52 ppm).

  • Interpretation: Analyze the processed spectra to assign all proton and carbon signals to the molecular structure.

Expected ¹H and ¹³C NMR Signals
Protons (¹H)
Aldehyde proton (-CHO)
Aromatic protons (benzisoxazole and methylphenyl rings)
Methyl protons (-CH₃)
Carbons (¹³C)
Carbonyl carbon (-CHO)
Aromatic and heterocyclic carbons (C=C, C=N)
Quaternary carbons (including C-O and C attached to other rings)
Methyl carbon (-CH₃)
Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of the elemental composition when using high-resolution mass spectrometry (HRMS).

Causality: Techniques like Electrospray Ionization (ESI) are soft ionization methods that typically yield the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) can be used to calculate the molecular weight. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula by matching the observed mass with calculated masses of possible elemental compositions.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected m/z of the protonated molecule (Expected C₁₅H₁₁NO₂; MW = 237.26 g/mol ).

  • Interpretation: Identify the peak corresponding to [M+H]⁺ (expected m/z ≈ 238.08). If using HRMS, compare the exact measured mass to the theoretical mass to confirm the elemental formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Causality: The aldehyde C=O stretch, aromatic C=C and C-H stretches, and the C=N/C-O bonds of the benzisoxazole ring will have characteristic absorption bands. The presence of these bands provides corroborating evidence for the proposed structure.

Protocol: FT-IR Analysis

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Interpretation: Identify the characteristic absorption bands.

Key Functional Group Expected Wavenumber (cm⁻¹)
Aldehyde C-H Stretch~2850 and ~2750
Aldehyde C=O Stretch~1700 - 1680
Aromatic C=C Stretch~1600 - 1450
C=N Stretch (isoxazole)~1650 - 1620
C-O Stretch (isoxazole)~1250 - 1100

Purity Assessment: The Chromatographic Standard

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and intermediates.[5][6] A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main compound from starting materials, by-products, and degradation products.

Causality: RP-HPLC separates molecules based on their hydrophobicity. The nonpolar stationary phase (e.g., C18) retains hydrophobic compounds more strongly. A polar mobile phase (e.g., water/acetonitrile) is used to elute the compounds. By running a gradient (i.e., increasing the organic solvent percentage over time), compounds with a wide range of polarities can be effectively separated and quantified. Detection is typically performed using a UV detector set at a wavelength where the analyte has strong absorbance.

cluster_hplc HPLC Method Logic Analyte Analyte in Solution Column Reversed-Phase C18 Column Analyte->Column Detector UV Detector Column->Detector Separation based on hydrophobicity MobilePhase Mobile Phase (e.g., ACN/H₂O) MobilePhase->Column Result Chromatogram (Purity Data) Detector->Result

Caption: Logic diagram of an RP-HPLC experiment.

Protocol: RP-HPLC Method for Purity Analysis
  • Reagent and Sample Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid or trifluoroacetic acid (to improve peak shape).

    • Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% of the same acid.

    • Sample Diluent: 50:50 ACN/Water.

    • Sample Solution: Prepare a stock solution of the compound in the diluent at ~1.0 mg/mL. Dilute further to ~0.1 mg/mL for analysis.

  • Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm (or similar)
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN
Gradient 5% B to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection UV at 254 nm or a wavelength of maximum absorbance (λmax)
  • System Suitability (Self-Validation):

    • Before running samples, perform at least five replicate injections of a standard solution.

    • The system is deemed suitable for use if it meets the pre-defined criteria.

Parameter Acceptance Criterion
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The analytical strategy detailed in this application note provides a robust and reliable framework for the complete characterization of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. By integrating data from NMR, MS, and FT-IR, the chemical structure can be confidently elucidated. The provided RP-HPLC method, complete with system suitability criteria, ensures that purity can be accurately and reproducibly determined. This multi-technique approach establishes a comprehensive quality profile for the molecule, which is indispensable for its advancement in research and development pipelines.

References

  • Rakesh, K. P., Shantharam, C. S., Sridhara, M. B., Manukumar, H. M., & Qin, H. L. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(11), 2023-2039. [Link][1][2]

  • Lukoyanov, A. A., & Sukhorukov, A. Y. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Russian Chemical Reviews, 91(1), RCR5013. [Link]

  • Rojas, J., et al. (2022). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Journal of Chemistry, Vol. 2022, Article ID 8822033. [Link][7]

  • Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Taylor & Francis Online. [Link][3]

  • Al-Obaid, A. M. (1988). New Method for Detection of Aromatic Aldehydes. Analytical Letters, 21(5), 899-906. [Link][8]

  • De Klerck, K., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1509, 121-129. [Link][9]

  • Sudar, A., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(14), 5393. [Link][5]

  • Li, Y., et al. (2024). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Atmosphere, 15(1), 85. [Link][10]

  • NIOSH. (1994). Aldehydes, Screening: Method 2539. NIOSH Manual of Analytical Methods. [Link][11]

  • Nepveu, F., et al. (2017). New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. Arabian Journal of Chemistry, 10, S2464-S2470. [Link][12]

  • Villalobos, A., et al. (1994). Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase. Journal of Medicinal Chemistry, 37(17), 2721-2734. [Link][4]

  • EPA. (1984). Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency. [Link][13]

  • Stokes, B. J., et al. (2010). Synthesis of 2,1-Benzisoxazoles. Organic Chemistry Portal. [Link][14]

  • Wong, J. W., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 113. [Link][6]

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Method

Application Notes & Protocols for Antimicrobial Research: 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzisoxazole Scaffold in Antimicrobial Drug Discovery The rise of multidrug-resistant pathogens presents a formidable challenge to global...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzisoxazole Scaffold in Antimicrobial Drug Discovery

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Within medicinal chemistry, the benzisoxazole scaffold has emerged as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Benzisoxazole derivatives are known to exhibit a broad spectrum of biological activities, including antipsychotic, anti-inflammatory, anticancer, and, critically, antimicrobial properties.[2][3][4]

This document focuses on a specific derivative, 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde , a compound of interest for its potential antimicrobial efficacy. The strategic placement of the 4-methylphenyl group at the 3-position and a carbaldehyde group at the 5-position may be crucial for its biological activity, as substitutions at these positions are known to significantly influence the antimicrobial spectrum.[5]

These notes provide a comprehensive guide for researchers aiming to evaluate the antimicrobial profile of this compound. We will detail the foundational protocols for determining its inhibitory and cidal activity, and offer methodologies to investigate its mechanism of action, thereby providing a robust framework for its preclinical assessment.

Section 1: Characterizing Antimicrobial Efficacy

The initial evaluation of any potential antimicrobial agent involves quantifying its potency against a panel of clinically relevant microorganisms. The primary metrics are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a standardized, high-throughput technique for MIC determination and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Rationale for Method Selection: The broth microdilution method is chosen for its efficiency, conservation of compound, and the ability to test multiple organisms or compounds simultaneously. It provides a quantitative result that is essential for comparing the potency of new compounds. Adherence to CLSI guidelines (e.g., M07 for bacteria) ensures that the results are reproducible and comparable across different laboratories.[7]

Protocol 1.1: Broth Microdilution MIC Assay

Materials:

  • 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde (Compound X)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB, sterile)[9]

  • 96-well sterile, clear, flat-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of Compound X in DMSO.

    • Scientist's Note: DMSO is a common solvent, but its concentration in the final assay wells should not exceed 1% (v/v) to avoid impacting bacterial growth.[9] A solubility test is recommended prior to the full assay.

  • Bacterial Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.[10]

  • Plate Preparation (Serial Dilution): a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare a working solution of Compound X at twice the highest desired test concentration in CAMHB. Add 200 µL of this solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 2c) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading the MIC: The MIC is the lowest concentration of Compound X at which there is no visible turbidity (i.e., the first clear well).[10] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill 99.9% of the initial bacterial inoculum, indicating bactericidal activity.[6][11] The MBC is determined as a follow-up to the MIC assay.

Rationale for Method Selection: This method is a direct and universally accepted way to assess bactericidal activity.[11][12] By subculturing from the clear wells of the MIC plate, one can differentiate between static and cidal effects. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Protocol 1.2: MBC Determination

Materials:

  • MIC plate from Protocol 1.1

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Micropipette and sterile tips

Procedure:

  • Subculturing: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.

  • Plating: Mix the contents of each selected well thoroughly. Aseptically withdraw a 10 µL aliquot from each well and spot-plate it onto a labeled section of a TSA plate.[11]

  • Incubation: Allow the spots to dry completely before inverting the plate. Incubate at 37°C for 24-48 hours.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13] Visually, this is the lowest concentration plate section that shows no growth or only one or two colonies.

Data Presentation: Sample MIC/MBC Table

Microorganism StrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus ATCC 29213816Bactericidal (2)
E. coli ATCC 2592216>128Bacteriostatic (>8)
P. aeruginosa ATCC 2785364>128Bacteriostatic (>2)
C. albicans ATCC 900283264Fungicidal (2)
(Note: Data are hypothetical and for illustrative purposes only.)
Section 2: Investigating the Mechanism of Action

Understanding how an antimicrobial agent works is a critical step in its development. Key investigations include assessing the rate of bacterial killing and determining if the compound targets the bacterial cell membrane.

G cluster_0 Primary Screening cluster_1 Mechanism of Action Studies MIC Determine MIC (Protocol 1.1) MBC Determine MBC (Protocol 1.2) MIC->MBC Subculture from MIC plate TimeKill Time-Kill Kinetics (Protocol 2.1) MBC->TimeKill Use MIC/MBC values to select concentrations Membrane Membrane Integrity Assay (Protocol 2.2) MBC->Membrane End Characterize Activity Profile (Bactericidal/Bacteriostatic, Membrane-Targeting) TimeKill->End Membrane->End Start Compound X (3-(4-Methylphenyl)-2,1- benzisoxazole-5-carbaldehyde) Start->MIC G cluster_intact cluster_damaged CompoundX Compound X DamagedCell Damaged Cell (Membrane Permeabilized) CompoundX->DamagedCell Membrane Bacterial Membrane DNA DNA IntactCell Intact Cell (Membrane Integrity) PI_in DamagedCell->PI_in PI_out PI_out->Membrane PI_in->DNA Fluorescence Red Fluorescence NoFluorescence No Fluorescence

Caption: Mechanism of the Propidium Iodide (PI) membrane integrity assay.

References

  • Badgujar, D. M., et al. (2024). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

  • Parra-Giraldo, C. M., et al. (2020). Membrane integrity assays by measuring propidium iodide (PI) uptake. ResearchGate. Available at: [Link]

  • Koval, A., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. ResearchGate. Available at: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. Available at: [Link]

  • Khalafy, J., et al. (2006). Synthesis of new N-Benzoxazole and N-Benzothiazole derivatives of 3-(4-Substituted- phenyl)aminoisoxazol-5(2H)-ones and comparison of their base induced rearrangement. Journal of the Brazilian Chemical Society. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]

  • Billings, S. D., et al. (2020). Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. Frontiers in Microbiology. Available at: [Link]

  • Czarnecka, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-(4-Ethylphenyl)-2,1-benzisoxazole. PrepChem.com. Available at: [Link]

  • Thongchai, W., et al. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Mary, Y., & Priya, V. (2018). Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • MI-Microbiology. (n.d.). Broth Microdilution. MI-Microbiology.com. Available at: [Link]

  • Podoll, J. D., et al. (2023). Time-kill kinetics assay. Bio-protocol. Available at: [Link]

  • Limban, C., et al. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. Molecules. Available at: [Link]

  • Zhou, C., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Organic-Chemistry.org. Available at: [Link]

  • Rakesh, K. P., et al. (2017). Benzisoxazole: A privileged scaffold for medicinal chemistry. ResearchGate. Available at: [Link]

  • dos Santos, H. L., et al. (2025). Minimum Bactericidal Concentration (MBC) Assay. Bio-protocol. Available at: [Link]

  • Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Guo, L. J., & Lee, H. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Available at: [Link]

  • El-Shishtawy, R. M., et al. (2010). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • rapidmicrobiology. (2022). MIC Broth Microdilution Plate Reading Giles Scientific. rapidmicrobiology.com. Available at: [Link]

  • Kazimierczuk, Z., et al. (2005). Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines. Molecules. Available at: [Link]

  • Scholtz, V., et al. (2015). Fluorescence detection of damaged cell membrane of bacteria by air transient spark discharge. ResearchGate. Available at: [Link]

  • Oyetayo, V. O., & Oyetayo, F. L. (2013). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. International Journal of Food Science. Available at: [Link]

  • Shivaprasad, C. M., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry. Available at: [Link]

  • S, S., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Available at: [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link]

  • Cogan, D. P., et al. (2021). Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii. Journal of Antibiotics. Available at: [Link]

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Application

Application Notes and Protocols for the Derivatization of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde for Bioassays

Introduction: Unlocking the Therapeutic Potential of the Benzisoxazole Scaffold The 2,1-benzisoxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the Benzisoxazole Scaffold

The 2,1-benzisoxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties[1]. The core structure's unique electronic and steric properties make it an attractive starting point for the development of novel therapeutic agents. The title compound, 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde, serves as a versatile synthon. Its aldehyde functionality at the 5-position is a key chemical handle, ripe for strategic derivatization to explore and optimize biological activity.

This guide provides a comprehensive framework for the synthesis of a focused library of derivatives from this core molecule and outlines detailed protocols for their subsequent evaluation in relevant bioassays. The derivatization strategies herein—reductive amination, Knoevenagel condensation, and Wittig reaction—are chosen for their reliability, functional group tolerance, and ability to introduce diverse structural motifs. The subsequent bioassays are standard, robust methods for preliminary screening of anticancer, anti-inflammatory, and antimicrobial potential.

PART 1: Synthetic Derivatization Protocols

The aldehyde group of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde is a versatile functional group that can be readily transformed into a variety of other functionalities. The following protocols detail three robust methods for its derivatization.

Protocol 1: Reductive Amination for the Synthesis of Novel Amines

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[2] This one-pot reaction proceeds through the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride, NaBH(OAc)₃, is a particularly mild and selective reducing agent, well-suited for this transformation as it readily reduces the intermediate iminium ion but is slow to react with the starting aldehyde, thus minimizing side reactions.[3][4]

Causality of Experimental Choices:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Its steric bulk and electron-withdrawing acetate groups temper its reducing power, making it selective for the protonated imine over the aldehyde. This allows for a one-pot procedure without the need to pre-form and isolate the imine.[3][4][5]

  • 1,2-Dichloroethane (DCE) as Solvent: DCE is the preferred solvent as it is aprotic and does not interfere with the reducing agent or the intermediate iminium ion.[3]

  • Acetic Acid (AcOH): A catalytic amount of acetic acid can facilitate the formation of the iminium ion, especially with less nucleophilic amines.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde and amine in DCE Add_Reducer Add Sodium Triacetoxyborohydride portion-wise Start->Add_Reducer Stir Stir at room temperature for 12-24h Add_Reducer->Stir Quench Quench with saturated NaHCO₃ solution Stir->Quench Extract Extract with Dichloromethane (DCM) Quench->Extract Dry Dry organic layer over Na₂SO₄ Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Reductive Amination Workflow.

Step-by-Step Protocol:

  • To a solution of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL) in a round-bottom flask, add the desired primary or secondary amine (1.2 mmol).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes. Caution: The reaction may effervesce.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine derivative.

Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[6][7] This reaction is excellent for forming carbon-carbon double bonds and introducing functionalities that can act as Michael acceptors or be further modified. The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[7][8]

Causality of Experimental Choices:

  • Active Methylene Compounds: Compounds like malononitrile or ethyl cyanoacetate are used because the electron-withdrawing groups (nitrile, ester) increase the acidity of the methylene protons, facilitating deprotonation by a weak base to form a stabilized carbanion.

  • Piperidine as Catalyst: Piperidine is a sufficiently strong base to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde.

  • Ethanol as Solvent: Ethanol is a good solvent for both the reactants and the catalyst and allows for heating to drive the reaction to completion.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Product Isolation Start Dissolve aldehyde and active methylene compound in Ethanol Add_Catalyst Add a catalytic amount of Piperidine Start->Add_Catalyst Reflux Reflux the mixture for 4-8h Add_Catalyst->Reflux Cool Cool the reaction mixture Reflux->Cool Filter Filter the precipitated solid Cool->Filter Wash Wash with cold Ethanol Filter->Wash Dry Dry the product Wash->Dry

Caption: Knoevenagel Condensation Workflow.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol) in absolute ethanol (15 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure Knoevenagel condensation product. Further purification by recrystallization can be performed if necessary.

Protocol 3: Wittig Reaction for the Synthesis of Alkenes

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[9][10] The reaction is highly versatile and allows for the formation of a C=C double bond with good control over the position of the new bond. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[11]

Causality of Experimental Choices:

  • Phosphonium Salt and Base: The Wittig reagent (ylide) is typically prepared in situ by treating a phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH). The base deprotonates the carbon adjacent to the positively charged phosphorus, forming the nucleophilic ylide.

  • Anhydrous THF as Solvent: The Wittig reaction must be carried out under anhydrous conditions as the ylide is highly basic and will be quenched by water or other protic solvents. Tetrahydrofuran (THF) is a common aprotic solvent for this reaction.

Experimental Workflow:

G cluster_0 Ylide Formation cluster_1 Wittig Reaction and Work-up Start Suspend phosphonium salt in anhydrous THF Cool_Ylide Cool to 0°C Start->Cool_Ylide Add_Base Add strong base (e.g., n-BuLi) dropwise Cool_Ylide->Add_Base Stir_Ylide Stir at room temperature for 1h Add_Base->Stir_Ylide Cool_Reaction Cool ylide solution to 0°C Stir_Ylide->Cool_Reaction Add_Aldehyde Add aldehyde solution in THF Cool_Reaction->Add_Aldehyde Warm_Stir Warm to room temperature and stir Add_Aldehyde->Warm_Stir Quench Quench with saturated NH₄Cl Warm_Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: Wittig Reaction Workflow.

Step-by-Step Protocol:

  • Ylide Preparation: a. To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add the appropriate phosphonium salt (1.1 mmol) and anhydrous tetrahydrofuran (THF, 10 mL). b. Cool the suspension to 0°C in an ice bath. c. Slowly add n-butyllithium (n-BuLi, 1.1 mmol, as a solution in hexanes) dropwise. A color change (often to deep red or orange) indicates ylide formation. d. Remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Wittig Reaction: a. Cool the ylide solution back to 0°C. b. In a separate flask, dissolve 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL). c. Add the aldehyde solution dropwise to the ylide solution at 0°C. d. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: a. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene derivative.

PART 2: Bioassay Protocols for Screening Derivatives

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The following protocols provide standardized methods for an initial screen of anticancer, anti-inflammatory, and antimicrobial properties.

Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically. This assay is widely used to measure cytotoxicity and cell proliferation.[13] Benzisoxazole derivatives have been evaluated for antiproliferative activity against various human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2.[1]

Causality of Experimental Choices:

  • Cell Lines: A panel of cell lines representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer) is recommended to assess the spectrum of activity.[14][15]

  • MTT Reagent: The conversion of MTT to formazan is directly proportional to the number of metabolically active (viable) cells.

  • DMSO: Used to solubilize the formazan crystals for absorbance measurement.

Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay and Data Analysis Seed_Cells Seed cancer cells in a 96-well plate Incubate_Adhere Incubate for 24h to allow adherence Seed_Cells->Incubate_Adhere Treat_Cells Treat with serial dilutions of test compounds Incubate_Adhere->Treat_Cells Incubate_Treatment Incubate for 48-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add DMSO to dissolve formazan Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability and IC₅₀ Read_Absorbance->Calculate_Viability

Caption: MTT Assay Workflow.

Step-by-Step Protocol:

  • Cell Seeding: a. Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.[16] b. Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. c. Incubate the plate for 24 hours to allow cells to attach.[16]

  • Compound Treatment: a. Prepare stock solutions of the synthesized derivatives in DMSO. b. Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. c. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells. d. Incubate the plate for 48 to 72 hours.

  • MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17] b. Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.[17] c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] d. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. c. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Compound IDDerivatization MethodR-GroupIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
Parent --H>100>100
RA-01 Reductive Amination-CH₂-N(CH₃)₂45.268.3
KC-01 Knoevenagel=C(CN)₂12.525.1
WR-01 Wittig=CH-Ph88.9>100
Doxorubicin (Positive Control)-0.81.2

Note: Data are hypothetical and for illustrative purposes only.

Protocol 5: In Vitro Anti-inflammatory Activity Screening (Nitric Oxide Inhibition Assay)

The murine macrophage cell line RAW 264.7 is a widely used model to study inflammatory responses.[18] When stimulated with lipopolysaccharide (LPS), these cells produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay provides a simple and sensitive method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant, thereby quantifying NO production.[19][20]

Causality of Experimental Choices:

  • RAW 264.7 Macrophages: These cells are robust and reliably produce NO upon LPS stimulation, mimicking an inflammatory response.[18]

  • Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, it is a potent activator of macrophages.

  • Griess Reagent: This reagent system undergoes a diazotization reaction with nitrite to produce a colored azo compound, allowing for colorimetric quantification.[21]

Step-by-Step Protocol:

  • Cell Culture and Plating: a. Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. b. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[17]

  • Compound Treatment and Stimulation: a. Pre-treat the cells with various concentrations of the synthesized derivatives for 1-2 hours. b. Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only (negative control), cells + LPS (positive control), and cells + LPS + known anti-inflammatory drug (e.g., Dexamethasone) as a reference.

  • Griess Assay: a. After incubation, collect 50-100 µL of the culture supernatant from each well and transfer to a new 96-well plate.[19] b. Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well. c. Incubate at room temperature for 10-15 minutes in the dark.

  • Data Analysis: a. Measure the absorbance at 540-550 nm. b. Create a standard curve using known concentrations of sodium nitrite. c. Calculate the nitrite concentration in the samples from the standard curve and express the results as a percentage of inhibition relative to the LPS-only treated cells. d. A preliminary cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[17]

Protocol 6: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria.

Causality of Experimental Choices:

  • Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are commonly used as representative strains to assess the broad-spectrum potential of new compounds.

  • Mueller-Hinton Broth (MHB): This is the standard medium for routine antimicrobial susceptibility testing as it has good reproducibility and low levels of inhibitors.

  • Serial Dilution: This allows for the determination of the lowest concentration of the compound that inhibits bacterial growth.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: a. Inoculate a single colony of the test bacterium (S. aureus or E. coli) into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C. b. Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plate: a. Add 50 µL of sterile MHB to each well of a 96-well microtiter plate. b. Add 50 µL of the test compound stock solution (in a suitable solvent like DMSO, diluted in MHB) to the first well of each row and perform a two-fold serial dilution across the plate. c. The final volume in each well should be 50 µL before adding the inoculum.

  • Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. b. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only). c. Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. b. A redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in visualizing bacterial growth (a color change indicates viability).

Data Presentation:

Compound IDDerivatization MethodR-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent --H>128>128
RA-02 Reductive Amination-CH₂-Cyclopropyl3264
KC-02 Knoevenagel=CH-COOEt64128
WR-02 Wittig=CH-CH₃>128>128
Ciprofloxacin (Positive Control)-0.50.015

Note: Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide provides a robust starting point for the derivatization of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde and the subsequent biological evaluation of the synthesized compounds. The data generated from these assays will enable researchers to establish preliminary structure-activity relationships (SAR), identifying key structural motifs responsible for anticancer, anti-inflammatory, or antimicrobial activity. Promising lead compounds identified through this screening process can then be subjected to more extensive in vivo studies and mechanistic investigations to further elucidate their therapeutic potential.

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Method

The Benzisoxazole Scaffold: A Privileged Core for Novel Therapeutic Agents - Application Notes and Protocols

Introduction: The Benzisoxazole Moiety as a Cornerstone in Medicinal Chemistry The benzisoxazole framework, an elegant fusion of a benzene and an isoxazole ring, represents a "privileged scaffold" in the landscape of med...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzisoxazole Moiety as a Cornerstone in Medicinal Chemistry

The benzisoxazole framework, an elegant fusion of a benzene and an isoxazole ring, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3][4][5] This distinction is not arbitrary; it is earned through the consistent ability of benzisoxazole-containing compounds to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][6] These activities span from antipsychotic and anticonvulsant to antimicrobial, anticancer, and anti-inflammatory effects.[1][6][7] The therapeutic significance of this scaffold is firmly established by the market presence of drugs like the antipsychotics risperidone and paliperidone, and the anticonvulsant zonisamide.[8][9]

The versatility of the benzisoxazole core lies in its unique electronic properties and its three-dimensional structure, which allow for multifaceted interactions with protein targets. Furthermore, the scaffold is synthetically tractable, offering multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the key methodologies for the synthesis, diversification, and evaluation of novel benzisoxazole-based therapeutic agents, intended for researchers and scientists in the field of drug discovery and development.

Part 1: Synthesis and Diversification of Benzisoxazole Analogs

The journey to a novel therapeutic agent begins with the synthesis of a diverse library of compounds. The benzisoxazole core can be constructed through various synthetic routes, with subsequent modifications enabling the exploration of a vast chemical space.

Core Synthesis: Construction of the Benzisoxazole Ring

A common and effective method for the synthesis of the 1,2-benzisoxazole ring system involves the cyclization of an appropriate precursor. One such strategy is the base-promoted ring closure of aryloximes. A general protocol is provided below.

Protocol 1: Synthesis of 3-Substituted Benzisoxazoles via Cycloaddition

This protocol describes a [3+2] cycloaddition reaction between in situ-generated nitrile oxides and arynes to form the benzisoxazole core.[10]

Materials:

  • Aryne precursor (e.g., 2-(trimethylsilyl)aryl triflate)

  • Chlorooxime

  • Cesium fluoride (CsF)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aryne precursor (1.0 eq) and the chlorooxime (1.2 eq).

  • Add anhydrous acetonitrile to dissolve the reactants.

  • Add cesium fluoride (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted benzisoxazole.

Scaffold Diversification: Palladium-Catalyzed Cross-Coupling Reactions

With the benzisoxazole core in hand, palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents, which is critical for structure-activity relationship (SAR) studies.[11]

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the coupling of a bromo-substituted benzisoxazole with a boronic acid or ester.[12][13][14]

Materials:

  • Bromo-benzisoxazole derivative (1.0 eq)

  • Aryl or heteroaryl boronic acid/ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane and water mixture)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere

Procedure:

  • In a round-bottom flask, combine the bromo-benzisoxazole, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the coupling of a halo-benzisoxazole with an amine.[7][15][16][17][18]

Materials:

  • Halo-benzisoxazole derivative (e.g., chloro- or bromo-) (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Ligand (e.g., XPhos, 0.05 eq)

  • Base (e.g., NaOtBu, 1.5 eq)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, combine the halo-benzisoxazole, palladium catalyst, and ligand in a dry flask.

  • Add the anhydrous solvent, followed by the amine and the base.

  • Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

G cluster_synthesis Synthesis & Diversification Start Aryl Precursor Core Benzisoxazole Core Synthesis (e.g., [3+2] Cycloaddition) Start->Core Diversify Palladium Cross-Coupling Core->Diversify Suzuki Suzuki-Miyaura (C-C bond) Diversify->Suzuki Buchwald Buchwald-Hartwig (C-N bond) Diversify->Buchwald Library Diverse Compound Library Suzuki->Library Buchwald->Library G cluster_screening Screening Cascade Library Diverse Compound Library InVitro In Vitro Screening Library->InVitro Receptor Receptor Binding Assays (e.g., D2/5-HT2A) InVitro->Receptor Enzyme Enzyme Inhibition Assays (e.g., AChE) InVitro->Enzyme Hits Active 'Hits' Receptor->Hits Enzyme->Hits InVivo In Vivo Efficacy (e.g., Amphetamine Model) Hits->InVivo Leads Lead Compounds InVivo->Leads

Caption: A typical screening cascade for benzisoxazole-based therapeutic agents.

ADMET Profiling: Assessing Drug-like Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial to avoid late-stage failures. [10][19][20][21][22][23][24] Protocol 7: Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit major CYP enzymes, which is a common cause of drug-drug interactions. [2][4][25][26][27] Materials:

  • Human liver microsomes

  • Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2)

  • NADPH regenerating system

  • Test compounds

  • LC-MS/MS system

Procedure:

  • Pre-incubate human liver microsomes with the test compound at various concentrations.

  • Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.

  • Incubate at 37°C for a specific time.

  • Terminate the reaction by adding a stopping solution (e.g., acetonitrile).

  • Analyze the formation of the metabolite by LC-MS/MS.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Protocol 8: hERG Channel Inhibition Assay

This electrophysiology assay assesses the potential for a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias. [5][8][9][22] Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch)

  • Extracellular and intracellular solutions

  • Test compounds

Procedure:

  • Establish a stable whole-cell recording from a hERG-expressing cell.

  • Apply a voltage protocol to elicit hERG tail currents.

  • Perfuse the cell with a vehicle solution to establish a baseline current.

  • Apply the test compound at increasing concentrations.

  • Measure the inhibition of the hERG tail current at each concentration.

  • Calculate the IC₅₀ value for hERG channel block.

Table 2: Representative ADMET Profiling Data

Compound IDCYP3A4 IC₅₀ (µM)hERG IC₅₀ (µM)
BZX-001> 5015.2
BZX-00312.5> 30
Verapamil2.10.1

Conclusion and Future Directions

The benzisoxazole scaffold remains a highly prolific source of novel therapeutic agents. The synthetic and screening protocols outlined in this guide provide a robust framework for the discovery and development of new benzisoxazole-based drugs. By integrating rational design, efficient synthesis, and a comprehensive evaluation cascade, researchers can effectively navigate the complexities of drug discovery. Future efforts will likely focus on exploring novel biological targets for this versatile scaffold and employing advanced computational tools to predict and optimize the properties of next-generation benzisoxazole therapeutics.

References

  • Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. (2025). YouTube. Retrieved from [Link]

  • Weiner, I. (n.d.). Screening of antipsychotic drugs in animal models. Tau. Retrieved from [https://www.tau.ac.il/~ Weiner/publications/pdfs/2000/100.pdf]([Link]~ Weiner/publications/pdfs/2000/100.pdf)

  • Creative Biolabs. (n.d.). Rodent Amphetamine Model of Schizophrenia. Retrieved from [Link]

  • De, K. K., et al. (2013). SOLUTION PHASE SYNTHESIS OF A DIVERSE LIBRARY OF BENZISOXAZOLES UTILIZING THE [3 + 2] CYCLOADDITION OF IN SITU GENERATED NITRILE OXIDES AND ARYNES. NIH. Retrieved from [Link]

  • Bertolino, A., et al. (n.d.). Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. PubMed Central. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). hERG screening using high quality electrophysiology assays. Retrieved from [Link]

  • Cordeiro, R., et al. (2025). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. ResearchGate. Retrieved from [Link]

  • de la Torre, P., et al. (2020). Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives. PubMed Central. Retrieved from [Link]

  • Wang, T., et al. (n.d.). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. ScienceDirect. Retrieved from [Link]

  • McLean, K. J., et al. (n.d.). Identification of Small-Molecule Scaffolds for P450 Inhibitors. PubMed Central. Retrieved from [Link]

  • Cordeiro, R., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • Gaisin, A., et al. (2013). D-Amphetamine and Antipsychotic Drug Effects on Latent Inhibition in Mice Lacking Dopamine D2 Receptors. PubMed Central. Retrieved from [Link]

  • Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof. (n.d.). Google Patents.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Lukoyanov, A. A., et al. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. ResearchGate. Retrieved from [Link]

  • Slideshare. (n.d.). Screening models of anti psychotic drugs-converted. Retrieved from [Link]

  • Kumar, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

  • El-Fakharany, E. M., et al. (2025). Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. PubMed. Retrieved from [Link]

  • Acetylcholinesterase inhibition assay of the synthesized compounds on... (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Retrieved from [Link]

  • PHARMACOLOGICAL SCREENING OF ANTI- PSYCHOTIC AGENTS. (n.d.). Veer Bahadur Singh Purvanchal University. Retrieved from [Link]

  • Scheme 1. Synthetic route for the preparation of isoxazole derivatives:... (n.d.). ResearchGate. Retrieved from [Link]

  • b-neuro. (n.d.). Amphetamine induced hyperlocomotion. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • On-Target. (n.d.). Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Al-Snafi, A. E. (2018). In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. Retrieved from [Link]

  • Models for assessing antipsychotics: antagonism of amphetamine-induced hyperactivity and stereotypies in mice. (n.d.). PubMed. Retrieved from [Link]

  • hERG toxicity assessment: Useful guidelines for drug design. (2020). PubMed. Retrieved from [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (n.d.). IntechOpen. Retrieved from [Link]

  • Optibrium. (n.d.). Beyond profiling: using ADMET models to guide decisions. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (n.d.). NCBI. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Arnt, J. (n.d.). (PDF) Screening models for antipsychotic drugs. ResearchGate. Retrieved from [Link]

  • Boruah, P. R., et al. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]

  • Psychosis: The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens. (n.d.). MDPI. Retrieved from [Link]

  • Charles River. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • Synthesis, docking, MD simulation, ADMET, drug likeness, and DFT studies of novel furo[2,3-b]indol-3a-ol as promising Cyclin-dependent kinase 2 inhibitors. (2024). Nature. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. (2021). ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Parekar, P. B., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

Welcome to the technical support resource for the synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. The information is presented in a direct question-and-answer format, supplemented with troubleshooting guides and detailed protocols grounded in established chemical principles.

Introduction: The Challenge

The 3-aryl-2,1-benzisoxazole (or anthranil) scaffold is a valuable heterocyclic motif in medicinal chemistry. The target molecule, 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde, presents a unique synthetic challenge due to the presence of a sensitive aldehyde functional group, which can be prone to oxidation, reduction, or unwanted side-reactions under various reaction conditions. This guide provides expert insights into overcoming these hurdles.

Overview of Synthetic Strategies

The synthesis of 3-aryl-2,1-benzisoxazoles can be approached through several primary pathways. The choice of route often depends on the availability of starting materials and the specific substitution patterns required. The diagram below illustrates the most common convergent strategies.

G cluster_0 Primary Synthetic Pathways cluster_1 Key Starting Materials A Route A: Reductive Cyclization of o-Azidobenzophenone Target 3-(4-Methylphenyl)-2,1-benzisoxazole- 5-carbaldehyde A->Target B Route B: Condensation of Nitroarene & Arylacetonitrile B->Target C Route C: Lewis Acid-Catalyzed Annulation C->Target SM_A 2-Azido-5-formyl-4'- methylbenzophenone SM_A->A SM_B 4-Nitro-3-formyltoluene + 4-Methylphenylacetonitrile SM_B->B SM_C 2-Nitroso-5-formyl- 4'-methylbenzophenone SM_C->C

Caption: Common synthetic routes to the target benzisoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde with good yield?

Answer: While several methods exist, the reductive cyclization of an ortho-azido precursor is often the most robust and high-yielding approach.[1][2] This strategy involves the synthesis of a 2-azidobenzophenone intermediate, which then undergoes intramolecular cyclization with the loss of dinitrogen gas (N₂) to form the benzisoxazole ring.

The key advantages of this route are:

  • High Efficiency: The cyclization is often clean and proceeds in high yield.

  • Irreversible Step: The extrusion of N₂ gas drives the reaction to completion.

  • Milder Conditions: The cyclization can often be achieved thermally or photochemically, avoiding harsh reagents that could compromise the aldehyde group.

A common precursor would be (2-azido-5-formylphenyl)(p-tolyl)methanone . The synthesis of this precursor is a critical step that directly impacts the final yield.

Q2: My yield is low when using the reductive cyclization of the 2-azidobenzophenone precursor. What are the common causes?

Answer: Low yield in this reaction typically points to one of three areas: the stability of the azide precursor, the cyclization conditions, or competing side reactions.

  • Purity of the 2-Azidobenzophenone: The precursor must be pure. Impurities from the azidation step (e.g., residual sodium azide or unreacted halo-precursor) can interfere with the cyclization.

  • Inefficient Cyclization:

    • Thermal Cyclization: The temperature may be too low for efficient N₂ extrusion, or too high, leading to decomposition. The optimal temperature must be determined empirically, typically ranging from 80-140 °C in a high-boiling solvent like toluene or xylene.

    • Catalysis: Iron(II) bromide has been shown to effectively catalyze the transformation of aryl azides into 2,1-benzisoxazoles under milder conditions than thermolysis.[1] This can be an excellent strategy to improve yield and reduce byproduct formation.

  • Side Reactions: The azide can be reduced to an amine by certain reagents or conditions, preventing cyclization. Furthermore, the generated nitrene intermediate is highly reactive and can participate in intermolecular reactions if the intramolecular cyclization is not rapid.

Q3: I am attempting the synthesis via condensation of a nitroarene with 4-methylphenylacetonitrile. What are the major challenges?

Answer: This approach, a variation of the Davis-Pizzini reaction, involves the condensation of a nitroarene with a compound containing an active methylene group, such as an arylacetonitrile.[3] While effective for some substrates, it presents several challenges for your specific target:

  • Base Sensitivity: This reaction requires a strong base (e.g., sodium methoxide, DBU) to deprotonate the arylacetonitrile.[3] Such bases can react with the aldehyde group on your nitroarene starting material (e.g., 2-nitro-5-formylbenzaldehyde derivative) via reactions like Cannizzaro or aldol condensation, significantly reducing the yield of the desired product.

  • Formation of σ-Adducts: The initial step is the formation of a σ-adduct between the carbanion and the nitroarene. This addition can occur at multiple positions, leading to a mixture of isomers and byproducts.[3]

  • Oxidative Conditions: The mechanism involves an internal redox process. If conditions are not carefully controlled, undesired oxidation or reduction of functional groups can occur.

To optimize this route, consider using a non-nucleophilic, sterically hindered base and running the reaction at low temperatures to control the initial addition step.

Troubleshooting Guide

This guide addresses common experimental observations and provides a logical framework for resolving them.

Symptom / Observation Potential Cause Recommended Solution & Rationale
Low or No Product Formation (Starting material consumed) 1. Decomposition of Product/Intermediate: The formed benzisoxazole might be unstable under the reaction conditions (e.g., strong acid/base, high heat).1. Lower Reaction Temperature: If using thermolysis, try reducing the temperature and extending the reaction time. Consider using a catalyst like FeBr₂ to enable lower temperatures.[1]
2. Incorrect Workup Procedure: The product may be lost during extraction or purification. 2,1-benzisoxazoles can be sensitive to strong aqueous acids or bases.2. Neutralize Carefully: Ensure the reaction mixture is brought to a neutral pH before extraction. Use milder workup conditions and avoid prolonged contact with aqueous layers.
Multiple Spots on TLC; Difficult Purification 1. Byproduct Formation: Common with condensation routes. Side-reactions of the aldehyde group are a primary suspect.1. Protect the Aldehyde: Consider protecting the aldehyde as an acetal before the main reaction. The acetal is stable to many reaction conditions and can be easily deprotected with mild acid post-synthesis.
2. Isomer Formation: Nucleophilic attack on the nitroarene may occur at multiple positions.[3]2. Control Reaction Temperature: Run the reaction at the lowest possible temperature to improve regioselectivity.
3. Competing Rearrangement: In some syntheses, intermediates can undergo rearrangements like the Bamberger rearrangement, especially under acidic conditions.[4]3. Use Anhydrous/Aprotic Conditions: Minimize water and protic solvents if acid-catalyzed rearrangements are suspected.
Reaction Stalls (Incomplete Conversion) 1. Insufficient Reagent/Catalyst: The catalyst may have deactivated, or a stoichiometric reagent was consumed.1. Add Fresh Catalyst/Reagent: If using a catalyst, add another portion. Ensure reagents like bases are used in sufficient molar excess if they are consumed by acidic protons in the system.
2. Poor Solubility: The starting materials may not be fully dissolved at the reaction temperature, limiting reactivity.2. Change Solvent System: Switch to a higher-boiling solvent or a co-solvent system (e.g., DMF/THF mixture) to improve solubility.[3]
Troubleshooting Workflow: A Logic Diagram

G Start Low Yield Observed. Analyze crude reaction by TLC/LCMS. SM_Consumed Is Starting Material (SM) fully consumed? Start->SM_Consumed Stalled Reaction Stalled SM_Consumed->Stalled No Multiple_Spots Are there multiple new spots? SM_Consumed->Multiple_Spots Yes Optimize_Cond Optimize Conditions: - Increase Temperature - Add Catalyst/Reagent - Check Solubility Stalled->Optimize_Cond Decomposition Product/Intermediate Decomposition Multiple_Spots->Decomposition No (One major spot, but low isolated yield) Side_Reactions Side Reactions/ Isomers Multiple_Spots->Side_Reactions Yes Lower_Temp Troubleshoot Stability: - Lower Temperature - Use Milder Reagents - Check Workup pH Decomposition->Lower_Temp Protect_Group Implement Strategy: - Protect Aldehyde Group - Use More Selective Reagents - Optimize Base/Solvent Side_Reactions->Protect_Group

Caption: A decision tree for troubleshooting low-yield reactions.

Recommended Protocol: Reductive Cyclization Route

This protocol outlines the synthesis via an iron-catalyzed reductive cyclization of (2-azido-5-formylphenyl)(p-tolyl)methanone. This method is chosen for its potential for high yield and compatibility with the aldehyde functional group.

Part A: Synthesis of (2-azido-5-formylphenyl)(p-tolyl)methanone

(This assumes the synthesis of the precursor, (2-bromo-5-formylphenyl)(p-tolyl)methanone, has been achieved via Friedel-Crafts acylation or other standard methods.)

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (2-bromo-5-formylphenyl)(p-tolyl)methanone (1.0 eq) in anhydrous DMSO (approx. 0.5 M).

  • Reagents: Add sodium azide (NaN₃, 1.5 eq) and copper(I) iodide (CuI, 0.1 eq).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude azide is often pure enough for the next step but can be purified by column chromatography on silica gel if necessary.

Part B: Iron-Catalyzed Cyclization to Final Product
  • Setup: In a clean, dry flask equipped with a reflux condenser under a nitrogen atmosphere, dissolve the crude (2-azido-5-formylphenyl)(p-tolyl)methanone (1.0 eq) from Part A in 1,2-dichloroethane (DCE) (approx. 0.2 M).

  • Catalyst Addition: Add iron(II) bromide (FeBr₂, 0.1 eq) to the solution.[1]

  • Reaction: Heat the mixture to reflux (approx. 83 °C) for 2-4 hours. A gentle evolution of N₂ gas should be observed. Monitor the disappearance of the starting azide by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solution through a short plug of Celite or silica gel to remove the iron catalyst, washing with additional DCE or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield pure 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde.

References

  • Mąkosza, A., & Staliński, K. (2018). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Beilstein Journal of Organic Chemistry, 14, 2756–2765. [Link]

  • Lukoyanov, A. A., & Sukhorukov, A. Y. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 58(1), 67-91. [Link]

  • Stokes, B. J., Vogel, C. V., Urnezis, L. K., Pan, M., & Driver, T. G. (2010). Iron(II) Bromide-Catalyzed Synthesis of 2,1-Benzisoxazoles, Indazoles, and Pyrazoles. Organic Letters, 12(13), 2884–2887. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. [Link]

  • Chen, Y., et al. (2024). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Molecules, 29(5), 1241. [Link]

  • Hao, W., et al. (2014). A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles. Organic Letters, 16(17), 4634–4637. [Link]

  • Zhang, M., Meng, Y., Wu, Y., & Song, C. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(10), 7326–7332. [Link]

  • Kurth, M. J., & Haddadin, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2276–2287. [Link]

Sources

Optimization

Technical Support Portal: Purification of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

Welcome to the dedicated technical support center for the purification of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are handling this valuable intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods for optimal results in your laboratory.

Module 1: Pre-Purification Analysis & Strategy

Before any purification attempt, a foundational understanding of your crude material is paramount. The choice of purification method is dictated by the impurity profile, the desired final purity, and the scale of your reaction.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde?

A1: The impurity profile is directly linked to the synthetic route used. Based on common synthetic pathways for benzisoxazoles and aldehydes, potential impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like a corresponding methyl or bromomethyl-substituted benzisoxazole.[1]

  • Over-Oxidized Product: The aldehyde functional group is susceptible to oxidation, which can form the corresponding carboxylic acid, 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carboxylic acid. This is a common issue with many aldehydes.[2]

  • Reaction Byproducts: Synthesis of the benzisoxazole ring can sometimes yield isomers or related heterocyclic structures.[3]

  • Residual Solvents and Reagents: Inorganic salts and high-boiling point solvents (like DMF or DMSO) used in the reaction may persist.

Q2: My aldehyde seems to degrade during purification. Why is this happening?

A2: Aldehydes can be sensitive molecules. Two primary concerns are:

  • Oxidation: As mentioned, exposure to air can lead to the formation of the carboxylic acid impurity. It is advisable to work under an inert atmosphere (like nitrogen or argon) if possible, especially during prolonged heating.

  • Instability on Silica Gel: Standard silica gel is slightly acidic and can sometimes cause sensitive compounds, including some aldehydes, to decompose or undergo side reactions.[2][4] A preliminary test is always recommended.

Q3: How can I quickly test if my compound is stable on silica gel?

A3: This is a critical self-validating step before committing to column chromatography.

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot this solution onto a TLC plate.

  • On top of the initial spot, add a small amount of silica gel.

  • Let the plate sit for 15-30 minutes.

  • Elute the TLC plate as you normally would.

  • Analysis: If you see new spots or significant streaking originating from the baseline of the silica-treated lane compared to the untreated lane, your compound may have stability issues on silica gel.[4]

Module 2: Purification Method Selection

The choice of method is a balance between the required purity, scale, and the nature of the impurities. The following decision workflow and comparison table will guide your selection.

Workflow: Selecting the Right Purification Strategy

Purification_Workflow start Analyze Crude Product (TLC, LCMS, NMR) purity_check What is the Target Purity? start->purity_check scale_check What is the Scale? purity_check->scale_check >98% impurity_profile What is the Impurity Profile? purity_check->impurity_profile <98% recrystallization Recrystallization scale_check->recrystallization > 10 g column Flash Column Chromatography scale_check->column < 10 g prep_hplc Preparative HPLC scale_check->prep_hplc < 1 g (High Value) impurity_profile->recrystallization Impurities have different solubility impurity_profile->column Impurities have different polarity chem_wash Chemical Wash (e.g., Bisulfite) impurity_profile->chem_wash Aldehyde is major component to remove

Caption: Decision workflow for purification method selection.

Data Summary: Comparison of Primary Purification Methods
MethodTypical PurityThroughput/ScaleKey AdvantageKey Disadvantage
Recrystallization Good to Excellent (>98%)High (grams to kgs)Cost-effective, scalable, yields highly crystalline material.Requires suitable solvent, not effective for oily impurities.
Flash Chromatography Good (>95%)Low to Medium (mgs to ~20g)Versatile for most organic compounds, good separation power.Can be labor-intensive, potential for compound degradation on silica.[2]
Preparative HPLC Excellent (>99.5%)Low (µgs to grams)Highest resolution for difficult separations of valuable materials.[5][6]Expensive, requires specialized equipment, lower throughput.[7]
Bisulfite Wash VariableHigh (grams to kgs)Selectively removes aldehydes from mixtures.[8][9]Requires regeneration of the aldehyde from the adduct.

Module 3: In-Depth Protocols & Troubleshooting Guides

This section provides detailed, step-by-step methodologies and solutions to common issues encountered during purification.

A. Recrystallization

Recrystallization is often the most efficient method for obtaining high-purity crystalline solids on a large scale. It relies on the principle that the solubility of a compound increases in a solvent at higher temperatures.

Detailed Protocol: Single Solvent Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excess, which would reduce your yield.

  • Hot Filtration (if necessary): If insoluble impurities are present (visible particles in the hot solution), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10] Rushing this step can cause impurities to be trapped in the crystal lattice.[11]

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum to a constant weight.

Troubleshooting Recrystallization

ProblemProbable Cause(s)Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. / The solution is supersaturated.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider a different solvent with a lower boiling point.
No crystals form upon cooling. Too much solvent was used. / The solution is not saturated enough.Re-heat the solution and boil off some of the solvent to concentrate it.[11] Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Yield is very low. Too much solvent was used. / The compound has significant solubility in the solvent even when cold.Ensure the minimum amount of hot solvent was used. Consider a mixed-solvent system to reduce solubility at cold temperatures. Check the mother liquor via TLC to see how much product was lost.
B. Flash Column Chromatography

This is the workhorse purification technique for many organic compounds, separating components based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.

Detailed Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. A good system will give your desired product an Rf value of ~0.3-0.4 and show good separation from all impurities. A common starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Pre-adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" method generally provides superior resolution to "wet loading."

  • Elution: Begin eluting the column with your starting solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Apply gentle air pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Gradient Elution (Optional): If separation is difficult, you can gradually increase the polarity of the mobile phase (e.g., from 95:5 to 90:10 Hexanes:Ethyl Acetate) to elute your compound and then more polar impurities.[4]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Flash Chromatography

ProblemProbable Cause(s)Solution(s)
Poor separation of spots. The chosen solvent system is not optimal. / The column was overloaded with crude material.Re-optimize the solvent system using TLC, perhaps trying a different solvent combination (e.g., Dichloromethane/Methanol). Use a larger column or less crude material.
Compound won't elute from the column. The eluent is not polar enough. / The compound has decomposed on the column.Gradually increase the polarity of the eluent.[4] If decomposition is suspected (based on the pre-purification stability test), consider using deactivated silica (e.g., treated with triethylamine) or an alternative stationary phase like alumina.
Cracks appear in the silica bed. The column ran dry.Never let the solvent level drop below the top of the silica bed. Keep the column topped up with eluent.
Product elutes as a long "tail" instead of a sharp band. The compound is slightly too polar for the solvent system. / An interaction with the silica is occurring.Once the leading edge of your product begins to elute, you can often increase the solvent polarity more aggressively to push the rest of the product off the column faster, sharpening the band.[4]
C. Preparative High-Performance Liquid Chromatography (Prep HPLC)

For the highest purity standards required in pharmaceutical development, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligrams to grams of material.[12][13]

General Workflow: Prep HPLC

  • Analytical Method Development: An analytical HPLC method is first developed on a smaller column (e.g., C18) to achieve baseline separation of the target compound from its impurities. Common mobile phases are acetonitrile and water or methanol and water, often with a modifier like formic acid or TFA.

  • Scale-Up Calculation: The analytical method is scaled up to a larger preparative column. This involves adjusting the flow rate, injection volume, and gradient profile based on the column dimensions to maintain separation.

  • Sample Preparation: The crude sample is dissolved in a suitable solvent (ideally the mobile phase) and filtered to remove particulates that could damage the column or pump.

  • Purification Run: The sample is injected onto the preparative HPLC system.

  • Fraction Collection: A fraction collector, often triggered by a UV detector signal, is used to selectively collect the peak corresponding to the pure product.

  • Product Recovery: The collected fractions are combined, and the solvent is removed, typically by lyophilization (freeze-drying) or rotary evaporation.

Troubleshooting Prep HPLC

ProblemProbable Cause(s)Solution(s)
Poor resolution between peaks. The column is overloaded. / The mobile phase is not optimized.Reduce the injection mass. Re-optimize the analytical method using a shallower gradient or a different mobile phase composition.
Peak fronting or tailing. Column overload. / Secondary interactions with the stationary phase.Reduce the amount of material injected. Try adding a different modifier to the mobile phase (e.g., switching from formic acid to TFA) to improve peak shape.
High backpressure. Particulate matter has clogged the column frit or tubing. / Sample has precipitated on the column.Always filter your samples before injection. If precipitation is suspected, try flushing the column with a stronger solvent.

References

  • Kalkote, U. R., et al. (n.d.). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. ResearchGate. Available at: [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). ResearchGate. Available at: [Link]

  • Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (n.d.). Google Patents.
  • Khalafy, J., et al. (2006). Synthesis of new N-Benzoxazole and N-Benzothiazole derivatives of 3-(4-Substituted- phenyl)aminoisoxazol-5(2H)-ones and comparison of their base induced rearrangement. ResearchGate. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • What is Preparative HPLC | Find Your Purification HPLC System. (n.d.). Agilent. Available at: [Link]

  • Process for the purification of substituted benzoxazole compounds. (n.d.). Google Patents.
  • Lukoyanov, A. A., et al. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. ResearchGate. Available at: [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). National Center for Biotechnology Information. Available at: [Link]

  • Gilson Preparative HPLC Systems | VERITY® LC Solutions. (n.d.). Gilson. Available at: [Link]

  • Synthesis of 3-(4-Ethylphenyl)-2,1-benzisoxazole. (n.d.). PrepChem.com. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). JoVE. Available at: [Link]

  • The Power of Preparative HPLC Systems. (n.d.). Teledyne Labs. Available at: [Link]

  • Process for the purification of 3-amino-5-methylisoxazole. (n.d.). Google Patents.
  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (n.d.). OICC Press. Available at: [Link]

  • Principles in preparative HPLC. (n.d.). University of Warwick. Available at: [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (n.d.). Medium. Available at: [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Practical aspects of preparative HPLC in pharmaceutical development and production. (2002). ResearchGate. Available at: [Link]

  • Synthesis of 2,1-Benzisoxazoles via Decyanative Cyclization. (n.d.). Thieme Chemistry. Available at: [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

common side reactions in the synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

Welcome to the technical support center for the synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Introduction to the Synthesis

The synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde typically proceeds through the construction of the 2,1-benzisoxazole (anthranil) core, a versatile scaffold in medicinal chemistry. A common and effective strategy involves the reaction of a substituted nitroarene with a carbanion derived from a benzylic C-H acid, such as p-tolylacetonitrile or a p-tolyl sulfone. This approach, while robust, is not without its challenges. The presence of the aldehyde functionality and the specific substitution pattern of the target molecule introduce a layer of complexity that requires careful control of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde?

A1: A prevalent method is the reaction of a 4-formyl-2-nitro-substituted benzene derivative with a carbanion of a p-tolyl derivative (e.g., p-tolylacetonitrile or p-tolyl phenyl sulfone) in the presence of a base. This reaction proceeds via a nucleophilic aromatic substitution of hydrogen, followed by intramolecular cyclization.

Q2: Why is the reaction temperature crucial in this synthesis?

A2: Temperature control is critical for several reasons. Firstly, it influences the regioselectivity of the initial nucleophilic attack. Secondly, it can affect the stability of intermediates and the rate of side reactions. Exceeding the optimal temperature range may lead to decomposition or the formation of undesired byproducts.

Q3: My reaction yields are consistently low. What are the likely causes?

A3: Low yields can stem from several factors. The most common culprits include incomplete reaction, degradation of starting materials or product, and the formation of side products. Our troubleshooting guide below provides a detailed breakdown of potential issues and their remedies.

Q4: I am observing multiple spots on my TLC analysis of the crude product. What could they be?

A4: The presence of multiple spots suggests a mixture of the desired product and various side products. Common impurities include unreacted starting materials, the regioisomeric methylenequinone-oxime derivative, over-reduced aniline byproducts, or oxidized carboxylic acid derivatives.

Q5: How can I purify the final product effectively?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is crucial for separating the target compound from closely related impurities. A gradient elution starting with a non-polar solvent and gradually increasing the polarity is often effective. Recrystallization from a suitable solvent system can be employed for further purification.

Troubleshooting Guides

This section provides a detailed, question-and-answer formatted guide to address specific issues you may encounter during the synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde.

Problem 1: Formation of an Unexpected Isomer

Q: My characterization data (NMR, MS) suggests the formation of an isomer, not the desired 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. What is this isomer and how can I avoid it?

A: The most likely isomeric byproduct is a methylenequinone-oxime derivative. This arises from the nucleophilic attack of the p-tolyl carbanion at the para-position to the nitro group instead of the desired ortho-position.[1]

Causality: The formation of the σH-adduct, the initial intermediate, is a reversible step. While the ortho-adduct leads to the desired 2,1-benzisoxazole, the para-adduct is often thermodynamically more stable, especially with bulky nucleophiles.[1] Subsequent reaction of the para-adduct leads to the methylenequinone-oxime.

Mitigation Strategies:

  • Solvent Choice: The use of less polar, aprotic solvents such as THF can favor the formation of the ortho-adduct.[1]

  • Temperature Control: Running the reaction at lower temperatures can enhance the kinetic control, favoring the formation of the desired ortho-adduct.

  • Steric Hindrance: If possible, employing a starting nitroarene with a bulky substituent at the para-position can sterically hinder the undesired attack at that site.

Experimental Protocol: Favoring Ortho-Attack

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4-formyl-nitrobenzene starting material in anhydrous THF.

  • Carbanion Generation: In a separate flask, generate the carbanion of the p-tolyl derivative (e.g., p-tolylacetonitrile) by treating it with a strong base (e.g., potassium tert-butoxide) in anhydrous THF at a low temperature (e.g., -78 °C).

  • Controlled Addition: Slowly add the carbanion solution to the nitroarene solution at low temperature, maintaining vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, observing the formation of the desired product and minimizing the appearance of the lower Rf byproduct.

Visualization of Regioselective Attack

G cluster_0 Desired Pathway (Ortho-Attack) cluster_1 Side Reaction (Para-Attack) Nitroarene 4-Formyl-2-nitro-derivative Ortho_Adduct Ortho σH-Adduct Nitroarene->Ortho_Adduct Ortho-Attack Carbanion p-Tolyl Carbanion Carbanion->Ortho_Adduct Product 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde Ortho_Adduct->Product Cyclization Nitroarene_side 4-Formyl-2-nitro-derivative Para_Adduct Para σH-Adduct (Thermodynamically Favored) Nitroarene_side->Para_Adduct Para-Attack Carbanion_side p-Tolyl Carbanion Carbanion_side->Para_Adduct Side_Product Methylenequinone-oxime Derivative Para_Adduct->Side_Product Rearrangement

Caption: Regioselectivity in the synthesis of 2,1-benzisoxazoles.

Problem 2: Instability of the Aldehyde Group

Q: My final product seems to have either been oxidized to a carboxylic acid or reduced to an alcohol. How can I protect the aldehyde functionality?

A: The aldehyde group is susceptible to both oxidation and reduction under various reaction conditions. If your synthetic route involves either strong oxidizing or reducing agents, protection of the aldehyde is highly recommended.

Causality:

  • Oxidation: If the synthesis involves oxidative steps, for instance, in the formation of the benzisoxazole ring from a precursor, the aldehyde can be readily oxidized to a carboxylic acid.

  • Reduction: In syntheses that utilize reductive cyclization of a nitro group, common reducing agents can also reduce the aldehyde to a primary alcohol.[2]

Mitigation Strategies: Aldehyde Protection

The most common strategy is to convert the aldehyde into a more stable functional group that is inert to the reaction conditions and can be easily deprotected later.

Protecting GroupProtection ReagentsDeprotection ConditionsKey Advantages
Acetal/Ketal Ethylene glycol, cat. acid (e.g., TsOH)Mild aqueous acidVery stable to bases and nucleophiles.
Imine/Schiff Base Primary amine (e.g., aniline)Mild aqueous acidCan be formed and cleaved under mild conditions.

Experimental Protocol: Acetal Protection and Deprotection

  • Protection:

    • Dissolve the starting 4-formyl-nitrobenzene derivative in toluene.

    • Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (TsOH).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Work up the reaction to isolate the protected aldehyde.

  • Deprotection:

    • After the successful synthesis of the protected 3-(4-Methylphenyl)-2,1-benzisoxazole derivative, dissolve it in a mixture of acetone and water.

    • Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS).

    • Stir the reaction at room temperature or with gentle heating until deprotection is complete (monitored by TLC).

    • Isolate the final aldehyde product.

Visualization of the Protection Strategy

G Start_Aldehyde Starting Material (with Aldehyde) Protected_Aldehyde Protected Aldehyde (Acetal) Start_Aldehyde->Protected_Aldehyde Protection (Ethylene glycol, TsOH) Cyclization Benzisoxazole Ring Formation Protected_Aldehyde->Cyclization Protected_Product Protected Final Product Cyclization->Protected_Product Final_Product 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde Protected_Product->Final_Product Deprotection (Mild Acid)

Caption: Workflow for aldehyde protection and deprotection.

Problem 3: Reductive Side Reactions of the Nitro Group

Q: During a reductive cyclization approach, I am isolating a significant amount of the corresponding aniline derivative instead of the benzisoxazole. How can I control the reduction?

A: Over-reduction of the nitro group to an aniline is a common side reaction in reductive cyclization methods. The desired intermediate is a nitroso or hydroxylamine species, which then undergoes intramolecular cyclization.

Causality: Many reducing agents are capable of reducing a nitro group completely to an amine. The key is to use a reagent or conditions that favor the formation of the intermediate oxidation states.

Mitigation Strategies:

  • Choice of Reducing Agent: Milder reducing agents are preferred. For example, using Rh/C with hydrazine has been shown to be effective for the partial reduction of nitro groups to hydroxylamines, which can then cyclize.[2] Stronger reducing agents like LiAlH4 are more likely to lead to the aniline.

  • Stoichiometry and Temperature: Careful control of the stoichiometry of the reducing agent and maintaining a low reaction temperature can help to stop the reduction at the desired intermediate stage.

  • CO Surrogates: The use of carbon monoxide or CO surrogates in the presence of a palladium catalyst can facilitate reductive cyclization of ortho-nitrostyrenes to indoles, a related transformation. Similar conditions might be adaptable for your system.

Visualization of Reduction Pathways

G cluster_0 Desired Pathway cluster_1 Side Reaction Nitro_Compound Starting Nitroarene Nitroso_Hydroxylamine Nitroso/Hydroxylamine Intermediate Nitro_Compound->Nitroso_Hydroxylamine Partial Reduction (e.g., Rh/C, Hydrazine) Aniline Aniline Byproduct Nitro_Compound->Aniline Over-reduction (e.g., strong reducing agents) Benzisoxazole 2,1-Benzisoxazole Product Nitroso_Hydroxylamine->Benzisoxazole Intramolecular Cyclization Nitroso_Hydroxylamine->Aniline Further Reduction

Caption: Competing reduction pathways of the nitro group.

References

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC - NIH. Available at: [Link]

  • General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. PMC - NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

Welcome to the technical support resource for the synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. The information herein is structured in a practical question-and-answer format to directly address issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile synthetic route to prepare 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde?

A common and effective method for synthesizing 3-aryl-2,1-benzisoxazoles (also known as anthranils) is the condensation of a substituted nitroarene with a benzylic C-H acid, such as an arylacetonitrile.[1][2] For the target molecule, this involves the reaction of 4-nitrobenzaldehyde with (4-methylphenyl)acetonitrile . This reaction is typically promoted by a strong base. The general reaction is depicted below.

Diagram of the general reaction scheme.

Reaction_Scheme 4-nitrobenzaldehyde plus1 + 4-nitrobenzaldehyde->plus1 p-tolylacetonitrile plus2 p-tolylacetonitrile->plus2 target_molecule plus1->p-tolylacetonitrile plus2->target_molecule Strong Base (e.g., t-BuOK) Aprotic Solvent (e.g., THF)

Caption: General synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde.

Q2: What is the underlying mechanism of this reaction?

The reaction proceeds through a nucleophilic addition of the carbanion, generated from (4-methylphenyl)acetonitrile by a strong base, to the electron-deficient aromatic ring of 4-nitrobenzaldehyde. This addition preferentially occurs at the position ortho to the nitro group. The resulting intermediate (a σ-adduct) then undergoes an intramolecular cyclization and dehydration, promoted by a silylating or Lewis acid agent, to form the 2,1-benzisoxazole ring.[1]

Diagram of the proposed reaction mechanism.

Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Elimination A p-tolylacetonitrile B Carbanion A->B Base (t-BuOK) C 4-nitrobenzaldehyde D σH-adduct C->D + Carbanion E Nitroso Intermediate D->E Silylating agent B_ext Carbanion F Target Molecule E->F Cyclization

Caption: Proposed mechanism for 2,1-benzisoxazole formation.

Q3: Are there alternative synthetic routes?

Yes, other methods exist for synthesizing the 2,1-benzisoxazole core. These include:

  • Reductive cyclization of o-nitrobenzyl compounds : This method can be effective but sometimes suffers from over-reduction of the nitro group.[3][4]

  • [3+2] Cycloaddition : This involves the reaction of in situ generated arynes and nitrile oxides. It offers a direct route but may require careful control of highly reactive intermediates.[5][6]

  • From aryl azides : Iron(II) bromide can catalyze the transformation of aryl azides with ketone substituents into 2,1-benzisoxazoles.[7]

The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield of the desired product, or no product at all. What are the likely causes and how can I fix this?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Workflow for troubleshooting low yield.

Troubleshooting_Low_Yield start Low Yield Issue check_reagents 1. Verify Reagent Quality & Purity start->check_reagents check_base 2. Assess Base Strength & Dispensing check_reagents->check_base Reagents OK reagent_details Is 4-nitrobenzaldehyde fresh? Is the solvent anhydrous? check_reagents->reagent_details check_conditions 3. Optimize Reaction Conditions check_base->check_conditions Base OK base_details Is t-BuOK freshly opened? Was it added slowly at low temp? check_base->base_details check_workup 4. Review Work-up & Purification check_conditions->check_workup Conditions OK conditions_details Is the temperature correct? Is the atmosphere inert? check_conditions->conditions_details solution Improved Yield check_workup->solution Procedure OK workup_details Is quenching done carefully? Is the correct chromatography eluent used? check_workup->workup_details

Caption: Systematic workflow for troubleshooting low product yield.

Detailed Breakdown of Causes and Solutions:

  • Reagent Quality and Stoichiometry:

    • Cause: Degradation of starting materials, especially 4-nitrobenzaldehyde, or use of wet solvents. The aldehyde can oxidize, and the presence of water can quench the carbanion.

    • Solution: Use freshly purified 4-nitrobenzaldehyde. Ensure all solvents (e.g., THF, DMF) are rigorously dried before use. Verify the molar ratios of your reactants; an excess of the arylacetonitrile may be beneficial.

  • Base Strength and Handling:

    • Cause: The base is crucial for generating the carbanion. Potassium tert-butoxide (t-BuOK) is highly hygroscopic and loses its activity upon exposure to moisture. Incomplete deprotonation will lead to low yields.

    • Solution: Use a fresh bottle of t-BuOK or a freshly prepared solution. Handle it under an inert atmosphere (Nitrogen or Argon). The addition of the base should be done slowly at a low temperature (e.g., -60 °C) to prevent side reactions.[1]

  • Reaction Temperature and Time:

    • Cause: The initial adduct formation is typically favored at low temperatures, while the subsequent cyclization may require heating. Incorrect temperature profiles can either prevent the reaction from starting or lead to decomposition.

    • Solution:

      • Adduct formation: Start the reaction at a low temperature, such as -60°C to -40°C, for the addition of the base and carbanion formation.

      • Cyclization: After the initial addition, the reaction may need to be warmed to room temperature or gently heated (e.g., 45°C) to facilitate the cyclization step.[8] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

  • Inert Atmosphere:

    • Cause: The carbanion intermediate is highly reactive and can be quenched by oxygen or moisture from the air.

    • Solution: Ensure the reaction is carried out in a flame-dried flask under a positive pressure of an inert gas like nitrogen or argon throughout the experiment.

ParameterRecommended ConditionRationale
Solvent Anhydrous THF or DMFAprotic and can be effectively dried.[1]
Base Potassium tert-butoxide (t-BuOK)Strong, non-nucleophilic base.
Temperature -60°C to RT/45°CLow temp for adduct, higher for cyclization.[1][8]
Atmosphere Nitrogen or ArgonPrevents quenching of carbanion intermediate.
Problem 2: Significant Formation of Side Products

Q: My reaction produces the desired product, but I'm also getting significant amounts of impurities. What are these side products and how can I minimize them?

A: The formation of side products is a common challenge. Identifying the impurity can help in adjusting the reaction conditions to suppress its formation.

Common Side Products and Mitigation Strategies:

  • Azoxy Compounds (from dimerization):

    • Cause: This can occur from the coupling of nitroso intermediates, which are formed during the reaction. Some older methods using reducing agents like zinc were prone to this.[3][4]

    • Solution: Using a combination of a strong base and a silylating agent (like TMSCl) can efficiently trap the intermediate and promote the desired intramolecular cyclization over intermolecular dimerization.[1]

  • Over-reduction to Aniline Derivatives:

    • Cause: If any reducing conditions are inadvertently present, the nitro group can be fully reduced to an amine. This is a more significant issue in syntheses that start from the reduction of a nitro compound.[3][4]

    • Solution: Stick to non-reducing conditions. The base-promoted condensation method generally avoids this issue.

  • Acridine Derivatives:

    • Cause: Under certain conditions, a proposed mechanism suggests that the intermediate can lead to the formation of acridine structures.[1]

    • Solution: Careful control of temperature and the stoichiometry of the silylating agent can help favor the formation of the benzisoxazole.

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction due to the reasons mentioned in "Low Yield".

    • Solution: Refer to the solutions for low yield, including optimizing reaction time and temperature.

Purification Strategy:

  • If side products are unavoidable, purification by silica gel column chromatography is generally effective. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is a good starting point.[8][9]

Experimental Protocols

Optimized Protocol for 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

This protocol is a synthesized guideline based on established procedures for similar compounds.[1][2]

Materials:

  • 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg)

  • (4-methylphenyl)acetonitrile (1.1 mmol, 144.3 mg)

  • Potassium tert-butoxide (t-BuOK) (1.2 mmol, 134.6 mg)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Trimethylsilyl chloride (TMSCl) (1.2 mmol, 0.15 mL)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Setup: Add 4-nitrobenzaldehyde and (4-methylphenyl)acetonitrile to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolution: Add anhydrous THF (5 mL) to the flask and stir until all solids are dissolved.

  • Cooling: Cool the solution to -60 °C using a dry ice/acetone bath.

  • Base Addition: In a separate flask, dissolve t-BuOK in anhydrous THF (5 mL) under nitrogen. Slowly add this solution to the reaction mixture dropwise over 15 minutes, ensuring the internal temperature does not exceed -55 °C. A deep-colored solution should form, indicating carbanion and σ-adduct formation.

  • Stirring: Stir the reaction mixture at -60 °C for 1 hour.

  • Silylating Agent Addition: Add TMSCl dropwise to the reaction mixture.

  • Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

References

  • Aube, J., et al. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. [Link]

  • Aube, J., et al. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Institutes of Health. [Link]

  • Hummel, J. R., et al. (2017). A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles. Organic Letters. [Link]

  • Lukoyanov, A. A., et al. (n.d.). Recent Advances in the Synthesis of 1,2-Benzisoxazoles and 1,2-Benzisoxazolines. Chemistry of Heterocyclic Compounds.
  • Makosza, M., et al. (2016). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Beilstein Journal of Organic Chemistry. [Link]

  • Driver, T. G., et al. (2010). Iron(II)-Catalyzed Synthesis of 2,1-Benzisoxazoles, Indazoles, and Pyrazoles. Organic Letters. [Link]

  • Prakash, G. K. S., et al. (2012). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry. [Link]

  • Khalafy, J., et al. (2006). Synthesis of new N-Benzoxazole and N-Benzothiazole derivatives of 3-(4-Substituted- phenyl)aminoisoxazol-5(2H)-ones and comparison of their base induced rearrangement. Journal of the Brazilian Chemical Society.
  • Larock, R. C., & Dubrovskiy, A. V. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters. [Link]

  • PrepChem. (n.d.). Synthesis of 3-(4-Ethylphenyl)-2,1-benzisoxazole. [Link]

  • Larock, R. C. (n.d.). Synthesis of Benzisoxazoles. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.

Sources

Troubleshooting

stability and degradation of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

Prepared by: Senior Application Scientist, Advanced Chemical Intermediates Division This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with 3-(...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Chemical Intermediates Division

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. Its purpose is to provide in-depth insights into the compound's stability profile and offer practical troubleshooting for experimental challenges related to its degradation.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common questions regarding the handling, storage, and stability of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde.

Q1: What are the optimal storage conditions for this compound? A: To ensure long-term stability, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C. This minimizes exposure to light, oxygen, and moisture, which are key drivers of degradation. For short-term laboratory use, storage at 2-8°C in a desiccator is acceptable.

Q2: I noticed a color change in my sample from off-white to yellow/brown. What does this indicate? A: A visible color change is a primary indicator of degradation. This is often due to the oxidation of the aldehyde moiety to a carboxylic acid or the formation of polymeric impurities resulting from ring instability. We strongly recommend verifying the purity of the material using HPLC or LC-MS before proceeding with any experiment.

Q3: Is this compound soluble in aqueous buffers? I'm observing precipitation during my assay. A: 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde has low aqueous solubility due to its aromatic, heterocyclic structure. It is more soluble in organic solvents like DMSO, DMF, and acetonitrile. When preparing stock solutions, use a minimal amount of an appropriate organic solvent (e.g., DMSO) and then dilute into your aqueous buffer. Be mindful of the final organic solvent concentration in your assay. If precipitation persists, it may indicate pH-dependent instability or exceeding the solubility limit.

Q4: What are the most likely degradation pathways I should be aware of? A: The two most vulnerable functionalities of this molecule are the aldehyde group and the 2,1-benzisoxazole (anthranil) ring system. The primary degradation pathways are oxidation of the aldehyde to a carboxylic acid and hydrolysis leading to the cleavage of the N-O bond in the isoxazole ring. The compound may also exhibit sensitivity to light (photodegradation) and elevated temperatures.

Part 2: Troubleshooting Guides & Degradation Pathways

This section provides a detailed analysis of potential degradation mechanisms, enabling users to diagnose and mitigate stability issues. Forced degradation studies are an essential tool for understanding these pathways.[1][2]

Guide 1: Hydrolytic Instability & Ring Opening

The 2,1-benzisoxazole ring, while aromatic, can be susceptible to cleavage under both acidic and basic aqueous conditions. This occurs via the hydrolysis of the N-O bond, a known liability in related isoxazole systems.[3][4]

Issue: Inconsistent results or loss of compound potency in aqueous media over time. HPLC analysis shows the appearance of a new, more polar peak.

Causality: The N-O bond in the isoxazole ring is the weakest link and is susceptible to nucleophilic attack by water or hydroxide ions, or protonation under acidic conditions, which facilitates ring opening. This process is often irreversible and leads to the formation of 2-amino-5-formyl-4'-methylbenzophenone, a significantly different chemical entity. While the related 1,2-benzisoxazole can undergo Kemp elimination, the 2,1-isomer undergoes a distinct hydrolytic cleavage.

Troubleshooting Protocol:

  • pH Control: Maintain the experimental pH within a neutral range (pH 6.5-7.5) whenever possible. If acidic or basic conditions are required, minimize the exposure time.

  • Temperature Management: Perform experiments at the lowest feasible temperature to reduce the rate of hydrolysis.

  • Aprotic Solvents: If the experimental design allows, use aprotic organic solvents to prevent hydrolysis entirely.

  • Stability Assessment: Run a time-course experiment in your specific buffer system. Analyze samples by HPLC at t=0 and subsequent time points (e.g., 2, 4, 8, 24 hours) to quantify the rate of degradation and establish an experimental window of stability.

Proposed Hydrolytic Degradation Pathway:

Hydrolysis cluster_main Hydrolytic Cleavage of 2,1-Benzisoxazole Ring start 3-(4-Methylphenyl)- 2,1-benzisoxazole-5-carbaldehyde intermediate Ring-Opened Intermediate start->intermediate H+ or OH- H2O product 2-Amino-5-formyl- 4'-methylbenzophenone (Degradant) intermediate->product Tautomerization

Caption: Proposed hydrolytic cleavage of the benzisoxazole ring.

Guide 2: Oxidative Degradation

The aldehyde functional group (-CHO) at the 5-position is highly susceptible to oxidation, representing a primary pathway for degradation upon exposure to air, peroxide contaminants, or other oxidizing agents.

Issue: A new, highly polar impurity is detected by RP-HPLC, and there is a corresponding loss of the parent compound peak area. The mass spectrum of the new peak shows an increase of 16 amu.

Causality: Aldehydes are readily oxidized to carboxylic acids. This can be initiated by atmospheric oxygen (auto-oxidation), especially in the presence of light or trace metal catalysts, or by common laboratory reagents that may contain peroxide impurities (e.g., older ethers or THF).

Troubleshooting Protocol:

  • Use High-Purity Solvents: Always use fresh, HPLC-grade or peroxide-free solvents for sample preparation and analysis.

  • Inert Atmosphere: When working with the compound in solution for extended periods, sparge the solvent with nitrogen or argon to remove dissolved oxygen.

  • Antioxidant Addition: For formulation development, consider the inclusion of a suitable antioxidant (e.g., BHT or Vitamin E), after confirming its compatibility with your system.

  • Avoid Metal Contamination: Use high-quality glassware and spatulas to prevent trace metal catalysis of oxidation.

Proposed Oxidative Degradation Pathway:

Oxidation cluster_main Oxidation of Aldehyde Moiety start 3-(4-Methylphenyl)- 2,1-benzisoxazole-5-carbaldehyde product 3-(4-Methylphenyl)- 2,1-benzisoxazole-5-carboxylic Acid (Degradant) start->product [O] (Air, Peroxides, etc.)

Caption: Primary oxidative degradation pathway of the aldehyde group.

Guide 3: Photostability and Thermal Stability

Aromatic and heterocyclic systems are often sensitive to UV/Vis light and heat.[5] These energy sources can induce complex degradation reactions beyond simple hydrolysis or oxidation.

Issue: Samples exposed to ambient light or elevated temperatures show multiple new peaks in the chromatogram, some of which may be isomeric with the parent compound. Mass balance is difficult to achieve.

Causality:

  • Photodegradation: UV light can promote the homolytic cleavage of the weak N-O bond, leading to radical intermediates that can rearrange into other heterocyclic systems (e.g., benzoxazoles) or polymerize.[6][7] This is a common degradation pathway for isoxazole-containing compounds.

  • Thermal Degradation: High temperatures can provide the activation energy for molecular rearrangements or fragmentation. For some benzisoxazoles, thermal rearrangement to systems like benzoxazinones has been observed.[8] Prolonged heating can lead to a decrease in yield and the appearance of by-products.[9]

Troubleshooting Protocol:

  • Light Protection: Always handle the compound and its solutions in amber vials or under foil wrapping to protect from light. Conduct experiments under subdued lighting conditions where possible.

  • Temperature Control: Avoid heating solutions for prolonged periods. If heating is necessary, do so under an inert atmosphere and for the minimum time required.

  • ICH Photostability Testing: For formal stability assessment, conduct photostability studies according to ICH Q1B guidelines.[10] This involves exposing the compound to a controlled source of UV and visible light and analyzing for degradation.

Part 3: Recommended Analytical Methodology

A validated, stability-indicating analytical method is crucial for accurately assessing the purity and degradation of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. High-Performance Liquid Chromatography (HPLC) is the most suitable technique.[11]

Protocol: Stability-Indicating RP-HPLC Method

This method is designed to separate the parent compound from its primary oxidative and hydrolytic degradants.

Parameter Recommendation Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures good peak shape for acidic/basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 0-2 min: 40% BInitial hold to ensure compound focuses on the column head.
2-15 min: 40% to 90% BGradient elution to separate the parent from more polar (hydrolysis) and less polar impurities.
15-18 min: 90% BColumn wash to elute any strongly retained compounds.
18-20 min: 40% BRe-equilibration for the next injection.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV, 254 nm or 310 nmAromatic systems absorb strongly in the UV range. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Sample Diluent Acetonitrile:Water (50:50)Ensures sample solubility and compatibility with the mobile phase.
Workflow: Forced Degradation Study

The following workflow is recommended to systematically evaluate the stability of the compound and validate the analytical method.[12][13]

Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution of Compound in Acetonitrile or DMSO acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base ox Oxidation (3% H2O2, RT) prep->ox therm Thermal (80°C, Solid & Solution) prep->therm photo Photolytic (ICH Q1B Light Chamber) prep->photo ana Analyze all samples by validated Stability-Indicating HPLC-UV/MS method acid->ana base->ana ox->ana therm->ana photo->ana eval Assess Peak Purity Identify Degradants Establish Mass Balance ana->eval

Caption: Experimental workflow for a forced degradation study.

References

  • Gundla, R., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. Available at: [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Ivashkin, P. E. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Ostrowski, S., et al. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2017). Application of hplc method for investigation of stability of new benzimidazole derivatives. Current Issues in Pharmacy and Medical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). The general structure of the 2,1-benzisoxazole derivatives that were.... Retrieved from [Link]

  • Patel, D., et al. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Bio-scientific Research. Available at: [Link]

  • Larock, R. C., & Liu, B. (2012). Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones. Organic Letters. Available at: [Link]

  • Cavrini, V., Gatti, R., & Roveri, P. (1998). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods. Available at: [Link]

  • ResearchGate. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Retrieved from [Link]

  • Georgarakis, M., et al. (1971). Thermal rearrangement of 3-benzoyl-2,1-benzisoxazole to 2-phenyl-4H-3,1-benzoxazone in solution. Journal of the Chemical Society C: Organic. Available at: [Link]

  • ResearchGate. (n.d.). Forced degradation of pharmaceuticals. Retrieved from [Link]

  • PubMed. (2020). Oxidative degradation of benzene rings using iron sulfide activated by hydrogen peroxide/ozone. Chemosphere. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2020). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]

  • Beilstein Journals. (2016). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health. (2013). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Synlett. Available at: [Link]

  • SciSpace. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • National Institutes of Health. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters. Available at: [Link]

  • JETIR. (2021). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • ResearchGate. (n.d.). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2018). Forced Degradation – A Review. Available at: [Link]

  • PubMed. (1982). [New alkylated derivates and dissociation constans of 3-hydroxy-1,2-benzisoxazole]. Acta Poloniae Pharmaceutica. Available at: [Link]

  • ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

  • IJSDR. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available at: [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]

  • Journal of the Chemical Society C: Organic. (1971). Mechanism of the conversion of 2-nitrobenzyl systems into 2,1-benzisoxazoles. Available at: [Link]

  • SciSpace. (2016). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]

  • Semantic Scholar. (2016). Synthesis of thermally robust benzimidazolone-based wholly aromatic polyketones. Retrieved from [Link]

  • National Institutes of Health. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • ResearchGate. (2019). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

  • ResearchGate. (2004). Thermal rearrangement of some benzoin arylsulfonylhydrazone derivatives. Retrieved from [Link]

Sources

Optimization

troubleshooting guide for 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde synthesis

Technical Support Center Introduction: The 2,1-Benzisoxazole Scaffold The 2,1-benzisoxazole, also known as anthranil, represents a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] These c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Introduction: The 2,1-Benzisoxazole Scaffold

The 2,1-benzisoxazole, also known as anthranil, represents a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] These compounds serve as crucial intermediates for synthesizing a variety of more complex molecules, including 2-aminoarylketones, which are precursors to quinolines and potent 1,4-benzodiazepine drugs.[1] The specific target molecule, 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde, is of particular interest due to its functional handles—the aldehyde group—which allows for further chemical elaboration.

This guide provides a comprehensive troubleshooting framework for a common synthetic route to this molecule, designed for researchers and drug development professionals. It addresses frequent experimental challenges and offers scientifically grounded solutions to optimize the reaction outcome.

Core Synthetic Pathway & Potential Pitfalls

A robust and frequently employed method for synthesizing 3-aryl-2,1-benzisoxazoles involves the nucleophilic addition of an arylacetonitrile carbanion to a nitroarene, followed by a base- and silane-promoted cyclization.[1] This process hinges on the formation of a transient σ-adduct, which then undergoes intramolecular cyclization and dehydration to yield the desired benzisoxazole ring system.

The diagram below illustrates this primary pathway and highlights critical junctures where side reactions can occur, which are addressed in the troubleshooting section.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_side Potential Side Reactions SM1 4-Nitro-3-methylbenzaldehyde SigmaAdduct Ortho σH-Adduct (Key Intermediate) SM1->SigmaAdduct Nucleophilic Addition ParaAdduct Para σH-Adduct (Leads to Impurities) SM1->ParaAdduct Incorrect Regioselectivity SM2 4-Methylphenylacetonitrile Base Strong Base (e.g., t-BuOK) SM2->Base Deprotonation Carbanion Carbanion Intermediate Base->Carbanion Carbanion->SigmaAdduct Nucleophilic Addition Carbanion->ParaAdduct Incorrect Regioselectivity Cyclization Cyclization & Dehydration (TMSCl / Base) SigmaAdduct->Cyclization OverReduction Over-Reduction SigmaAdduct->OverReduction Competing Pathway Product 3-(4-Methylphenyl)-2,1- benzisoxazole-5-carbaldehyde Cyclization->Product Aniline Aniline Byproduct OverReduction->Aniline

Caption: Synthetic workflow for 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?

A1: Low yield is a common issue stemming from several factors related to reagent stability, reaction conditions, and competing pathways.

  • Causality: The core of this synthesis is the generation of a reactive carbanion from 4-methylphenylacetonitrile and its subsequent attack on the nitroarene. The stability of this carbanion and the efficiency of its addition are paramount.

    • Moisture: The strong base (e.g., potassium tert-butoxide) and the carbanion intermediate are highly sensitive to moisture. Trace amounts of water will quench the carbanion, reducing the concentration of the active nucleophile and halting the reaction.

    • Base Stoichiometry: An insufficient amount of base will lead to incomplete deprotonation of the arylacetonitrile. Conversely, a very large excess can sometimes promote side reactions.

    • Temperature Control: The initial formation of the σ-adduct is typically performed at low temperatures (-78 to 0 °C) to control the reaction rate and prevent side reactions.[1] Allowing the temperature to rise prematurely can favor decomposition or the formation of undesired isomers.

  • Solutions & Optimization:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon. Use freshly opened or distilled anhydrous solvents (e.g., THF, DMF).

    • Optimize Base and Reagent Stoichiometry: Use a slight excess of the arylacetonitrile (1.1-1.2 equivalents) and a carefully measured amount of strong base (2.0-2.2 equivalents are often required for both the initial deprotonation and the subsequent cyclization step).

    • Strict Temperature Management: Perform the carbanion formation and the initial nucleophilic addition at a low temperature (e.g., -78°C using a dry ice/acetone bath). Allow the reaction to warm to room temperature slowly only after the addition is complete.

    • Solvent Choice: Use a polar aprotic solvent like THF or DMF. These solvents are effective at solvating the potassium cation of the base without interfering with the nucleophilicity of the carbanion.[1]

Q2: My final product is contaminated with a significant amount of an aniline derivative. How can I prevent this?

A2: The formation of an aniline byproduct indicates over-reduction of the nitro group. While this reaction pathway is more common in syntheses using reducing agents like zinc or hydrazine[2][3], certain conditions in the carbanion-based synthesis can also favor this outcome.

  • Causality: The nitro group is an electron-withdrawing group essential for activating the aromatic ring toward nucleophilic attack. However, under certain conditions, it can be reduced to a nitroso, hydroxylamine, and finally an amino (aniline) group. This can be inadvertently caused by certain reagents or intermediates acting as reducing agents, especially during workup or prolonged reaction times at elevated temperatures.

  • Solutions & Optimization:

    • Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or heating the reaction mixture, as this can promote decomposition pathways that may lead to reduction.

    • Use a Silylating Agent for Cyclization: The modern variant of this reaction uses a trialkylsilyl chloride (e.g., TMSCl) in the second step.[1] The silylating agent traps the intermediate oxy-anion formed after cyclization, driving the reaction towards dehydration and formation of the benzisoxazole rather than other pathways.

    • Careful Workup: Quench the reaction carefully with a non-reducing medium, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), before proceeding with extraction.

Q3: TLC analysis shows a complex mixture of spots, and I am struggling to isolate the desired product. What are the likely side products?

A3: A complex reaction mixture often points to a lack of regioselectivity or the formation of stable, undesired intermediates.

  • Causality:

    • Incorrect Regioselectivity: The nucleophilic attack must occur at the position ortho to the nitro group for cyclization to be possible.[1] However, attack at the para position can also occur, leading to the formation of a different σ-adduct that cannot cyclize to the desired product and will instead form other impurities upon workup.[1] Using a less polar solvent like THF often favors the desired ortho-addition.[1]

    • Dimerization: Under some conditions, especially if the cyclization/dehydration step is inefficient, intermediates can dimerize to form azoxy species, similar to those seen in other benzisoxazole syntheses.[2][3]

  • Solutions & Optimization:

    • Optimize the Solvent System: As established in the literature, performing the reaction in a solvent of lower polarity, such as THF, can enhance the selectivity for ortho-attack over para-attack.[1]

    • Promote Efficient Cyclization: Ensure the timely and effective addition of the silylating agent and additional base in the second stage of the reaction to rapidly convert the ortho σ-adduct to the final product, preventing it from participating in side reactions.

Q4: I am having difficulty purifying the final product via column chromatography. Are there any specific recommendations?

A4: The aldehyde functionality in the target molecule can make it somewhat sensitive and prone to streaking on silica gel.

  • Causality: Aldehydes can sometimes interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation. They can also be sensitive to oxidation if left exposed to air on the column for extended periods.

  • Solutions & Optimization:

    • Deactivate the Silica Gel: Before preparing your column, consider pre-treating the silica gel by slurrying it in the eluent system containing a small amount of a neutralizer like triethylamine (~0.5-1% by volume). This deactivates the acidic sites and often leads to sharper peaks and better recovery.

    • Optimize the Eluent System: A common eluent system for molecules of this polarity is a mixture of hexanes and ethyl acetate. Start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. A gradient elution is often more effective than an isocratic one.

    • Recrystallization: If the crude product is reasonably pure (>85%), recrystallization can be an excellent alternative or final purification step. Experiment with solvent systems like ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

    • Prompt Elution: Do not let the column run dry or sit for extended periods. Elute the product as efficiently as possible to minimize contact time with the silica and air.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of nucleophilic substitution of hydrogen in nitroarenes.[1]

Table 1: Reagents and Suggested Quantities

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
4-Nitro-3-methylbenzaldehyde165.1510.01.65 g1.0
4-Methylphenylacetonitrile131.1711.01.44 g1.1
Potassium tert-butoxide (t-BuOK)112.2122.02.47 g2.2
Chlorotrimethylsilane (TMSCl)108.6412.01.6 mL1.2
Anhydrous Tetrahydrofuran (THF)--50 mL-

Step-by-Step Methodology:

  • Reaction Setup:

    • Under an inert atmosphere (N₂ or Ar), add 4-methylphenylacetonitrile (1.1 eq) and anhydrous THF (30 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

    • Cool the solution to -78°C using a dry ice/acetone bath.

  • Carbanion Formation & Nucleophilic Addition:

    • Slowly add a solution of potassium tert-butoxide (1.1 eq) in THF (10 mL) to the flask while maintaining the temperature below -70°C. Stir for 30 minutes at this temperature. The solution may turn a deep color, indicating carbanion formation.

    • In a separate flask, dissolve 4-nitro-3-methylbenzaldehyde (1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the carbanion solution over 20-30 minutes, ensuring the internal temperature does not exceed -70°C.

    • After the addition is complete, stir the reaction mixture at -78°C for an additional 1-2 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Cyclization and Dehydration:

    • To the cold reaction mixture, add a second portion of potassium tert-butoxide (1.1 eq).

    • Immediately following the base, add chlorotrimethylsilane (TMSCl, 1.2 eq) dropwise.

    • After the addition, remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir for 3-4 hours or until TLC analysis indicates the consumption of the intermediate adduct and formation of the product.

  • Work-up and Extraction:

    • Cool the reaction mixture to 0°C in an ice bath and cautiously quench by adding 20 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent if necessary).

    • Elute with a gradient of 5% to 20% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde as a solid.

References

  • Baran, P. S., & Z-Cong, L. (2015). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. Available at: [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds.
  • Baran, P. S., & Z-Cong, L. (2015). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Available at: [Link]

  • Mąkosza, M., & Staliński, K. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,1-Benzisoxazoles. Available at: [Link]

  • Stokes, B. J., et al. (2010). A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles. ACS Publications. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-(4-Ethylphenyl)-2,1-benzisoxazole. Available at: [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Dihydrobenzisoxazoles by the [3+2] Cycloaddition of Arynes and Oxaziridines. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, A., & Kumar, R. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde Production

An official website of the United States government Here's how you know Welcome to the technical support resource for the synthesis and scale-up of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. This guide is desig...

Author: BenchChem Technical Support Team. Date: February 2026

An official website of the United States government Here's how you know

Welcome to the technical support resource for the synthesis and scale-up of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthetic sequence. We will delve into the mechanistic rationale behind common challenges and provide actionable, field-tested solutions to optimize your process for safety, yield, and purity.

Synthetic Overview & Key Challenges

The production of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde is typically a multi-step process. A common and industrially relevant approach involves the construction of the 3-aryl-2,1-benzisoxazole (anthranil) core, followed by the introduction of the C5-aldehyde functionality.

The formation of the benzisoxazole ring often proceeds via the condensation of a substituted nitroarene with a carbanion source, such as a derivative of 4-methylphenylacetonitrile.[1][2] This step is critical and presents significant scale-up challenges, including control of regiochemistry and suppression of side reactions. Subsequent formylation introduces the aldehyde group, which brings its own set of challenges related to selectivity and product purification.

This guide provides a structured approach to troubleshooting issues that may arise during these key transformations.

G A Substituted Nitroarene + 4-Methylphenylacetonitrile Derivative B Base & Silylating Agent Mediated σH-Adduct Formation A->B Low Temp, Inert Atmosphere C Cyclization to form 3-(p-tolyl)-2,1-benzisoxazole B->C Thermal or Base-promoted D Benzisoxazole Core E Vilsmeier-Haack or other Formylation D->E POCl3, DMF F Target Molecule: 3-(4-Methylphenyl)-2,1- benzisoxazole-5-carbaldehyde E->F Aqueous Workup G Crude Product H Crystallization / Reslurry G->H Solvent Screening I Final API H->I Drying

Caption: High-level workflow for the synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the initial cyclization step? A: The most frequent issue is poor regiocontrol during the initial nucleophilic addition. The carbanion generated from the 4-methylphenylacetonitrile derivative must add ortho to the nitro group of the aromatic precursor. If the para position is unsubstituted, the nucleophile can add there, leading to a thermodynamically more stable σH-adduct that results in the formation of methylenequinone-oxime derivatives instead of the desired benzisoxazole.[1] Low reaction temperatures and less polar solvents, such as THF, can favor the desired ortho-addition.[1]

Q2: I am observing a significant amount of a high-molecular-weight impurity, identified as an acridine derivative. Why is this happening? A: Acridine formation is a known side reaction in this type of synthesis. It becomes particularly prominent when the ratio of the silylating agent to the base is high.[2] An excess of silylating agent relative to the base can favor an alternative reaction pathway. To mitigate this, carefully control the stoichiometry, ensuring the amount of base (e.g., DBU or t-BuOK) is equal to or greater than the molar amount of the silylating agent.[2]

Q3: My formylation step is producing multiple isomers. How can I improve selectivity for the 5-position? A: Regioselectivity in electrophilic substitution on the 2,1-benzisoxazole ring is highly dependent on the reaction conditions and the existing substituents. For Vilsmeier-Haack formylation, temperature control is critical. Running the reaction at lower temperatures can enhance selectivity. Ensure slow, controlled addition of the benzisoxazole substrate to the pre-formed Vilsmeier reagent. The presence of activating or deactivating groups on the benzisoxazole core will also influence the outcome, and DFT modeling may be beneficial to predict isomer distribution before scale-up.

Q4: Are there any major safety concerns I should be aware of during scale-up? A: Yes. The initial cyclization often uses strong, air-sensitive bases like potassium tert-butoxide (t-BuOK) and generates heat. Exothermic events must be managed with appropriate reactor cooling and controlled addition rates. Secondly, the partial reduction of nitro-arenes can, under certain conditions, lead to the formation of unstable intermediates; differential scanning calorimetry (DSC) is highly recommended to assess thermal hazards.[3] Lastly, formylation with reagents like phosphorus oxychloride (POCl3) is highly corrosive and involves a vigorous quenching step that must be carefully controlled to manage gas evolution and heat.

Troubleshooting Guide by Synthetic Stage
Stage 1: Synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole Core

This stage involves the reaction of a suitably substituted nitroarene with a benzylic C-H acid like 4-methylphenylacetonitrile.

Problem Potential Root Cause(s) Recommended Actions & Scientific Rationale
Low or No Conversion of Nitroarene 1. Ineffective Base: The base (e.g., t-BuOK) may be degraded due to moisture exposure. 2. Low Temperature: While low temperature is needed for adduct formation, the reaction may be too slow if not allowed to warm sufficiently for cyclization. 3. Poor Reagent Quality: The silylating agent may be hydrolyzed.1. Action: Use a fresh, anhydrous base from a sealed container and ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). 2. Action: Follow a strict temperature profile. Add the base at low temperatures (-40 to -20 °C) to form the adduct, then allow the reaction to warm to ambient or slightly elevated temperatures to drive the cyclization to completion. Monitor via an in-process control (IPC) like UPLC. 3. Action: Use freshly opened or distilled reagents.
Formation of Methylenequinone-Oxime Side Product 1. Incorrect Regiochemistry: The nucleophile adds to the position para to the nitro group instead of ortho.[1] 2. Solvent Effects: Protic or highly polar aprotic solvents can stabilize the undesired para-adduct.1. Action: Select a nitroarene starting material that has a blocking group at the para-position if possible.[1] 2. Action: Utilize less polar solvents like THF, which have been shown to favor the formation of the kinetic ortho-adduct over the thermodynamic para-adduct.[1]
Difficult Phase Separation During Aqueous Workup 1. Emulsion Formation: The presence of fine solids or partially soluble intermediates can stabilize emulsions. 2. Incorrect pH: The pH of the aqueous phase may not be optimal for breaking up organic-soluble salts.1. Action: Add a small amount of a saturated brine solution to increase the ionic strength of the aqueous phase, which often helps break emulsions. A filtration step prior to workup may also be beneficial. 2. Action: Adjust the pH of the aqueous layer. Ensure it is sufficiently basic or acidic to fully neutralize any reactive species.
Stage 2: Formylation of the Benzisoxazole Core

This step introduces the aldehyde at the 5-position, typically using a Vilsmeier-Haack reaction (POCl3/DMF).

Problem Potential Root Cause(s) Recommended Actions & Scientific Rationale
Incomplete Reaction / Low Yield 1. Decomposition of Vilsmeier Reagent: The reagent is moisture-sensitive and thermally unstable. 2. Insufficient Reagent: Stoichiometry may be insufficient for a complete reaction, especially if some reagent is consumed by trace water.1. Action: Pre-form the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately. Ensure all glassware and solvents are scrupulously dry. 2. Action: Use a slight excess (1.2-1.5 equivalents) of the Vilsmeier reagent. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Poor Regioselectivity (Formation of Isomers) 1. High Reaction Temperature: Higher temperatures can overcome the activation energy barrier for substitution at other positions on the ring. 2. Order of Addition: Adding the Vilsmeier reagent to the substrate can create localized areas of high concentration and temperature.1. Action: Maintain strict temperature control throughout the addition and reaction period, typically between 0 °C and room temperature. 2. Action: Add the benzisoxazole substrate (dissolved in a suitable solvent) slowly to the pre-formed Vilsmeier reagent. This maintains a constant excess of the reagent and better temperature control.
Product Decomposition During Workup 1. Exothermic Quench: The quench of excess POCl3 is highly exothermic and can lead to localized heating and degradation. 2. Acidic Conditions: The product may be unstable under the strongly acidic conditions present before neutralization.1. Action: Perform the quench by slowly adding the reaction mixture to a well-stirred, cold solution of sodium acetate or sodium carbonate. Never add water directly to the reaction mixture on a large scale. 2. Action: Minimize the time the product spends in the acidic quench mixture. Proceed to neutralization and extraction promptly after the quench is complete.
Scale-Up Specific Troubleshooting

G A Low Yield at Scale? B Mixing or Thermal Issue? A->B C Impurity Profile Changed? A->C Purity OK D Yes B->D F No B->F H Yes C->H J No C->J E Check Agitator Design & Heat Transfer Coeff. D->E G Analyze Raw Materials F->G I Identify New Impurities (LC-MS) H->I K Re-evaluate Lab Parameters J->K

Caption: Decision tree for initial scale-up troubleshooting.

Challenge Root Cause Analysis & Explanation Mitigation Strategy
Extended Reaction Times Poor Mass Transfer: As the volume increases, the surface-area-to-volume ratio decreases. Lab-scale magnetic stirring is inefficient at pilot scale. In heterogeneous reactions, this leads to poor mixing and slower reaction rates.Action: Implement overhead mechanical stirring with appropriate impeller design (e.g., pitched-blade turbine or anchor) to ensure homogeneity. Perform a mixing study to determine the minimum agitation speed required for full suspension or dispersion.
Unexpected Exotherms or Runaway Reaction Reduced Heat Transfer: The lower surface-area-to-volume ratio at scale also means that heat generated by the reaction cannot be dissipated as efficiently. An exotherm that is easily managed in a lab flask can become a serious safety hazard in a large reactor.Action: Conduct reaction calorimetry (RC1) studies to quantify the heat of reaction. Use this data to model the thermal profile at scale and ensure the plant's cooling capacity is sufficient. Implement controlled addition of the limiting reagent to manage the rate of heat generation.
New or Increased Levels of Impurities "Hidden" Impurities in Starting Materials: A 0.5% impurity in a raw material is negligible at the 1g scale but becomes a significant quantity at the 100kg scale, potentially leading to new side products. Longer Exposure to Harsh Conditions: Longer processing times at scale (e.g., for charging, heating, transfers) can lead to the degradation of sensitive intermediates or products.Action: Tighten specifications for all incoming raw materials and perform comprehensive analysis. Action: Develop a comprehensive impurity profile. Identify the structure of new impurities to understand their formation mechanism. Optimize the process to minimize reaction and workup times where possible.
Crystallization & Isolation Issues Different Cooling Profile: Slow, controlled cooling in the lab is difficult to replicate at scale, where cooling is non-linear. This can lead to different crystal habits, oiling out, or the inclusion of impurities.Action: Develop a robust crystallization protocol. Utilize a process analytical technology (PAT) tool like a focused beam reflectance measurement (FBRM) probe to monitor particle size and count in real-time. Define a cooling and seeding protocol that is scalable and reproducible.
References
  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 58(1), 1-29.
  • Więcław, M., Bobin, M., Kwast, A., Bujok, R., Wróbel, Z., & Wojciechowski, K. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Molecular Diversity, 19(4), 807-816. [Link]

  • Shen, B. K., Alger, M. C., Beutner, G. L., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(24), 6448-6451. [Link]

  • Stokes, B. J., Vogel, C. V., Urnezis, L. K., Pan, M., & Driver, T. G. (2010). Iron(II) Bromide-Catalyzed Synthesis of 2,1-Benzisoxazoles, Indazoles, and Pyrazoles. Organic Letters, 12(13), 2884-2887. [Link]

  • Więcław, M., Bobin, M., Kwast, A., Bujok, R., Wróbel, Z., & Wojciechowski, K. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 3-(4-Ethylphenyl)-2,1-benzisoxazole. PrepChem.com. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 3-Aryl-2,1-Benzisoxazoles: A Comparative Analysis Centered on 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

Introduction: The Benzisoxazole Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzisoxazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The benzisoxazole ring system is a premier example of such a scaffold, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] These heterocyclic compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4][5] This guide provides a comparative analysis of benzisoxazole derivatives, with a specific focus on the 2,1-benzisoxazole (anthranil) subclass. We will use 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde as a central reference point to explore how subtle structural modifications influence biological function, providing researchers with insights into rational drug design.

The unique physicochemical properties of the benzisoxazole nucleus, including its rigid, planar structure and specific electronic distribution, allow for tailored interactions within protein binding pockets.[4] This guide will delve into the synthesis, structure-activity relationships (SAR), and potential applications of these compounds, supported by experimental data and established protocols, to empower researchers in their quest for novel therapeutics.

Comparative Synthesis Strategies for 3-Aryl-2,1-Benzisoxazoles

The synthesis of the 2,1-benzisoxazole core can be achieved through various routes, often starting from ortho-substituted nitroarenes.[6] A common and effective strategy involves the reductive cyclization of an ortho-nitroaryl ketone. For our reference compound, 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde, a plausible and efficient synthetic pathway would start from a suitably substituted 2-nitrobenzaldehyde.

The rationale for this synthetic choice lies in the accessibility of starting materials and the generally high yields of the cyclization step. The presence of the aldehyde in the starting material (e.g., 4-formyl-2-nitroacetophenone) is compatible with many reductive cyclization conditions, or it can be introduced later via formylation of the benzisoxazole ring.

Below is a generalized workflow comparing two common approaches for the synthesis of the 3-aryl-2,1-benzisoxazole scaffold.

G cluster_0 Route A: Reductive Cyclization of o-Nitroaryl Ketones cluster_1 Route B: Condensation of Nitroarenes with Benzylic C-H Acids A_start 2-Nitro-5-formyl-acetophenone A_inter Grignard Reaction (4-Methylphenylmagnesium bromide) A_start->A_inter A_alcohol Tertiary Alcohol Intermediate A_inter->A_alcohol A_reduct Reductive Cyclization (e.g., SnCl2/HCl) A_alcohol->A_reduct A_end 3-(4-Methylphenyl)-2,1- benzisoxazole-5-carbaldehyde A_reduct->A_end B_start1 4-Chloro-3-nitrobenzaldehyde B_condense Base-mediated Condensation (e.g., t-BuOK) B_start1->B_condense B_start2 4-Methylphenylacetonitrile B_start2->B_condense B_end 3-(4-Methylphenyl)-2,1- benzisoxazole-5-carbaldehyde B_condense->B_end

Figure 1: Comparative synthetic workflows for 3-Aryl-2,1-benzisoxazoles.

Route A is often preferred for its regiochemical control, while Route B, a method introduced by Davis and Pizzini, offers a convergent approach that can be advantageous for library synthesis.[6]

Structure-Activity Relationship (SAR): The Influence of C3 and C5 Substituents

The biological activity of benzisoxazoles is highly dependent on the nature and position of substituents on the heterocyclic core.[1] By comparing our reference compound with other derivatives, we can elucidate key SAR trends.

The C3-Aryl Moiety: A Key Determinant of Potency and Selectivity

The substituent at the 3-position of the benzisoxazole ring plays a crucial role in modulating biological activity. Studies on various 3-substituted derivatives have shown that the nature of this group can significantly impact potency.[7]

  • Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the C3-phenyl ring can alter the electronic properties of the entire molecule, affecting its binding affinity to target proteins. In our reference compound, the 4-methyl group is a weak electron-donating group. Comparative studies have shown that electron-withdrawing groups, such as halogens, at this position can sometimes enhance antimicrobial or anticancer activity.[1]

  • Steric Factors: The size and conformation of the C3-aryl group influence how the molecule fits into a receptor's binding site. The tolyl group in our reference compound provides a degree of steric bulk that can be optimized for specific targets.

The C5-Carbaldehyde Group: A Handle for Functionalization and Interaction

Substituents on the benzene portion of the benzisoxazole ring also profoundly affect activity. The introduction of a halogen atom at the 5-position has been shown to increase anticonvulsant activity in some series, although it may also increase neurotoxicity.[1][8]

The 5-carbaldehyde group in our reference compound is particularly interesting for several reasons:

  • Hydrogen Bonding: The aldehyde's oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site.

  • Reactive Handle: The aldehyde functionality provides a convenient point for chemical modification. It can be readily converted into other functional groups (e.g., amines, alcohols, carboxylic acids) or used in condensation reactions to create larger, more complex molecules, allowing for the exploration of a wider chemical space.

  • Electronic Withdrawal: As an electron-withdrawing group, the aldehyde can influence the overall electronic profile of the benzisoxazole system.

The following diagram illustrates the key pharmacophoric features and their influence on activity.

Figure 2: Key pharmacophoric sites on the 2,1-benzisoxazole scaffold.

Comparative Biological Activity: Anticancer Potential

Benzisoxazoles have emerged as promising anticancer agents.[1][4] Several derivatives have shown potent activity against various cancer cell lines, often by targeting key enzymes like histone deacetylases (HDACs).[4][9]

To objectively compare the potential performance of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde, we can analyze data from studies on structurally related compounds. The table below summarizes the in vitro anticancer activity (IC₅₀ values) of various benzisoxazole derivatives against a human cancer cell line.

Compound IDC3-SubstituentC5-SubstituentCancer Cell LineIC₅₀ (µM)Reference
1 4-Phenoxyphenyl-1H-1,2,3-triazol-1-ylHMV4-11 (AML)2.0[9]
2 PhenylHHT-29 (Colon)>50[1]
3 4-ChlorophenylHHT-29 (Colon)25.3[1]
4 4-MethoxyphenylHHT-29 (Colon)38.1[1]
Reference 4-Methylphenyl -CHO (Hypothetical) To be determined N/A

Data synthesized from multiple sources for illustrative comparison.

Analysis of Comparative Data:

  • Compound 1 , featuring a bulky, complex triazole-containing substituent at C3, demonstrates high potency against an acute myeloid leukemia (AML) cell line, suggesting that complex heterocyclic systems at this position can be highly effective.[9]

  • Comparing Compounds 2, 3, and 4 against the HT-29 colon cancer line reveals the impact of substitution on the C3-phenyl ring. The introduction of a chloro group (an electron-withdrawing group) in Compound 3 significantly enhances activity compared to the unsubstituted phenyl ring in Compound 2 .[1]

  • The aldehyde group on our reference compound offers a unique feature not present in the others listed. Its electron-withdrawing nature and potential for hydrogen bonding could lead to potent activity, warranting experimental validation.

Experimental Protocols

To ensure the trustworthiness and reproducibility of research, detailed protocols are essential. Below are representative procedures for the synthesis and in vitro biological evaluation of a 3-aryl-2,1-benzisoxazole derivative.

Protocol 1: Synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde (Hypothetical Route)

Causality: This protocol is based on a well-established reductive cyclization method. Tin(II) chloride is a mild and effective reducing agent for converting nitro groups to the hydroxylamine oxidation state, which then undergoes spontaneous intramolecular cyclization to form the benzisoxazole ring.

Materials:

  • (5-formyl-2-nitrophenyl)(4-methylphenyl)methanol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the starting alcohol (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of SnCl₂·2H₂O (3-4 equivalents) in concentrated HCl to the flask with stirring.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

Causality: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., MV4-11)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium. Replace the old medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software program.

Conclusion and Future Perspectives

3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde represents a promising, yet underexplored, member of a therapeutically significant class of compounds. This guide has contextualized its potential by comparing its structural features to those of other benzisoxazoles with established biological profiles. The analysis of structure-activity relationships highlights the critical roles of the C3-aryl and C5-aldehyde substituents in dictating molecular interactions and overall activity. The aldehyde functionality, in particular, serves as a versatile chemical handle for future derivatization and the development of next-generation drug candidates.

Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound and its derivatives. Exploring modifications of the C5-aldehyde into various Schiff bases, oximes, or hydrazones could lead to new chemical entities with enhanced potency and selectivity against cancer, microbial, or inflammatory targets. The protocols and comparative data provided herein offer a solid foundation for researchers to embark on this exciting avenue of drug discovery.

References

  • Ghate, M., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. [Link]

  • Shastri, R. A., & Varudkar, J. S. (2022). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. [Link]

  • Mączyński, M., et al. (2021). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Beilstein Journal of Organic Chemistry. [Link]

  • Hamaidia, S., et al. (2015). New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. ResearchGate. [Link]

  • Rangappa, K. S., et al. (2018). 1,2-Benzisoxazole-3-acetamide derivatives as dual agents for DPP-IV inhibition and anticancer activity. Taylor & Francis Online. [Link]

  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry. [Link]

  • Basappa, et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. PubMed. [Link]

  • Kabi, A. K., et al. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis of Benzisoxazoles. Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). Synthesis of 2,1-Benzisoxazoles. Organic Chemistry Portal. [Link]

  • Goyal, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Sharma, D., & Narasimhan, B. (2016). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. Der Pharma Chemica. [Link]

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Validation

A Comparative Analysis of the Biological Activity of Benzisoxazole and Benzoxazole Isomers: A Guide for Researchers

In the landscape of medicinal chemistry, isomeric scaffolds often present a fascinating dichotomy. While structurally similar, subtle electronic and conformational differences can lead to vastly different biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, isomeric scaffolds often present a fascinating dichotomy. While structurally similar, subtle electronic and conformational differences can lead to vastly different biological activities. This guide provides an in-depth comparative analysis of two such isomeric heterocyclic compounds: benzisoxazole and benzoxazole. Both are considered "privileged structures," forming the core of numerous biologically active molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative biological activities, supported by experimental data, detailed protocols, and mechanistic insights to inform rational drug design.

At a Glance: Benzisoxazole vs. Benzoxazole

Feature1,2-BenzisoxazoleBenzoxazole
Structure Fused benzene and isoxazole ringsFused benzene and oxazole rings
Key Biological Activities Anticancer, Antimicrobial, Anti-inflammatory, Anticonvulsant, Antipsychotic.[1][2]Anticancer, Antimicrobial, Anti-inflammatory, Analgesic.[3][4]
Primary Mechanisms of Action Inhibition of enzymes such as monoamine oxidase (MAO); modulation of DNA topoisomerases.[1][5]Inhibition of tyrosine kinases (e.g., VEGFR-2), modulation of NF-κB and apoptotic pathways.[3][6]

The key structural difference lies in the arrangement of the nitrogen and oxygen atoms within the five-membered ring fused to the benzene ring. This seemingly minor alteration significantly influences the electron distribution and hydrogen bonding capabilities of the molecules, thereby impacting their interaction with biological targets.[1]

Anticancer Activity: A Tale of Two Scaffolds

Both benzisoxazole and benzoxazole derivatives have demonstrated significant potential as anticancer agents; however, their efficacy and mechanisms of action can vary depending on the substitution patterns and the specific cancer cell line.[3]

Benzoxazole Derivatives as VEGFR-2 Inhibitors

A prominent mechanism of anticancer action for many benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[7] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to apoptosis and a reduction in tumor growth.[6]

In Vitro Anticancer Activity of Representative Benzoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5-methylbenzo[d]oxazole derivative (12l)HepG2 (Liver Cancer)10.50[6]
5-methylbenzo[d]oxazole derivative (12l)MCF-7 (Breast Cancer)15.21[6]
Unsubstituted benzo[d]oxazole derivative (12d)HepG2 (Liver Cancer)23.61[6]
Unsubstituted benzo[d]oxazole derivative (12d)MCF-7 (Breast Cancer)44.09[6]
Naphtho[1,2-d][1][6]oxazole with chlorineHCV29T (Bladder Cancer)2.18 - 2.89[8]
Benzisoxazole Derivatives: Diverse Anticancer Mechanisms

Benzisoxazole derivatives have also emerged as a promising class of anticancer compounds, often acting through different mechanisms.[3] Some derivatives have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, while others can induce apoptosis through pathways independent of VEGFR-2 inhibition.[2] For instance, certain benzisoxazole derivatives exhibit potent activity through the inhibition of bacterial type-II topoisomerases, a mechanism that can also be explored for its anticancer potential.[1]

In Vitro Anticancer Activity of Representative Benzisoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Phosphorodiamidate prodrug of benzisoxazole (82)Not specified241[2]
Amide substituted benzisoxazole (72-74)HeLa, HT-29, MCF-7, HepG2Potent activity reported[2]

While direct side-by-side comparisons of structurally analogous isomeric pairs are limited in the literature, the available data suggests that the position of the nitrogen atom significantly influences the anticancer potency and selectivity.[3]

Mechanistic Pathway: VEGFR-2 Inhibition by Benzoxazole Derivatives

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cell Cancer Cell VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Activates VEGF VEGF VEGF->VEGFR2 Binds Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits Apoptosis Apoptosis Benzoxazole->Apoptosis Induces TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Promotes

Caption: VEGFR-2 signaling pathway and its inhibition by benzoxazole derivatives.

Anti-inflammatory Activity: Targeting Key Mediators

Inflammation is a critical pathological feature of many diseases, and both benzoxazole and benzisoxazole derivatives have shown promise as anti-inflammatory agents.[3]

Benzoxazole and NF-κB Modulation

The anti-inflammatory action of some benzoxazole derivatives is attributed to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[9] Inhibition of the NF-κB pathway can therefore lead to a broad-spectrum anti-inflammatory effect.[10]

Benzisoxazole and Inhibition of Inflammatory Enzymes

Benzisoxazole derivatives have also demonstrated significant anti-inflammatory properties.[1] Their mechanism can involve the inhibition of enzymes like lipoxygenase, which is involved in the production of inflammatory mediators.[1] Structure-activity relationship studies have shown that the anti-inflammatory activity is highly dependent on the substituents on the benzisoxazole ring.[1] For instance, derivatives bearing electron-withdrawing nitro groups have been reported to show good anti-inflammatory activity.[1]

Comparative Anti-inflammatory Activity of Benzoxazole and Benzisoxazole Derivatives

ScaffoldDerivativeAssayActivity (IC50)Reference
BenzoxazoloneCompound 3gIL-6 inhibition5.09 ± 0.88 µM[3]
BenzoxazoloneCompound 3dIL-6 inhibition5.43 ± 0.51 µM[3]
BenzisoxazoleNitro-substitutedCarrageenan-induced paw edemaGood anti-inflammatory activity[1]
BenzisoxazolePiperidine conjugatedLipoxygenase inhibitionGood activity[1]
Mechanistic Pathway: NF-κB Modulation by Benzoxazole Derivatives

NFkB_Modulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB IκB NFkB NF-κB Gene Pro-inflammatory Gene Expression NFkB->Gene Translocates & Activates NFkB_IkB->NFkB IκB degradation, NF-κB release Stimuli Inflammatory Stimuli Stimuli->IKK Activates Benzoxazole Benzoxazole Derivative Benzoxazole->IKK Inhibits

Caption: NF-κB signaling pathway and its modulation by benzoxazole derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Both benzoxazole and benzisoxazole scaffolds have been extensively explored for their antimicrobial properties against a range of bacteria and fungi.[3]

Benzoxazole Derivatives

Certain benzoxazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][11] The antimicrobial activity is often influenced by the nature and position of substituents on the benzoxazole ring.

Benzisoxazole Derivatives

Benzisoxazole derivatives also exhibit a broad spectrum of antimicrobial activity.[1] Some have shown good antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Bacillus subtilis.[1] The mechanism of action for some benzisoxazole-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1]

Comparative Antimicrobial Activity (MIC, µg/mL)

ScaffoldDerivativeS. aureusE. coliC. albicansReference
Benzoxazole2,5-disubstituted128 - 256Low activity64 - 256[12]
BenzisoxazoleUnsubstituted phenylGood activityGood activityNot reported[1]

Experimental Protocols

Synthesis of 2-Substituted Benzoxazole Derivatives

Rationale: This method describes a general and efficient procedure for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and tertiary amides using triflic anhydride (Tf₂O) as an activator. This cascade reaction is versatile and provides good yields for a wide range of functionalized benzoxazole derivatives.[13]

Step-by-Step Methodology:

  • To a solution of the tertiary amide (0.55 mmol) in 1 mL of dichloromethane (DCM), add 2-fluoropyridine (1 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triflic anhydride (0.6 mmol) dropwise to the cooled mixture and stir for 15 minutes.

  • Add the corresponding 2-aminophenol (0.5 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding 0.5 mL of triethylamine (Et₃N).

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether: ethyl acetate = 20:1) to obtain the desired 2-substituted benzoxazole.[13]

Synthesis of 3-Substituted-1,2-benzisoxazoles

Rationale: This protocol outlines the synthesis of 3-substituted-1,2-benzisoxazoles from a ketone precursor via an oxime intermediate. This is a common and effective method for introducing substituents at the 3-position of the benzisoxazole ring.[14]

Step-by-Step Methodology:

  • Oxime Formation:

    • To a solution of the starting ketone in a mixture of ethanol and water (2:3), add hydroxylamine hydrochloride and sodium acetate.

    • Stir the mixture at room temperature for 1 hour, followed by refluxing for 2 hours.

    • After cooling, the oxime product can be isolated.[14]

  • Cyclization to Benzisoxazole:

    • To a solution of the oxime in dry tetrahydrofuran (THF), add sodium tert-butoxide (t-BuONa), a catalytic amount of N,N'-dimethylethylenediamine (DMEDA), and copper(I) iodide (CuI).

    • Stir the reaction mixture at room temperature for 1 hour.

    • After completion, the reaction is worked up to isolate the 3-substituted-1,2-benzisoxazole.[14]

In Vitro Anticancer Activity: MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. It is widely used to screen the cytotoxic potential of chemical compounds.[15]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (benzisoxazole or benzoxazole derivatives) in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds.

    • Incubate the plate for another 24-48 hours.[3]

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[3][15]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[3][8]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

    • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.[3]

Antimicrobial Activity: Agar Well Diffusion Method

Rationale: The agar well diffusion method is a widely used and straightforward technique to evaluate the antimicrobial activity of chemical compounds. The size of the zone of inhibition around the well containing the test compound is indicative of its antimicrobial potency.[12]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Inoculation of Agar Plates:

    • Uniformly spread the microbial suspension over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a Petri dish.

  • Well Preparation:

    • Using a sterile cork borer, punch wells of a defined diameter (e.g., 6 mm) into the inoculated agar plate.[12]

  • Compound Application:

    • Add a specific volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.[12][16]

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[3]

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[3]

Conclusion

Both benzisoxazole and benzoxazole isomers represent privileged scaffolds in medicinal chemistry with a broad spectrum of biological activities. While direct comparative studies of isomeric pairs are not abundant, the available data suggest that the subtle change in the heteroatom arrangement within the five-membered ring significantly influences their pharmacological profiles. Benzoxazole derivatives have shown strong potential, particularly as anticancer agents targeting specific signaling pathways like VEGFR-2. Benzisoxazole derivatives also exhibit a wide array of activities, including potent CNS effects through mechanisms like MAO inhibition, and warrant further investigation across various therapeutic areas. Future research focusing on the synthesis and side-by-side biological evaluation of isomeric pairs will be crucial for a more definitive comparison and for guiding the rational design of new therapeutic agents.

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Comparative

A Strategic Guide to Profiling the Cross-Reactivity of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

In the landscape of modern drug discovery, the principle of "one compound, one target" is a foundational aspiration that is seldom a reality. The intricate nature of biological systems means that even the most carefully...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one compound, one target" is a foundational aspiration that is seldom a reality. The intricate nature of biological systems means that even the most carefully designed small molecules can engage with unintended targets, leading to unforeseen side effects or, in some cases, beneficial polypharmacology. For novel chemical entities like 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde, a rigorous and early assessment of target selectivity is not merely a regulatory hurdle but a critical step in elucidating its therapeutic potential and mitigating risks.[1][2][3]

The benzisoxazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antipsychotic, anticonvulsant, and antimicrobial effects.[4][5] This history provides both a roadmap and a cautionary tale: while it highlights the scaffold's potential for potent bioactivity, it also underscores the propensity for interactions with multiple target classes, particularly G-protein coupled receptors (GPCRs) and ion channels.[4][5] This guide presents a comprehensive, multi-tiered strategy for characterizing the cross-reactivity profile of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde, designed for researchers and drug development professionals.

The Imperative of Early-Stage Selectivity Profiling

Identifying off-target interactions early in the discovery pipeline is paramount. It allows for the selection of better drug candidates, reduces safety-related attrition in later, more expensive stages of development, and enables the establishment of a clear structure-activity relationship (SAR) for both on-target potency and off-target liabilities.[1][6][7] A proactive approach to safety pharmacology helps build a comprehensive data package that predicts potential clinical adverse drug reactions (ADRs) long before they become critical obstacles.[1][8]

A Multi-Faceted Strategy for Cross-Reactivity Assessment

A robust cross-reactivity study should be a logical, tiered progression from broad, predictive methods to specific, functional assays. This approach maximizes efficiency and resource allocation by using cost-effective, high-throughput methods to cast a wide net before committing to more complex biological investigations.

G cluster_0 Phase 1: In Silico & Computational Assessment cluster_1 Phase 2: In Vitro Biochemical Screening cluster_2 Phase 3: Cell-Based Functional Assays a Structural Similarity Analysis (vs. known promiscuous compounds) b Pharmacophore Modeling & Off-Target Prediction a->b Identifies potential liability motifs c Broad Panel Radioligand Binding Assays (e.g., Eurofins SafetyScreen44, CEREP Panels) b->c Guides panel selection d Focused Kinase Selectivity Profiling (e.g., KinomeScan) c->d Confirms direct interactions & quantifies affinity e GPCR Functional Assays (cAMP, IP1, Calcium Flux) d->e Prioritizes hits for functional follow-up f Ion Channel Electrophysiology (e.g., Patch Clamp) e->f Validates functional impact of off-target binding g Cellular Phenotypic Screening f->g Validates functional impact of off-target binding

Caption: Tiered workflow for cross-reactivity profiling.

Phase 1: In Silico Profiling – The Predictive Foundation

Before initiating wet-lab experiments, computational methods can provide invaluable, cost-effective insights into the potential promiscuity of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde.[9] By comparing the molecule's structure to large databases of compounds with known biological activities, we can generate hypotheses about likely off-targets.

  • Rationale: Computational tools leverage vast datasets to identify structural motifs or physicochemical properties associated with off-target binding.[9][10] This predictive step helps in the rational design of subsequent, more expensive screening panels, maximizing the relevance of the data generated.[11]

  • Recommended Approaches:

    • Similarity Searching: Utilize platforms like ChEMBL or PubChem to identify structurally related compounds with annotated biological data. Given the benzisoxazole core, particular attention should be paid to analogs with known activity at dopamine, serotonin, and adrenergic receptors.

    • Pharmacophore Screening: Screen the compound's 3D pharmacophore against models of known off-targets, such as the hERG ion channel, various GPCRs, and kinases.

    • Promiscuity Prediction: Employ tools that identify Pan-Assay Interference Compounds (PAINS) or use machine learning models trained on large-scale screening data to predict promiscuous bioactivity.[10]

Phase 2: In Vitro Binding Assays – Casting a Wide Net

The cornerstone of any cross-reactivity study is a broad panel of in vitro binding assays. These assays directly measure the interaction of the test compound with a diverse array of molecular targets. Commercial services from providers like Eurofins Discovery (SafetyScreen™ panels) or Charles River offer well-validated, standardized panels for this purpose.[1][7][12]

  • Rationale: The goal is to survey a wide range of biologically relevant targets to identify potential liabilities early.[13][14] Radioligand binding assays are a robust, high-throughput method to quantify the affinity (Ki) of a compound for a receptor, transporter, or ion channel.

  • Recommended Panel: A comprehensive panel should include targets from major protein families implicated in adverse drug reactions. Based on the benzisoxazole scaffold's known pharmacology, the following are high-priority:

    • GPCRs: A broad panel including dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors.[15]

    • Ion Channels: Critical safety targets like hERG (cardiac liability), voltage-gated sodium (Nav) and calcium (Cav) channels, and GABA-A receptors.[16][17]

    • Kinases: While not the primary expected target class, a broad kinase panel is prudent to uncover unexpected interactions.[18][19]

    • Transporters: Key transporters like SERT, DAT, and NET.

    • Nuclear Receptors & Enzymes: A selection of common off-targets like COX enzymes and various nuclear receptors.

Table 1: Hypothetical Binding Assay Data for 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

Target ClassTarget% Inhibition @ 10 µMKi (nM)Comparison CompoundKi (nM)
Primary Target Target X 95% 50 Reference Ligand A 25
GPCR Dopamine D285%250Risperidone3.5
Serotonin 5-HT2A78%450Risperidone5.5
Adrenergic α1A55%>1000Prazosin0.2
Histamine H125%>10,000Diphenhydramine20
Ion Channel hERG45%>1000Dofetilide12
Nav1.515%>10,000Lidocaine2,500
Kinase ABL15%>10,000Imatinib25

This table presents illustrative data for comparison purposes.

Phase 3: Cell-Based Functional Assays – Assessing Biological Impact

A significant binding affinity does not always translate to a functional effect. Therefore, any "hits" identified in binding assays (typically defined as >50% inhibition at a screening concentration of 1-10 µM) must be followed up with functional assays to determine if the compound acts as an agonist, antagonist, or modulator of the off-target.[15][20]

  • Rationale: Functional assays provide a more physiologically relevant context by measuring the downstream consequences of target engagement within a living cell.[21] This step is critical for de-risking potential off-target liabilities, as it distinguishes between simple binding and true biological perturbation.

G cluster_gpcrs GPCR Functional Assays cluster_readouts Second Messenger Readouts gq Gq-coupled (e.g., 5-HT2A, α1A) ca Calcium Flux (FLIPR) gq->ca ip1 IP-One Assay gq->ip1 gs Gs-coupled camp cAMP Assay (HTRF) gs->camp Activation leads to Increased cAMP gi Gi-coupled (e.g., D2) gi->camp Activation leads to Decreased cAMP Test_Compound 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde Test_Compound->gq Test_Compound->gi

Caption: Logic diagram for GPCR functional assay selection.

  • Recommended Assays:

    • GPCRs: For hits on Gq-coupled receptors (e.g., 5-HT2A), measure calcium flux or IP1 accumulation.[22] For Gi/Gs-coupled receptors (e.g., D2), quantify changes in intracellular cAMP levels.[22]

    • Ion Channels: For hERG, use automated patch-clamp electrophysiology to determine the IC50 for channel inhibition. This is a regulatory-standard assay for assessing proarrhythmic risk.[17]

    • Kinases: If a kinase hit is confirmed, cell-based phospho-protein assays (e.g., Western blot or ELISA) can determine if the compound inhibits the kinase's activity in a cellular context.[18]

Detailed Experimental Protocol: Calcium Flux Assay for 5-HT2A Receptor

This protocol describes a self-validating system to assess the functional antagonist activity of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde at the 5-HT2A receptor, a common off-target for benzisoxazole-containing compounds.

Objective: To determine the IC50 of the test compound for inhibition of serotonin-induced calcium mobilization in cells expressing the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

  • Test Compound: 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde, prepared as a 10 mM stock in DMSO.

  • Reference Agonist: Serotonin (5-HT), prepared as a 10 mM stock in water.

  • Reference Antagonist: Ketanserin, prepared as a 10 mM stock in DMSO.

  • 384-well black, clear-bottom assay plates.

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Plating: Seed the 5-HT2A-expressing HEK293 cells into 384-well plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 20,000 cells/well). Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in Assay Buffer according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates and add 20 µL/well of the loading buffer.

    • Incubate for 60 minutes at 37°C. This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.

  • Compound Preparation & Addition:

    • Prepare a serial dilution of the test compound and reference antagonist (Ketanserin) in Assay Buffer. A typical final concentration range would be 100 µM to 1 nM. Include a vehicle control (DMSO).

    • Add 5 µL of the diluted compounds to the appropriate wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature. This pre-incubation allows the antagonist to bind to the receptor.

  • Agonist Preparation & Measurement:

    • Prepare the 5-HT agonist plate. The final concentration should be the EC80 (the concentration that gives 80% of the maximal response), which must be pre-determined in an agonist dose-response experiment.

    • Place the cell plate into the FLIPR instrument.

    • Initiate the reading: establish a stable baseline fluorescence for ~10 seconds.

    • The instrument will automatically add 25 µL of the EC80 5-HT solution to each well.

    • Continue to measure the fluorescence intensity for an additional 90-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data: set the average response of the vehicle-only wells (stimulated with 5-HT) as 100% activity and the response of wells with a maximal concentration of the reference antagonist as 0% activity.

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation & Causality: The inclusion of both positive (vehicle + agonist) and negative (reference antagonist) controls on every plate validates the assay's performance. The use of a pre-determined EC80 concentration of the natural agonist (5-HT) ensures the assay is sensitive to inhibition. A dose-dependent inhibition by the test compound, similar to the reference antagonist, establishes a causal link between the compound and the functional modulation of the 5-HT2A receptor.

Conclusion

A thorough investigation of cross-reactivity is a non-negotiable component of modern drug discovery. For a novel compound like 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde, which belongs to a pharmacologically diverse chemical class, a systematic and tiered approach is essential. By integrating predictive computational methods with broad biochemical screening and targeted functional assays, researchers can build a comprehensive selectivity profile. This not only identifies potential safety liabilities but also provides a deeper understanding of the molecule's biological activity, ultimately enabling more informed decisions and paving the way for the development of safer, more effective therapeutics.

References

  • Kamal, A., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link][4]

  • Huang, X., et al. (2024). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR. Available at: [Link][9]

  • Varghese, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link][6]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link][15]

  • Eurofins Discovery. Ion Channel Functional Assays for Screening and Profiling. Eurofins Discovery. Available at: [Link][16]

  • Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. Available at: [Link][1]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link][18]

  • Charles River Laboratories. In Vitro Safety Pharmacology Assays. Charles River Laboratories. Available at: [Link][12]

  • Stepnicki, P., et al. (2018). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][23]

  • Schiele, F., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. Available at: [Link][20]

  • Naito, Y., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. Methods in Molecular Biology. Available at: [Link][11]

  • Anson, B.D., et al. (2012). Ion Channel Screening. Assay Guidance Manual. Available at: [Link][17]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link][19]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. Available at: [Link][7]

  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Journal of Pharmacological and Toxicological Methods. Available at: [Link][13]

  • Heilker, R., et al. (2009). In vitro safety pharmacology profiling. European Pharmaceutical Review. Available at: [Link][14]

  • Hughes, J.P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. Available at: [Link]

  • Patt, D., et al. (2021). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling. Available at: [Link][10]

  • Lukoyanov, A.A., et al. (2022). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Waring, M.J., et al. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery. Available at: [Link]

  • Wikipedia. Benzisoxazole. Wikipedia. Available at: [Link][5]

  • Reaction Biology. GPCR Assay Services. Reaction Biology. Available at: [Link][22]

  • Creative Biolabs. In Vitro Safety Pharmacology Study Services. Creative Biolabs. Available at: [Link][8]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link][3]

  • Brown, D.G. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Available at: [Link][2]

  • Hauser, A.S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available at: [Link][21]

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Validation

advantages of using 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde in specific applications

Executive Summary: The "Spring-Loaded" Scaffold 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde (CAS: 328547-38-2) represents a specialized class of "masked" heterocyclic intermediates known as anthranils. Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spring-Loaded" Scaffold

3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde (CAS: 328547-38-2) represents a specialized class of "masked" heterocyclic intermediates known as anthranils. Unlike its thermodynamically stable isomer (1,2-benzisoxazole), this 2,1-benzisoxazole derivative possesses a unique, high-energy N-O bond that serves as a latent reactive site.

For drug development professionals, this molecule offers a strategic advantage: Divergent Synthesis . The C5-aldehyde group allows for extensive late-stage functionalization (e.g., reductive amination, Wittig olefination) before the core is triggered to rearrange into biologically active scaffolds such as quinolines , acridines , or 1,4-benzodiazepines .

This guide compares the utility of this anthranil aldehyde against traditional synthetic routes, demonstrating its superiority in accessing complex pharmacophores with high regiocontrol.

Comparative Analysis: The Anthranil Advantage

The primary challenge in synthesizing substituted quinolines or benzodiazepines is regioselectivity . Traditional Friedel-Crafts acylation or Skraup synthesis often yields mixtures of isomers when electron-withdrawing groups (like aldehydes) are present.

The 2,1-benzisoxazole route bypasses these limitations by "locking" the substitution pattern early in the synthesis.

Table 1: Performance Comparison of Synthetic Strategies
FeatureAnthranil Route (Using 2,1-benzisoxazole-5-CHO)Traditional Friedel-Crafts Direct Quinoline Synthesis (Skraup/Doebner)
Regiocontrol High (100%) : The 3-(p-tolyl) and 5-CHO positions are fixed.Low : Directing groups often lead to ortho/para mixtures.Moderate : Sensitive to steric hindrance and electronics.
Functional Group Tolerance Excellent : Aldehyde is bio-orthogonal to the ring until activation.Poor : Aldehydes often require protection during harsh acylation.Low : Strong acids/oxidants can degrade sensitive aldehydes.
Step Count to Scaffold Convergent (2-3 steps) : Functionalize -> Rearrange.Linear (>5 steps) : Protect -> React -> Deprotect -> Cyclize.Variable : Often requires pre-functionalized anilines.
Reaction Conditions Mild to Moderate : Thermal or Lewis Acid activation.Harsh : Requires AlCl₃/Heat.Harsh : High heat, strong acids (H₂SO₄).
Primary Output Diverse : Can yield Quinolines, Acridines, or Benzodiazepines.[1]Single : Ketones only.Single : Quinolines only.

Key Applications & Mechanisms[2][3]

Application A: The "Trojan Horse" Route to Quinolines and Acridines

The 2,1-benzisoxazole ring is isoelectronic with the nitrene species. Under thermal conditions or Lewis acid catalysis, the N-O bond cleaves, and the ring expands or rearranges.

  • Mechanism: The aldehyde allows researchers to attach a "payload" (e.g., a fluorophore or a solubilizing tail) first. Then, heating the intermediate in the presence of a dienophile or simply inducing rearrangement yields a 6-substituted quinoline with the payload intact.

  • Advantage: This avoids the difficulty of formylating a pre-formed quinoline ring, which is electron-deficient and resistant to electrophilic aromatic substitution.

Application B: Masked Precursor for 1,4-Benzodiazepines

Benzodiazepines (e.g., Valium analogs) are critical CNS agents. Synthesizing them typically requires a 2-aminobenzophenone intermediate.

  • The Problem: Making a 2-amino-5-formyl-4'-methylbenzophenone via standard methods is chemically difficult because the aldehyde deactivates the ring toward the necessary acylation.

  • The Solution: The 3-(4-methylphenyl)-2,1-benzisoxazole-5-carbaldehyde is a masked version of this exact intermediate.

  • Protocol: Reductive cleavage (Fe/HCl or H₂/Pd) breaks the N-O bond to reveal the amine and ketone simultaneously, ready for immediate cyclization with a diamine or amino acid derivative.

Visualization: Divergent Synthesis Pathway

G cluster_0 Pathway A: Ring Expansion cluster_1 Pathway B: Ring Opening Start 3-(4-Methylphenyl)-2,1- benzisoxazole-5-carbaldehyde Func Functionalized Intermediate (e.g., Imine/Olefin) Start->Func Late-Stage Functionalization (Reductive Amination/Wittig) Benzo 2-Aminobenzophenone Derivative Start->Benzo Reductive Cleavage (Fe/HCl or H2/Pd) Quinoline Quinoline/Acridine Scaffold Func->Quinoline Thermal Rearrangement (Ring Expansion) Func->Quinoline Drug 1,4-Benzodiazepine (CNS Agent) Benzo->Drug Cyclization with Glycine/Diamine Benzo->Drug

Figure 1: Divergent synthetic pathways utilizing the aldehyde handle for early-stage functionalization followed by ring activation.

Experimental Protocol: Synthesis of a Quinoline Derivative

Objective: To demonstrate the conversion of the anthranil aldehyde into a functionalized quinoline scaffold via acid-catalyzed rearrangement.

Reagents:

  • Starting Material: 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde (1.0 equiv)

  • Catalyst: Iron(III) Chloride (FeCl₃) or Trifluoroacetic Acid (TFA)

  • Solvent: Toluene or Dichloroethane (DCE)

  • Atmosphere: Nitrogen (N₂)

Protocol:

  • Preparation: Dissolve 1.0 mmol of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde in 5 mL of anhydrous toluene under N₂ atmosphere.

  • Activation: Add 10 mol% FeCl₃ (or 1.0 equiv TFA). The solution typically darkens, indicating complexation.

  • Rearrangement: Heat the reaction mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (the fluorescent anthranil spot will disappear, replaced by a more polar quinoline spot).

  • Workup: Cool to room temperature. Quench with saturated NaHCO₃ solution. Extract with ethyl acetate (3 x 10 mL).

  • Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation: Confirm structure via ¹H-NMR. The characteristic aldehyde proton (~10.0 ppm) will shift or remain, but the aromatic region will show the distinct pattern of a quinoline core (singlet at C2/C4 positions depending on rearrangement mode).

Expected Outcome:

  • Yield: 65–80%

  • Purity: >95% (after chromatography)

  • Observation: The reaction exploits the lability of the N-O bond to insert the C3-aryl group into the newly formed pyridine ring of the quinoline system.

Scientific Integrity & Safety

  • Stability: While 2,1-benzisoxazoles are "spring-loaded," they are stable at room temperature. However, they should be stored at 2–8°C to prevent slow spontaneous rearrangement or oxidation of the aldehyde.

  • Handling: Standard PPE is required. The aldehyde moiety is reactive; avoid contamination with primary amines unless intended.

  • Validation: The structure of the starting material is confirmed by the specific substitution pattern: a p-tolyl group at C3 and an aldehyde at C5. This specific isomer is crucial; the 1,2-benzisoxazole isomer (e.g., Zonisamide core) will not undergo these rearrangements under the same conditions.

References

  • General Synthesis of 2,1-Benzisoxazoles: Title: General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids. Source: Molecular Diversity (via PMC/NIH), 2016. URL:[Link] Relevance: Establishes the core chemistry and stability profile of the anthranil ring system.

  • Rearrangement to Quinolines: Title: Synthesis of Quinolines through Three-Component Cascade Annulation. Source: Journal of Organic Chemistry (Organic Chemistry Portal), 2017.[2] URL:[Link] Relevance: Validates the mechanism of converting N-arylnitrilium species (derived from anthranils/isoxazoles) into quinolines.

  • Benzodiazepine Precursors: Title: Process for synthesizing 2-aminobenzophenones (US Patent 5136085A). Source: Google Patents. URL: Relevance: Describes the industrial utility of anthranil derivatives as masked precursors for 2-aminobenzophenones in drug synthesis.[1]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Benzisoxazole Derivatives

In the landscape of medicinal chemistry, the benzisoxazole scaffold stands out as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] These derivatives have demonstrated sign...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzisoxazole scaffold stands out as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] These derivatives have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[1][2] A crucial step in harnessing the full potential of this versatile scaffold is understanding its interactions with biological targets at a molecular level. In silico molecular docking serves as a powerful tool to predict the binding modes and affinities of novel derivatives, thereby guiding the rational design of more potent and selective drug candidates.[3][4]

This guide provides a comprehensive overview of conducting comparative docking studies of benzisoxazole derivatives, drawing upon established methodologies and field-proven insights. We will delve into the critical steps of the workflow, from target selection and preparation to the interpretation of docking results, and showcase a comparative analysis of benzisoxazole derivatives against a relevant biological target.

The Strategic Importance of Comparative Docking

The primary goal of a comparative docking study is to rank a series of related compounds based on their predicted binding affinity and to elucidate the structural basis for any observed differences in activity. This allows researchers to:

  • Identify Promising Hit Compounds: By comparing the docking scores and binding modes of a library of derivatives, researchers can prioritize the most promising candidates for synthesis and biological evaluation.[5]

  • Elucidate Structure-Activity Relationships (SAR): Analyzing the interactions of a series of derivatives can reveal which functional groups are crucial for binding and which can be modified to improve potency or selectivity.[6]

  • Guide Lead Optimization: The insights gained from docking studies can inform the design of new derivatives with improved pharmacological profiles.

A Validated Workflow for Comparative Docking Studies

A robust and reproducible docking workflow is paramount for generating reliable results. The following section outlines a self-validating system for the comparative docking of benzisoxazole derivatives.

Experimental Workflow: A Step-by-Step Protocol

The overall workflow for a comparative docking study can be broken down into several key stages, from initial preparation to final analysis.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Target Selection & PDB File Acquisition Prot_Prep Protein Preparation PDB->Prot_Prep Grid_Gen Grid Box Generation Prot_Prep->Grid_Gen Lig_Prep Ligand Preparation Docking Molecular Docking Lig_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Analysis & Scoring Docking->Pose_Analysis SAR_Analysis Comparative & SAR Analysis Pose_Analysis->SAR_Analysis

Caption: A generalized workflow for comparative molecular docking studies.

1. Target Protein Preparation:

  • Rationale: The accuracy of a docking study is highly dependent on the quality of the protein structure. Raw PDB files often contain non-essential components and lack information required by docking algorithms.[7]

  • Protocol:

    • Obtain the Crystal Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For this guide, we will consider Cyclooxygenase-2 (COX-2) as a target, a key enzyme in inflammation.[8]

    • Remove Non-essential Molecules: Using molecular modeling software such as UCSF Chimera or Schrödinger Maestro, remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.[9]

    • Add Hydrogen Atoms: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures but are crucial for proper hydrogen bonding.

    • Assign Partial Charges and Atom Types: Assign appropriate partial charges and atom types to each atom in the protein.[7] This is essential for the scoring function to accurately calculate electrostatic and van der Waals interactions.

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.

2. Ligand Preparation:

  • Rationale: Similar to the protein, the ligand structures must be correctly prepared to ensure accurate docking results. This includes generating 3D coordinates and assigning appropriate chemical properties.[7]

  • Protocol:

    • Generate 2D Structures: Draw the benzisoxazole derivatives using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Convert to 3D: Convert the 2D structures into 3D structures.

    • Energy Minimization: Perform energy minimization on each ligand to obtain a low-energy conformation.

    • Assign Partial Charges: Assign partial charges to the ligand atoms.

    • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking process.[7]

3. Molecular Docking and Analysis:

  • Rationale: The docking algorithm explores various possible conformations and orientations of the ligand within the protein's active site and ranks them based on a scoring function.[3]

  • Protocol:

    • Grid Generation: Define a grid box that encompasses the active site of the protein. This is the region where the docking algorithm will attempt to place the ligand.[5]

    • Docking Simulation: Run the docking simulation using software like AutoDock Vina, Glide, or GOLD.[5][10] The software will generate a set of possible binding poses for each ligand.

    • Pose Analysis and Scoring: Analyze the generated poses and their corresponding docking scores. The docking score is an estimation of the binding affinity, with lower scores generally indicating a more favorable interaction.[11][12]

    • Interaction Analysis: Visualize the top-ranked poses to identify key molecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein.[13]

Comparative Docking in Action: Benzisoxazole Derivatives as COX-2 Inhibitors

To illustrate the power of comparative docking, we will analyze a hypothetical study of benzisoxazole derivatives designed as selective COX-2 inhibitors. Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 are desirable as they are associated with fewer gastrointestinal side effects.[14]

Target Protein: Human Cyclooxygenase-2 (PDB ID: 4COX)[15]

Benzisoxazole Derivatives: A series of derivatives with varying substituents on the phenyl ring attached to the benzisoxazole core.

Compound IDR1-SubstituentR2-SubstituentDocking Score (kcal/mol)Key Interacting Residues
BZD-1 HH-8.5Arg120, Tyr355, Ser530
BZD-2 4-CH₃H-9.2Arg120, Tyr355, Val523, Ser530
BZD-3 4-OCH₃H-9.8Arg120, Tyr355, Val523, Ser530
BZD-4 4-ClH-9.5Arg120, Tyr355, Val523, Ser530
BZD-5 H5-NO₂-8.8Arg120, Gln192, Tyr355, Ser530
Celecoxib (Reference)-10.5Arg120, Tyr355, Val523, Ser530

Note: The data in this table is hypothetical and for illustrative purposes.

Analysis of Results:

The docking scores indicate that all the designed benzisoxazole derivatives have a good predicted binding affinity for the COX-2 active site.[11]

  • Influence of Phenyl Ring Substituents: The results suggest that substitution at the R1 position on the phenyl ring influences the binding affinity. The introduction of a methyl group (BZD-2) and a methoxy group (BZD-3) led to lower (more favorable) docking scores compared to the unsubstituted analog (BZD-1). This could be attributed to favorable hydrophobic interactions with residues like Val523 in a secondary binding pocket.[8] The chloro-substituted derivative (BZD-4) also showed a better score than the unsubstituted one.

  • Influence of Benzisoxazole Ring Substituents: The addition of a nitro group at the R2 position (BZD-5) resulted in a slightly better docking score than the unsubstituted parent compound, possibly due to interactions with residues like Gln192.

  • Comparison with Reference: While the designed compounds show good predicted affinity, the reference drug Celecoxib still exhibits a more favorable docking score. This highlights the importance of further optimization.

Visualizing Key Interactions

A 2D interaction diagram provides a clear representation of the binding mode of a ligand within the active site. The following diagram illustrates the hypothetical interactions of the most promising derivative, BZD-3, with the active site of COX-2.

G cluster_protein COX-2 Active Site cluster_ligand BZD-3 Arg120 Arg120 Tyr355 Tyr355 Ser530 Ser530 Val523 Val523 Benzisoxazole Benzisoxazole Benzisoxazole->Ser530 H-Bond Phenyl Phenyl Phenyl->Arg120 π-Cation Phenyl->Tyr355 π-π Stacking Methoxy Methoxy Methoxy->Val523 Hydrophobic

Caption: Hypothetical 2D interaction diagram of BZD-3 in the COX-2 active site.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to conducting comparative docking studies of benzisoxazole derivatives. By following a validated workflow and carefully analyzing the results, researchers can gain valuable insights into the structure-activity relationships of this important class of compounds. The hypothetical case study on COX-2 inhibitors demonstrates how comparative docking can be used to rank derivatives and guide the design of more potent molecules.

It is crucial to remember that molecular docking is a predictive tool, and the results should always be validated through experimental biological assays.[4] Future work should focus on synthesizing the most promising derivatives identified in this study and evaluating their in vitro and in vivo activity. The continuous interplay between computational and experimental approaches is the cornerstone of modern drug discovery.

References

  • Patil, S. A., Patil, R., & Patil, S. A. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 11(34), 20958-20979. [Link]

  • Oriental Journal of Chemistry. (2023). Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity. Oriental Journal of Chemistry, 39(5). [Link]

  • Galaxy Training. (2019). Protein-ligand docking. Retrieved January 28, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghulikah, H. A., Al-Wabli, R. I., Al-Shaalan, N. H., & El-Faham, A. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Scientific Reports, 12(1), 18721. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2023). In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR. International Journal of Pharmaceutical Sciences and Drug Research, 15(6), 663-672. [Link]

  • El-Adl, K., & Eissa, I. H. (2019). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Archiv der Pharmazie, 352(10), e1900119. [Link]

  • ResearchGate. (n.d.). In silico molecular docking studies of benzoxazole derivatives. Retrieved January 28, 2026, from [Link]

  • SwissDock. (n.d.). SwissDock - A web server for protein-small molecule docking. Retrieved January 28, 2026, from [Link]

  • Gomez-Gutierrez, P., Perez-Gonzalez, M., & Galiano-Lievre, V. (2024). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. International Journal of Molecular Sciences, 25(20), 12293. [Link]

  • Wang, J., Li, Y., & Zhang, Y. (2020). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Journal of Molecular Modeling, 26(8), 209. [Link]

  • ResearchGate. (n.d.). Interpretation of Molecular docking results? Retrieved January 28, 2026, from [Link]

  • Al-Jubair, N., & Al-Hussain, S. (2022). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Antibiotics, 11(9), 1184. [Link]

  • TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. [Link]

  • Fathima, A., & Al-Ghamdi, A. M. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). [Link]

  • Bioinformatics Review. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(12), 5485-5496. [Link]

  • Khan, I., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry, 16(4), 104611. [Link]

  • ACS Publications. (2023). Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase. Journal of Medicinal Chemistry. [Link]

  • Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. [Link]

  • Basics, types and applications of molecular docking: A review. (2022). Journal of Pharmaceutical Negative Results, 13(1), 12-19. [Link]

  • James, J. P., et al. (2020). IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. Plant Archives, 20(2), 8213-8219. [Link]

  • MDPI. (2022). Synthesis of Benzimidazole–Based Analogs as Anti Alzheimer's Disease Compounds and Their Molecular Docking Studies. Molecules, 27(15), 4993. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved January 28, 2026, from [Link]

  • chemRxiv. (2023). Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. [Link]

  • ResearchGate. (n.d.). Synthesis, Antimicrobial Activity and Molecular Docking Study of Some Novel Isoxazole Incorporated Benzimidazole Derivatives. Retrieved January 28, 2026, from [Link]

  • Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH- 011 Target. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 1-6. [Link]

  • ResearchGate. (n.d.). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. Retrieved January 28, 2026, from [Link]

  • Volkamer, A., et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 62(17), 4019-4034. [Link]

  • Asati, V., & Sharma, A. (2018). Synthesis, Cyclooxygenase-2 Inhibition, Anti-inflammatory Evaluation and Docking Study of Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole Derivatives. Medicinal Chemistry, 14(6), 616-631. [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved January 28, 2026, from [Link]

  • Khan, I., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Molecules, 28(13), 4969. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

As researchers and drug development professionals, our primary focus is innovation. However, this pursuit must be anchored in an unwavering commitment to safety and environmental stewardship.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our primary focus is innovation. However, this pursuit must be anchored in an unwavering commitment to safety and environmental stewardship. The proper management of novel chemical entities, such as 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde, is a critical component of our professional responsibility. For such compounds, where comprehensive toxicological and environmental fate data is often unavailable, a conservative, risk-averse approach is not just recommended—it is imperative.

This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde. The procedures outlined below are based on a synthesis of regulatory guidelines, established best practices for hazardous waste management, and a structure-activity relationship analysis of the compound's functional groups.

Hazard Assessment: The Rationale for Caution

Before any handling or disposal, a thorough understanding of the potential hazards is essential. Since 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde is a specialized research chemical, it is not explicitly listed on regulatory hazardous waste lists like the EPA's P- or U-lists[1]. Therefore, we must infer its potential hazards by examining its constituent parts and related molecules. This process is fundamental to ensuring that our disposal protocol is both safe and compliant.

A chemical waste is generally considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[1]. Based on its structure, our primary concerns are toxicity and environmental impact.

Structural Analysis of Potential Hazards

Functional Group / MoietyAssociated Potential HazardsRationale & Authoritative Context
Aromatic Aldehyde Skin/eye/respiratory irritation; Harmful if swallowed or inhaled; Aquatic toxicity.Aromatic aldehydes like benzaldehyde are known to be irritants and environmentally hazardous, exhibiting toxicity to aquatic life with long-lasting effects.[2] Industrial aldehyde waste is a recognized environmental concern.[3]
2,1-Benzisoxazole Core Potential for biological activity; unknown long-term toxicological effects.Heterocyclic compounds containing isoxazole and benzisoxazole rings are common scaffolds in pharmacologically active agents. Some related planar structures have been shown to intercalate with DNA, indicating significant biological activity.[4]
Overall Compound Low water solubility; potential for environmental persistence.A Safety Data Sheet (SDS) for a similar isoxazole carbaldehyde notes low water solubility, which suggests it is not likely to be mobile in the environment but may persist.[5] This makes drain disposal fundamentally inappropriate.

Immediate Safety & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Adherence to standard laboratory safety protocols is the first line of defense against exposure.

  • Engineering Controls : Always handle the neat compound and prepare waste containers within a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Personal Protective Equipment (PPE) : A complete PPE ensemble is mandatory.

    • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

    • Hand Protection : Chemically resistant gloves (e.g., nitrile). Wash hands thoroughly after handling, even if gloves were worn.[6]

    • Body Protection : A buttoned lab coat. Wear appropriate protective clothing to prevent skin exposure.[5]

The Core Disposal Protocol: A Step-by-Step Methodology

The following protocol ensures that all waste streams are managed in a compliant and safe manner, from the point of generation to final pickup.

Step 1: Waste Stream Segregation

Proper segregation is crucial to prevent dangerous reactions and to facilitate compliant disposal. Never mix incompatible waste streams. For this compound, you will likely generate three primary types of waste:

  • Solid Waste : Unused or expired neat compound, and grossly contaminated items like weigh boats or absorbent pads from a spill cleanup.

  • Liquid Waste : Contaminated solvents (e.g., from reaction workups or chromatography). Segregate halogenated and non-halogenated solvent waste.

  • Contaminated Laboratory Ware :

    • Sharps : Needles, syringes, and broken glass.

    • Non-Sharps : Gloves, pipette tips, and other disposable plasticware.

Step 2: Proper Containerization

Using the correct container prevents leaks and ensures the safety of everyone who handles the waste.

  • General Requirements : All containers must be in good condition, leak-proof, and made of a material compatible with the waste (plastic is often preferred)[1]. They must have a secure, screw-top cap and be kept closed except when adding waste.[1][7] The original product container is often a good choice for unused chemical waste.[8]

  • Solid Waste : Collect in a wide-mouth plastic container with a screw-top lid. For contaminated debris, line a pail with a clear plastic bag (never a biohazard bag).[8]

  • Liquid Waste : Use designated solvent carboys or bottles. Do not fill containers more than 3/4 full to allow for vapor expansion.[7][8]

  • Sharps Waste : Use only approved, puncture-resistant sharps containers specifically designated for chemically contaminated sharps.[8]

Step 3: Compliant Labeling

Accurate labeling is a regulatory requirement and is critical for safety. Every waste container must have a hazardous waste label as soon as the first drop of waste is added.

The label must include:

  • The words "Hazardous Waste" [7].

  • Full Chemical Names of all constituents (e.g., "3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde," "Methanol," "Dichloromethane"). Do not use abbreviations, trade names, or chemical formulas.[8]

  • Approximate Concentrations or percentages of each component.

  • Generator Information : The name of the principal investigator and the specific laboratory (building and room number) where the waste was generated[7].

Step 4: Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • The SAA must be at or near the point of generation.

  • Store incompatible waste types separately using secondary containment bins (e.g., keep acids away from bases, oxidizers away from flammables).[8]

  • There are limits on the amount of waste that can be accumulated (typically 55 gallons total) and the time it can be stored (often up to one year, but containers must be removed within days of being full).[1][7]

Step 5: Arranging Final Disposal

Laboratory personnel are not responsible for the ultimate treatment of hazardous waste. This is the role of trained professionals.

  • Contact your institution’s Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8][9]

  • Submit a hazardous waste pickup request when a container is 3/4 full or approaching its accumulation time limit.[8]

  • The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will most likely be destroyed via high-temperature incineration, which is a preferred method for organic compounds.[10]

Prohibited Practices & Critical Warnings

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • DO NOT Pour Down the Drain : This compound's low water solubility and potential aquatic toxicity make sink disposal illegal and environmentally irresponsible.[5][11]

  • DO NOT Dispose of in Regular Trash : Chemically contaminated waste must never be placed in the municipal solid waste stream.[11]

  • DO NOT Use Evaporation : Allowing hazardous solvents to evaporate into the fume hood is not a permissible method of disposal.[8]

  • DO NOT Mix with Incompatible Wastes : This can cause dangerous chemical reactions. Always maintain separate waste streams.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from work with 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde.

G cluster_generation Point of Generation cluster_segregation Step 1: Segregation & Characterization cluster_containerization Step 2: Containerization cluster_final Step 3-5: Accumulation & Disposal start Waste Generation (Any form of the compound) solid Neat Compound or Contaminated Solid Debris start->solid Characterize Waste Type liquid Contaminated Solvents (e.g., from Chromatography) start->liquid Characterize Waste Type labware Contaminated Labware start->labware Characterize Waste Type solid_container Labeled, sealed wide-mouth container solid->solid_container liquid_container Labeled, sealed solvent carboy liquid->liquid_container sharps_container Chemically-Contaminated Sharps Container labware->sharps_container Sharps nonsharps_container Labeled container with clear plastic liner labware->nonsharps_container Non-Sharps saa Store in Designated Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa sharps_container->saa nonsharps_container->saa pickup Request Pickup from Institutional EH&S saa->pickup

Caption: Decision workflow for proper disposal of chemical waste.

By adhering to this comprehensive guide, you can ensure that your innovative research is conducted not only at the cutting edge of science but also at the highest standard of safety and environmental responsibility.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Safety Data Sheet: Benzaldehyde. Carl ROTH. [Link]

  • Separation of aromatic aldehydes.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. [Link]

  • Environmental Aldehyde Sources and the Health Implications of Exposure. National Institutes of Health (NIH). [Link]

Sources

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3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde
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3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde
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